3-Amino-5-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMWKBGTHYWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628117 | |
| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-51-7 | |
| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Heterocycle
An In-depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one (CAS: 52334-51-7)
This compound is a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its unique arrangement of a pyridinone core, a nucleophilic amino group, and a methyl substituent provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. The ability of this molecule to participate in various chemical transformations and form critical hydrogen bonds makes it a valuable component in the drug discovery pipeline, particularly in the fields of oncology and inflammatory diseases.[1]
Core Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. The compound exists as a stable solid at ambient conditions.
Identity and Key Data
The compound is identified by the CAS number 52334-51-7.[1][2] It is also known by several synonyms, reflecting its structural features, including 2-Hydroxy-3-amino-5-picoline and 3-Amino-2-hydroxy-5-methylpyridine.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| MDL Number | MFCD09839282 | [1][2] |
Structural Representation and Tautomerism
The pyridinone ring can exist in keto-enol tautomeric forms. For this compound, the equilibrium favors the pyridin-2-one (keto) form. This is a critical consideration for its reactivity, as the exocyclic amino group and the endocyclic amide proton provide distinct sites for chemical modification.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Synthesis Protocol
The following two-step protocol is a representative synthesis based on established chemical transformations. [4] Step 1: Synthesis of 2-Chloro-5-methylpyridin-4-amine
-
Reaction Setup: To a pressure-resistant hydrogenation vessel, add 2-chloro-5-methyl-4-nitropyridine-1-oxide (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent such as methanol or ethyl acetate. Introduce a platinum-based catalyst (e.g., Platinum on carbon, Pt/C) at a loading of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (30-50 °C) until hydrogen uptake ceases, indicating the completion of the reaction (typically 4-12 hours).
-
Work-up: Depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine, which can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, combine the crude 2-chloro-5-methylpyridin-4-amine from the previous step (1 equivalent) with methanol.
-
Reagent Addition: Add potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Execution: Seal the autoclave and heat the mixture to a high temperature (typically 160-180 °C) with stirring for 15-48 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloro group with a hydroxyl group.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture and adjust the pH to ~7 using a hydrochloric acid solution.
-
Isolation and Purification: The product may precipitate upon neutralization. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile, while the N-H of the pyridinone can be deprotonated or substituted.
Key Reactions
-
Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the pyridinone scaffold into larger molecules.
-
Alkylation: The nitrogen of the pyridinone ring can be alkylated under basic conditions, providing a handle for further functionalization.
-
Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.
Central Role in Pharmaceutical Synthesis
This molecule is a crucial intermediate in the synthesis of a range of biologically active compounds. [1]Its structure is frequently found in kinase inhibitors designed for cancer therapy, where the pyridinone core can form key hydrogen bond interactions with the hinge region of the kinase active site. [1] A notable application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes. The 4-amino-5-methylpyridin-2(1H)-one isomer is a key starting material for this drug.
Biological Significance of the Pyridinone Core
The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of substituted pyridinones have demonstrated diverse pharmacological activities. For instance, studies on related 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have shown significant cytoprotective activity. [5]These compounds were found to have a high affinity for oxidoreductase enzymes in molecular docking studies and satisfy Lipinski's rule of five, suggesting potential for good oral bioavailability. [5]This highlights the therapeutic potential of the core structure present in this compound.
Analytical and Quality Control
Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak on a reversed-phase column (e.g., C18) with UV detection. |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons, the amino protons, the N-H proton, and the methyl group protons with characteristic chemical shifts and coupling patterns. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the molecule ([M+H]⁺). |
| FTIR | Functional group identification | Characteristic vibrational bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on data for closely related aminopyridine compounds, appropriate precautions should be taken.
Hazard Identification
While a specific, comprehensive SDS for CAS 52334-51-7 is not universally available, data from analogous compounds suggest the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed. [6][7][8]* Skin Contact: May cause skin irritation. [6][7]* Eye Contact: May cause serious eye irritation. [6][7]* Inhalation: May cause respiratory irritation. [6][7] Table 3: GHS Hazard Information (Representative)
| Hazard Class | GHS Code | Signal Word | Statement |
| Acute Toxicity, Oral | H301/H302 | Danger/Warning | Toxic/Harmful if swallowed |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| STOT-SE | H335 | Warning | May cause respiratory irritation |
Note: This table is a composite based on data for analogous compounds and should be used for guidance. Always refer to the specific SDS provided by the supplier.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [6]* Personal Protective Equipment:
Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]Protect from light. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). Always follow the supplier's specific storage instructions.
References
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This compound | 52334-51-7 | C6H8N2O. Appchem. Available at: [Link]
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Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Synthesis of Some New Heteroarylamino-3-Nitro-2H--[9] Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences.
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3-Amino-5-methylpyridin-2(1H)-one molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Amino-5-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, characterized by a pyridinone core with strategically placed amino and methyl functional groups, imparts valuable physicochemical properties that are leveraged in the design of complex pharmaceutical agents. This guide provides a comprehensive analysis of its molecular structure, including an exploration of its inherent tautomerism, a detailed breakdown of its spectroscopic signatures, and an overview of its applications, particularly as a key intermediate in the synthesis of kinase inhibitors.[1] By synthesizing structural data with practical insights, this document serves as a technical resource for researchers engaged in drug discovery and development.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted pyridinone, a class of compounds that has garnered significant attention in pharmaceutical research.[2] The molecule's architecture features a six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group, an amino group, and a methyl group.
Fundamental Chemical Identity
A precise understanding of a molecule begins with its fundamental identifiers and properties, which are summarized below.
| Property | Value | Reference |
| CAS Number | 52334-51-7 | [1][3][4] |
| Molecular Formula | C₆H₈N₂O | [1][4][5] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
Structural Representation
The 2D structure of this compound highlights the relative positions of its functional groups, which are crucial for its reactivity and intermolecular interactions.
Caption: Lactam-lactim tautomerism of the title compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and verification of synthetic intermediates. While a dedicated public spectrum for this specific molecule is not available, its expected spectral characteristics can be accurately predicted based on its functional groups and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Pyridinone Ring Protons: Two signals are expected in the aromatic/olefinic region (approx. δ 6.0-7.5 ppm) corresponding to the protons at the C4 and C6 positions. These would likely appear as singlets or narrow doublets due to the substitution pattern.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons would appear in the upfield region (approx. δ 2.1-2.3 ppm), characteristic of a methyl group on an unsaturated ring. [6] * Amino Protons (-NH₂): A broad singlet integrating to two protons would be present (approx. δ 4.5-5.5 ppm). Its chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Amide Proton (-NH-): A broad singlet for the ring N-H proton is expected further downfield (approx. δ 10-12 ppm), a characteristic feature of the lactam form.
-
-
¹³C NMR: The carbon NMR spectrum would complement the proton data.
-
Carbonyl Carbon (C=O): The most downfield signal would be the carbonyl carbon of the lactam ring, expected around δ 160-170 ppm.
-
Ring Carbons: Five distinct signals for the ring carbons would appear in the range of δ 100-150 ppm. The carbons bonded to nitrogen (C2, C6) and the amino group (C3) would have characteristic shifts influenced by the heteroatoms.
-
Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm is expected for the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups, particularly the carbonyl and N-H bonds that define the lactam structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretching (Amide & Amine) | 3100 - 3450 | Confirms the presence of both the ring NH (lactam) and the exocyclic NH₂ groups. Often appears as multiple, sometimes broad, peaks. [7] |
| C-H Stretching (Aromatic & Alkyl) | 2900 - 3100 | Corresponds to the C-H bonds of the pyridine ring and the methyl group. |
| C=O Stretching (Amide I band) | 1640 - 1680 | A strong, sharp absorption characteristic of the cyclic amide (lactam) carbonyl group. Its presence is a key indicator of the pyridinone tautomer. [8] |
| N-H Bending / C=C Stretching | 1550 - 1650 | A complex region containing contributions from the N-H bending of the amino group and the C=C stretching vibrations of the ring. |
| C-N Stretching | 1200 - 1350 | Relates to the stretching vibrations of the C-N bonds within the ring and the C-NH₂ bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 124.14. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₈N₂O.
-
Key Fragmentation: Plausible fragmentation pathways would include the loss of CO (m/z 28), loss of a methyl radical (m/z 15), and cleavage of the ring structure, providing further structural confirmation.
Synthesis Pathway and Experimental Protocol
As a key building block, understanding the synthesis of this compound is crucial for its practical application. While specific literature for this isomer is sparse, a general and robust synthetic strategy for aminopyridinones often involves a multi-step sequence starting from a substituted pyridine N-oxide. A plausible pathway is outlined below.
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An In-Depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one: A Key Intermediate in Kinase Inhibitor Scaffolding
This technical guide provides a comprehensive overview of 3-Amino-5-methylpyridin-2(1H)-one, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinone, a class of compounds recognized for its versatile applications in medicinal chemistry. The strategic placement of an amino group, a methyl group, and a carbonyl function on the pyridine ring imparts a unique electronic and steric profile, making it a valuable synthon for creating complex molecular architectures.[1]
The structural arrangement of a hydrogen bond donor (amino group) and acceptor (carbonyl group) in a specific spatial orientation is a key feature, predisposing this molecule to interact with the hinge region of ATP-binding sites in various protein kinases.
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 52334-51-7 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.137 g/cm³ (Predicted) | [1] |
| Appearance | Off-white to yellow or brown crystalline powder | Inferred from related compounds |
| Storage | Room temperature, protected from light, in a dry environment | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes. A robust and well-established method involves the Hofmann rearrangement of a suitable carboxamide precursor.[2] This classical reaction provides a reliable means of introducing an amino group with the loss of one carbon atom from the amide.[2]
Proposed Synthetic Pathway
The proposed synthesis initiates from commercially available starting materials and proceeds through the formation of the key intermediate, 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, which then undergoes the Hofmann rearrangement.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Reaction Setup: To a solution of ethyl acetoacetate and ethyl cyanoacetate in ethanol, a catalytic amount of piperidine is added. The reaction mixture is stirred at room temperature. The progress of the condensation reaction to form the pyridinone ring is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to yield 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Hydrolysis: The nitrile is then carefully treated with concentrated sulfuric acid and heated. This facilitates the hydrolysis of the nitrile group to a primary carboxamide.
-
Purification: The reaction mixture is cooled and neutralized with a suitable base (e.g., aqueous ammonia), leading to the precipitation of 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The product is collected by filtration, washed with water, and dried.
Step 3: Hofmann Rearrangement to this compound
-
Reaction Setup: A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added dropwise to this solution to form sodium hypobromite in situ.
-
Amide Addition: The previously synthesized 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is added portion-wise to the cold hypobromite solution, ensuring the temperature remains low.
-
Rearrangement: The reaction mixture is then slowly warmed to room temperature and subsequently heated to induce the rearrangement of the N-bromoamide intermediate to an isocyanate.[2]
-
Hydrolysis and Isolation: The isocyanate is hydrolyzed in the aqueous basic medium to the corresponding amine with the evolution of carbon dioxide. The reaction mixture is cooled, and the pH is adjusted to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the N-H proton of the pyridinone ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 (Aromatic CH) | ~6.8 - 7.0 | d |
| H6 (Aromatic CH) | ~7.2 - 7.4 | d |
| -NH₂ (Amine) | ~4.5 - 5.5 | br s |
| -CH₃ (Methyl) | ~2.1 - 2.3 | s |
| N1-H (Pyridinone) | ~10.5 - 11.5 | br s |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~160 - 165 |
| C3 (-C-NH₂) | ~140 - 145 |
| C4 (Aromatic CH) | ~115 - 120 |
| C5 (-C-CH₃) | ~125 - 130 |
| C6 (Aromatic CH) | ~135 - 140 |
| -CH₃ (Methyl) | ~16 - 20 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | N-H | Symmetric & Asymmetric Stretching (Amine & Amide) |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 2950 - 2850 | C-H | Aliphatic Stretching (Methyl) |
| 1650 - 1630 | C=O | Amide I (Carbonyl Stretch) |
| 1620 - 1580 | C=C, C=N | Aromatic Ring Stretching |
| 1480 - 1440 | C-H | Aliphatic Bending (Methyl) |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and radicals like •CH₃.
-
Predicted [M]⁺: m/z = 124.06
-
Key Fragmentation Pathways:
-
Loss of CO (m/z = 96)
-
Loss of •CH₃ (m/z = 109)
-
Retro-Diels-Alder type fragmentations of the pyridinone ring.
-
Reactivity and Role in Drug Development
The chemical reactivity of this compound is primarily centered around the nucleophilic amino group and the aromatic ring, which can participate in various coupling reactions.
The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures. This is the cornerstone of its utility in constructing libraries of potential drug candidates. The pyridinone ring itself can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled.
Application as a Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery.
The 3-aminopyridin-2-one scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The amide N-H and the exocyclic amino group can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP.
Caption: Hydrogen bonding interactions with the kinase hinge region.
Targeting Key Oncogenic Kinases
The versatility of the this compound scaffold allows for the introduction of various substituents at the amino group and other positions on the ring. This enables chemists to fine-tune the potency and selectivity of the resulting inhibitors against specific kinase targets. Two prominent families of kinases that are often targeted by aminopyridinone-based inhibitors are:
-
Polo-like Kinase 1 (PLK1): A serine/threonine kinase that is a master regulator of mitosis. PLK1 is overexpressed in a wide range of human cancers, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.[3][4] Therefore, PLK1 is considered a promising target for cancer therapy.[3][4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR signaling a clinically validated anti-cancer strategy.[5][6]
By derivatizing this compound, medicinal chemists can design molecules that extend from the hinge-binding pyridinone core into other pockets of the ATP-binding site, thereby achieving high affinity and selectivity for targets like PLK1 and VEGFR.
Conclusion and Future Perspectives
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the strategic arrangement of its functional groups make it an ideal starting point for the development of potent and selective kinase inhibitors. The ability of its derivatives to target key oncogenic pathways, such as those regulated by PLK1 and VEGFR, underscores its importance for the development of next-generation cancer therapeutics. Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and the exploration of its utility in targeting other enzyme families beyond kinases. As our understanding of the molecular drivers of disease continues to grow, versatile building blocks like this compound will remain indispensable tools for the creation of innovative medicines.
References
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El-Gohary, N. S., & Shaaban, M. M. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(18), 5578. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Al-Ostath, A., Al-Amer, A., & El-Faham, A. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5373. [Link]
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Wikipedia. (2023). Hofmann rearrangement. In Wikipedia. Retrieved from [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
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Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved from [Link]
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- 6. altmeyers.org [altmeyers.org]
A Comprehensive Technical Guide to the Nomenclature and Identification of 3-Amino-5-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
3-Amino-5-methylpyridin-2(1H)-one is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridinone core with strategically placed amino and methyl groups, makes it a highly valuable building block for the synthesis of complex bioactive molecules. Pyridinone-based structures are recognized as "privileged scaffolds" in drug discovery, capable of acting as bioisosteres for various functional groups and participating in crucial hydrogen bonding interactions with biological targets.[1]
This guide provides an in-depth analysis of the nomenclature, chemical identifiers, and physicochemical properties of this compound. It is designed to serve as a definitive resource for researchers, clarifying its identity, distinguishing it from related isomers, and contextualizing its application as a key intermediate in the development of novel therapeutics, particularly in oncology and for the synthesis of kinase inhibitors.[2]
Section 2: Core Chemical Identity and Nomenclature
The accurate identification of a chemical entity is foundational to reproducible research and development. This compound is identified by a specific set of names and registry numbers that ensure its unambiguous recognition in global databases and scientific literature.
A key feature of 2-pyridinones is their existence in a state of keto-enol tautomerism. The "pyridin-2(1H)-one" name refers to the lactam (keto) form, while synonyms like "3-Amino-2-hydroxy-5-methylpyridine" refer to the lactim (enol) form. Both names describe the same chemical entity, which predominantly exists as the keto tautomer.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers and Synonyms
| Identifier Type | Value | Source(s) |
| Primary Name | This compound | [2][3] |
| CAS Number | 52334-51-7 | [2][4] |
| PubChem CID | 22754816 | [3] |
| MDL Number | MFCD09839282 | [2] |
| Synonym 1 | 3-Amino-2-hydroxy-5-methylpyridine | [4] |
| Synonym 2 | 2-Hydroxy-3-amino-5-picoline | [4] |
Section 3: Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
Table 2: Summary of Physicochemical Data
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₆H₈N₂O | - | [2][3] |
| Molecular Weight | 124.14 | g/mol | [2] |
| Melting Point | 119-120 | °C | [2] |
| Boiling Point | 337.1 | °C (at 760 mmHg) | [2] |
| Density | 1.137 | g/cm³ | [2] |
| Appearance | Solid | - | [5] |
Section 4: The Pyridinone Scaffold in Medicinal Chemistry
The utility of this compound extends beyond its basic structure; its core pyridinone scaffold is a cornerstone in modern drug design.[1] This "privileged" status arises from a combination of factors that make it exceptionally suitable for interacting with biological macromolecules.
-
Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling strong and specific interactions with enzyme active sites, such as the hinge region of kinases.[1][6]
-
Bioisosterism: The pyridinone ring can act as a bioisostere for amides, phenols, pyridines, and other heterocyclic systems, allowing medicinal chemists to fine-tune properties like solubility, metabolic stability, and target affinity without drastically altering the core binding mode.[1]
-
Synthetic Versatility: The amino group at the 3-position and the methyl group at the 5-position provide reactive handles for synthetic elaboration, allowing for the construction of diverse chemical libraries. This makes it a valuable building block for creating novel Active Pharmaceutical Ingredients (APIs).[2]
Caption: Role of the pyridinone scaffold in drug discovery.
This compound is explicitly noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment.[2] Its utility is also recognized in agrochemical research for creating novel pesticides.[2]
Section 5: Synthetic Strategy Overview
While a detailed, peer-reviewed synthesis protocol for this compound was not found in the immediate search results, patents describing the synthesis of the closely related isomer, 4-amino-5-methyl-1H-pyridin-2(1H)-one, provide an authoritative blueprint for the synthetic strategy.[7][8] This approach highlights the industrial-scale methods used to produce this class of compounds.
The general process involves two key transformations:
-
Selective Reduction: The synthesis typically begins with a precursor molecule containing a nitro group, such as a chloro-methyl-nitro-pyridine-N-oxide. This nitro group is selectively reduced to a primary amine (the amino group) via catalytic hydrogenation, often using a platinum-based catalyst.[7][8]
-
Hydrolytic Substitution: The chloro-substituent on the pyridine ring is subsequently replaced with a hydroxyl group to form the final pyridinone. This is achieved through a high-temperature reaction with a strong base, such as potassium hydroxide (KOH) in methanol, carried out in a pressure reactor (autoclave).[7][8]
Caption: General synthetic workflow for aminomethyl-pyridinones.
Section 6: Distinguishing From Related Isomers
In chemical synthesis and procurement, precision is paramount. Several isomers of this compound exist that have different CAS numbers and potentially different chemical reactivity and biological activity. It is critical to distinguish the target compound from these related structures.
-
3-Amino-1-methylpyridin-2(1H)-one (CAS: 33631-01-5): In this isomer, the methyl group is attached to the ring nitrogen (N1) instead of the carbon at position 5.[5]
-
4-Amino-5-methylpyridin-2(1H)-one (CAS: 95306-64-2): Here, the amino group is at the 4-position instead of the 3-position. This compound is a known intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone.[8][9]
Careful verification of the CAS number is the most reliable method to ensure the correct isomer is being sourced and utilized in experimental work.
Section 7: Conclusion
This compound (CAS: 52334-51-7) is a well-defined chemical entity with a unique set of identifiers that distinguish it from its structural isomers.[2][4] Its value to the scientific community, particularly in drug discovery, is anchored by its versatile pyridinone scaffold, which provides ideal characteristics for designing targeted therapeutics.[1][2] This guide has consolidated its nomenclature, properties, and strategic importance to provide a clear and authoritative resource for researchers, ensuring accuracy in synthesis, procurement, and application.
References
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- 3-Amino-1-methylpyridin-2(1H)-one - Sigma-Aldrich.
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
- 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 - ChemicalBook.
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- Pyridones in drug discovery: Recent advances - PubMed.
- This compound - India Fine Chemicals.
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- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 9. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-amino-5-picoline
Introduction: The Significance of Substituted Aminopyridinols
Substituted pyridinols, and specifically aminohydroxypicolines like 2-Hydroxy-3-amino-5-picoline (also known as 3-Amino-5-methyl-2(1H)-pyridinone), are heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The arrangement of hydroxyl, amino, and methyl groups on the pyridine ring provides a unique three-dimensional structure with multiple points for molecular interaction and further functionalization. These features make them valuable precursors in the synthesis of a diverse range of bioactive molecules. This guide provides a detailed, field-proven methodology for the synthesis of 2-Hydroxy-3-amino-5-picoline, focusing on the underlying chemical principles and practical considerations for successful execution in a research and development setting.
Strategic Overview: A Two-Step Approach from a Common Precursor
The most reliable and scalable synthetic route to 2-Hydroxy-3-amino-5-picoline commences with the readily available starting material, 2-amino-5-methylpyridine. The overall strategy involves two key transformations:
-
Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Chemoselective Reduction: Reduction of the nitro group to a primary amine.
This approach is favored due to the high regioselectivity of the nitration step and the efficiency of the subsequent reduction, making it a robust pathway for obtaining the target compound with high purity.
Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-methyl-3-nitropyridine
The initial step in this synthesis is the nitration of 2-amino-5-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.
Causality Behind Experimental Choices
The choice of a potent nitrating system (a mixture of concentrated nitric and sulfuric acids) is crucial for the successful nitration of the pyridine ring, which is generally less reactive towards electrophilic substitution than benzene. The sulfuric acid serves a dual purpose: it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion, and it also protonates the pyridine nitrogen, which deactivates the ring. However, the amino group at the 2-position is a strong activating group and directs the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the methyl group at the 5-position and the amino group at the 2-position favors substitution at the 3-position. An interesting aspect of this reaction is that the amino group is converted to a hydroxyl group under the harsh acidic and high-temperature conditions, leading directly to the desired 2-hydroxy-5-methyl-3-nitropyridine intermediate[1].
Experimental Protocol: Nitration of 2-amino-5-methylpyridine
Materials:
-
2-amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Distilled Water
Procedure:
-
In a 600 mL round-bottomed flask, carefully dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid. The dissolution is exothermic and should be performed with cooling.
-
Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, with cooling in an ice bath.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is highly exothermic and will produce foam. Maintain the reaction temperature at 130°C throughout the addition.
-
After the addition is complete, carefully pour the hot, colored solution onto 300 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 3-4. This will cause the product to precipitate.
-
Cool the mixture in a refrigerator to ensure complete precipitation.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and allow it to air dry.
-
For further purification, the crude product can be recrystallized from hot water[1].
Expected Observations and Data
| Parameter | Value/Observation |
| Starting Material | White to off-white solid |
| Reaction Mixture | Heats up with foaming, turns into a colored solution |
| Precipitate | Yellow to light brown solid |
| Intermediate | 2-Hydroxy-5-methyl-3-nitropyridine |
| Expected Yield | 70-80% |
Part 2: Reduction of 2-Hydroxy-5-methyl-3-nitropyridine to 2-Hydroxy-3-amino-5-picoline
The final step is the chemoselective reduction of the nitro group of the intermediate to the corresponding amino group. This transformation can be achieved by several methods, with the most common and reliable being the use of a metal in an acidic medium, such as iron powder in acetic acid or ethanol with a catalytic amount of acid[2][3].
Causality Behind Experimental Choices
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. The use of iron powder in an acidic medium is a classic and cost-effective method. The acid serves to activate the iron surface and acts as a proton source for the reduction. This method is generally preferred for its high chemoselectivity, meaning it will reduce the nitro group without affecting the pyridine ring or the hydroxyl group. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with subsequent protonation steps, ultimately yielding the amine. The work-up procedure involves filtering out the iron salts and then basifying the solution to deprotonate the product, allowing for its extraction into an organic solvent.
Experimental Protocol: Reduction of the Nitro Intermediate
Materials:
-
2-Hydroxy-5-methyl-3-nitropyridine
-
Iron Powder (Fe)
-
Glacial Acetic Acid (CH₃COOH) or Ethanol (C₂H₅OH) and concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid or a mixture of ethanol and water, add iron powder (3-5 eq) portion-wise.
-
If using ethanol, add a catalytic amount of concentrated hydrochloric acid. The addition of iron is exothermic.
-
Heat the reaction mixture to reflux (around 80-100°C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material[2].
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water, and carefully basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-Hydroxy-3-amino-5-picoline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Observations and Data
| Parameter | Value/Observation |
| Starting Material | Yellow to light brown solid |
| Reaction | Exothermic upon addition of iron |
| Product | Off-white to light brown solid |
| Final Product | 2-Hydroxy-3-amino-5-picoline |
| Expected Yield | 85-95% |
Synthetic Workflow and Characterization
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Synthetic workflow for 2-Hydroxy-3-amino-5-picoline.
Expected Spectroscopic Data for Characterization
2-Hydroxy-5-methyl-3-nitropyridine (Intermediate):
-
¹H NMR: Expect signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The electron-withdrawing nitro group will cause a downfield shift of the adjacent aromatic protons.
-
¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group will be shifted downfield, as will the carbons of the pyridine ring due to the electronegative nitrogen and nitro group.
-
IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch of the pyridone tautomer (~1650 cm⁻¹), N-O stretches of the nitro group (~1550 and 1350 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.
2-Hydroxy-3-amino-5-picoline (Final Product):
-
¹H NMR: Expect signals for the two aromatic protons, a singlet for the methyl group, a broad singlet for the amino protons (NH₂), and a broad singlet for the hydroxyl proton. The removal of the nitro group and the introduction of the amino group will cause an upfield shift of the aromatic proton signals compared to the intermediate.
-
¹³C NMR: Expect six distinct carbon signals. The introduction of the amino group will lead to characteristic shifts in the positions of the aromatic carbon signals compared to the nitro intermediate.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), the O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch of the pyridone form (~1640 cm⁻¹), and N-H bending (~1600 cm⁻¹).
Conclusion and Future Perspectives
This guide has outlined a robust and efficient two-step synthesis of 2-Hydroxy-3-amino-5-picoline from the commercially available precursor 2-amino-5-methylpyridine. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in drug development and related fields. The final product, with its versatile functional groups, is primed for further derivatization to explore new chemical space in the quest for novel therapeutic agents. The self-validating nature of the described protocols, combined with the detailed explanation of the underlying chemical principles, should empower scientists to confidently reproduce and adapt this synthesis for their specific research needs.
References
-
PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Coll. Vol. 4, p.273 (1963); Vol. 38, p.23 (1958). Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]
-
PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]1]
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]3]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]2]
Sources
Spectroscopic Characterization of 3-Amino-5-methylpyridin-2(1H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 3-Amino-5-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights into data interpretation. The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research, and a thorough understanding of spectroscopic techniques is paramount. Here, we will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for our target molecule.
Molecular Structure and Overview
This compound is a substituted pyridinone. The pyridin-2-one tautomer is generally the more stable form compared to the corresponding 2-hydroxypyridine. The presence of an amino group, a methyl group, and the pyridinone core imparts a unique electronic and structural environment, which will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the study of its chemical behavior.
Caption: Chemical structure of this compound.
Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons (N-H) may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing N-H protons.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet, broad | 1H | N1-H |
| ~6.8 - 7.0 | Singlet | 1H | C6-H |
| ~6.2 - 6.4 | Singlet | 1H | C4-H |
| ~4.5 - 5.5 | Singlet, broad | 2H | NH₂ |
| ~2.1 - 2.3 | Singlet | 3H | CH₃ |
Interpretation:
The ¹H NMR spectrum of this compound is expected to show five distinct signals.
-
N1-H: The proton on the ring nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. This will result in a broad singlet in the downfield region of the spectrum.
-
C6-H and C4-H: These are the two aromatic protons on the pyridine ring. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group at C3 is electron-donating, while the carbonyl at C2 is electron-withdrawing. The methyl group at C5 is weakly electron-donating. Based on data for similar substituted pyridones, the C6-H and C4-H protons are expected to appear as singlets, as they lack adjacent proton neighbors for coupling[1][2]. The exact chemical shifts can be influenced by the solvent.
-
NH₂: The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.
-
CH₃: The methyl protons will give rise to a sharp singlet in the upfield region of the spectrum, as is typical for methyl groups attached to an aromatic ring.
Caption: Predicted ¹H NMR assignments for this compound.
Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is usually necessary.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C2 (C=O) |
| ~140 - 145 | C6 |
| ~130 - 135 | C3 |
| ~120 - 125 | C5 |
| ~105 - 110 | C4 |
| ~15 - 20 | CH₃ |
Interpretation:
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
-
C2 (C=O): The carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value)[3].
-
Aromatic Carbons (C3, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the substituents. The amino group at C3 will cause an upfield shift for C3 and C5 (ortho and para positions), while the carbonyl group will cause a downfield shift for the adjacent C3 and C6 carbons. The methyl group will have a smaller effect. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC. The prediction of chemical shifts for substituted pyridines can be complex, but general trends can be inferred from related structures[4][5][6].
-
CH₃: The methyl carbon will appear at the highest field (lowest ppm value).
Section 3: Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | NH₂ and N1-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | CH₃ |
| 1650 - 1680 | C=O stretch | Amide C=O |
| 1600 - 1640 | N-H bend | NH₂ scissoring |
| 1550 - 1600 | C=C stretch | Aromatic ring |
Interpretation:
The IR spectrum will provide valuable information about the functional groups present in this compound.
-
N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂)[7][8]. The N-H stretch of the amide in the ring (N1-H) will also appear in this region, likely broadened due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear between 2950 and 2850 cm⁻¹.
-
C=O Stretching: A strong absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in the pyridinone ring. Its position is influenced by conjugation and hydrogen bonding.
-
N-H Bending and C=C Stretching: The N-H bending (scissoring) vibration of the amino group is expected around 1600-1640 cm⁻¹[9]. The aromatic C=C stretching vibrations will also appear in this region, typically as multiple bands.
Section 4: Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: An appropriate ionization technique is chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) typically produce a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion |
| 125.07 | [M+H]⁺ |
| 108.05 | [M-NH₃]⁺ |
| 80.05 | [M-NH₃-CO]⁺ |
Interpretation:
The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol .
-
Molecular Ion: In ESI positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak at an m/z of approximately 125.07. High-resolution mass spectrometry would allow for the confirmation of the elemental composition.
-
Fragmentation: Under harsher ionization conditions like EI, or through collision-induced dissociation in tandem MS, characteristic fragmentation patterns would emerge. The fragmentation of pyridine derivatives can be complex[10][11]. Plausible fragmentation pathways for this compound could include the loss of ammonia (NH₃) from the amino group, followed by the loss of carbon monoxide (CO) from the pyridinone ring.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The interplay of the different functional groups—the pyridinone ring, the amino group, and the methyl group—results in a unique set of spectroscopic features. This guide serves as a valuable resource for the identification and characterization of this compound, underscoring the power of a multi-technique spectroscopic approach in modern chemical research. The presented data, while predictive, is grounded in the established principles of spectroscopy and analysis of analogous structures, providing a high degree of confidence in its utility.
References
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- ACS Publications.
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- ACS Publications.
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- RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- Semantic Scholar.
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- Wikipedia. Pyridine.
- MDPI.
- National Institute of Standards and Technology. Pyridine - the NIST WebBook.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).
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- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- Table 1 1H NMR (400MHz, pyridine-d5, 363K)
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- ChemScene. 3-Amino-1-methylpyridin-2(1H)-one.
- Sigma-Aldrich. 3-Amino-1-methylpyridin-2(1H)-one.
- Fluorochem. 3-Amino-1-methylpyridin-2(1H)-one.
- BLD Pharm. 4-Amino-5-methylpyridin-2(1H)-one.
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- BLDpharm. 33631-01-5|3-Amino-1-methylpyridin-2(1H)-one.
- PubMed Central.
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- ResearchGate.
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An In-Depth Technical Guide to the Reactivity Profile of 3-Amino-5-methylpyridin-2(1H)-one
Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 3-Amino-5-methylpyridin-2(1H)-one, a heterocyclic building block of significant interest in medicinal and agrochemical research. The document elucidates the core structural and electronic features that govern its chemical behavior, including a detailed examination of its propensity for electrophilic aromatic substitution, nucleophilic reactions at its multiple nitrogen centers, and its utility in cyclocondensation reactions. By synthesizing mechanistic principles with practical, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the design and synthesis of novel chemical entities, particularly in the domain of kinase inhibitors.[1][2]
Introduction and Core Molecular Properties
This compound is a substituted pyridine derivative that has emerged as a privileged scaffold in modern synthetic chemistry. Its unique arrangement of functional groups—an exocyclic amino group, a methyl substituent, and a pyridinone core—creates a rich chemical landscape for derivatization. This versatility makes it a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for oncology.[1][2] The molecule's ability to form multiple hydrogen bonds and participate in diverse ring-forming reactions underpins its utility as a foundational building block for complex molecular architectures.[2][3]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 52334-51-7 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 337.1 °C at 760 mmHg | [2] |
| Density | 1.137 g/cm³ | [2] |
| Appearance | Off-white to yellow or brown crystalline powder | [3] |
Structural and Electronic Features Governing Reactivity
The reactivity of this compound is a direct consequence of the interplay between its tautomeric forms and the electronic effects of its substituents.
Tautomerism and Resonance
The molecule exists in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms, with the lactam form generally predominating. The lone pair on the C3-amino group is delocalized into the ring, increasing its electron density, while the carbonyl group and the ring nitrogen act as electron-withdrawing groups. These competing effects create distinct regions of nucleophilicity and electrophilicity within the molecule.
Caption: Tautomeric equilibrium and a key resonance structure of the title compound.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid chemical structure images.
Synthesis Overview
While various proprietary methods exist, a general and plausible synthetic approach to aminomethyl-pyridinones involves multi-step sequences starting from readily available pyridine derivatives. For instance, a common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. A representative pathway could start with a nitropyridine derivative, which is then converted to the target molecule through reduction and hydrolysis steps. For example, the synthesis of the related 4-amino-5-methyl-1H-pyridin-2(1H)-one begins with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which undergoes catalytic hydrogenation to reduce the nitro group and remove the N-oxide, followed by a high-temperature reaction with KOH in methanol to replace the chloro group with a hydroxyl (keto) group.[4][5]
Reactivity Profile: A Multi-faceted Nucleophile and Electrophile Partner
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. However, the powerful electron-donating effect of the C3-amino group, augmented by the C5-methyl group, activates the ring sufficiently for EAS to occur.
-
Regioselectivity: The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The primary directing influence is the amino group, which activates the C4 and C6 positions. Steric hindrance from the adjacent methyl and carbonyl groups may favor substitution at the C4 position.
-
Common Reactions:
-
Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions, often with an acid catalyst.[6] A modern approach for 3-selective halogenation of pyridines involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, highlighting the advanced strategies available.[7]
-
Nitration: Direct nitration requires harsh conditions (e.g., H₂SO₄/HNO₃) due to the deactivating effect of the ring nitrogen, which protonates under strongly acidic conditions.[8][9] Milder conditions using nitric acid in trifluoroacetic anhydride can also be effective for nitrating substituted pyridines.[10]
-
Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).
Nucleophilic Reactivity
The molecule possesses two primary nucleophilic centers: the endocyclic pyridinone nitrogen (N1) and the exocyclic amino nitrogen (C3-NH₂).
-
N-Alkylation: Alkylation can occur at either nitrogen. Selective N1-alkylation is typically achieved by first deprotonating the pyridinone with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide.[11] This SN2 reaction is favored at the more nucleophilic nitrogen anion.[11] The product is an N-alkylated pyridinone, a common scaffold in pharmaceuticals.[12]
-
Reactions at the Amino Group: The C3-amino group can undergo standard amine reactions, such as acylation with acyl chlorides or anhydrides, and reductive amination. Its nucleophilicity makes it a handle for coupling reactions to build larger, more complex structures.
Caption: Experimental workflow for selective N1-alkylation.
Cyclocondensation Reactions
The vicinal amino and carbonyl (in its lactim tautomer) functionalities are perfectly poised for cyclocondensation reactions. This is a powerful strategy for constructing fused heterocyclic systems.
-
Principle: By reacting with bifunctional reagents (e.g., α,β-unsaturated carbonyls, 1,3-dielectrophiles), the amino group acts as the initial nucleophile, followed by an intramolecular cyclization and dehydration (or other elimination) to form a new fused ring.[13][14]
-
Applications: This approach is widely used to synthesize fused systems like pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry.[13] The inherent reactivity of the aminopyridine scaffold allows for the efficient construction of diverse and complex heterocyclic libraries.
Applications in Drug Discovery: The Kinase Inhibitor Scaffold
The 3-aminopyridin-2-one core is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[1] The amino group and the pyridinone carbonyl can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The methyl group can provide favorable van der Waals interactions, and the remainder of the scaffold allows for derivatization to achieve potency and selectivity against specific kinases like Aurora kinases and MPS1.[1][15][16]
Detailed Experimental Protocols
Protocol: Selective N1-Alkylation with Benzyl Bromide
This protocol describes a reliable method for the selective N-alkylation of the pyridinone nitrogen, a common transformation in drug development.[11]
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.3 M with respect to the starting material.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 20 minutes to ensure a fine dispersion of the base.
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension via a syringe.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (approximately 10 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the pure 3-amino-1-benzyl-5-methylpyridin-2(1H)-one.
Conclusion
This compound exhibits a nuanced and highly valuable reactivity profile. Its behavior is dictated by the electronic push-pull of its substituents and its existence in tautomeric forms. It readily engages in regioselective electrophilic substitutions, offers two distinct sites for nucleophilic attack leading to opportunities for selective functionalization, and serves as an exceptional platform for constructing complex fused heterocycles via cyclocondensation. These characteristics, particularly its ability to act as a kinase hinge-binder, firmly establish it as a cornerstone building block for modern drug discovery and development.
References
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central (PMC) - NIH. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.).
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central (PMC). [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
-
Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed. [Link]
-
Synthesis of Some New Heteroarylamino-3-Nitro-2H-[1]- Benzopyran-2-ones and their Antibacterial Activity. (2016). American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PubMed Central (PMC). [Link]
-
Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. (2009). PubMed. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. [Link]
-
Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. (2022). ResearchGate. [Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). MDPI. [Link]
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- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
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- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
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- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
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Functional group analysis of 3-Amino-5-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Functional Group Analysis of 3-Amino-5-methylpyridin-2(1H)-one
Executive Summary
This compound is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology.[1] A precise understanding of its molecular architecture and the interplay of its functional groups is paramount for predicting its reactivity, designing synthetic routes, and ensuring the quality of downstream products. This guide provides a comprehensive, multi-technique approach to the functional group analysis of this molecule, tailored for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind methodological choices, integrating spectroscopic and classical chemical methods to create a self-validating analytical workflow.
Molecular Profile and Analytical Rationale
Before delving into analytical techniques, it is crucial to understand the subject molecule's fundamental properties and structure. This foundational knowledge informs the selection of appropriate analytical methods and aids in the interpretation of the resulting data.
Chemical Structure and Functional Groups:
The structure of this compound incorporates several key functional groups that dictate its chemical behavior:
-
Primary Aromatic Amine (-NH₂): A nucleophilic group attached to the pyridinone ring.
-
Cyclic Amide (Lactam): The pyridin-2(1H)-one core, which exhibits characteristic carbonyl (C=O) and N-H bonds.
-
Vinylogous Amine System: The arrangement of the amino group and the amide within the ring system influences the electronic properties of the molecule.
-
Methyl Group (-CH₃): An aliphatic substituent on the ring.
-
Aromatic-like Heterocycle: The pyridinone ring itself.
dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22754816&t=l", label=""];
// Invisible nodes for label positioning A [pos="1.5,1.5!", label="Primary Amine", fontcolor="#202124"]; B [pos="-1.8,0.5!", label="Cyclic Amide\n(Lactam)", fontcolor="#202124"]; C [pos="1.5,-1.5!", label="Methyl Group", fontcolor="#202124"]; D [pos="-1.5,-1.5!", label="Heterocyclic Ring", fontcolor="#202124"];
// Edges from invisible nodes to the molecule image position (approximate) // These will not be drawn if style=invis, but can be used for positioning logic // A better way is to point to the image node and use headport/tailport if supported // For this simple case, we just place labels around the central image node. } } Caption: Chemical structure of this compound with key functional groups highlighted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| CAS Number | 52334-51-7 | [1] |
The rationale for a detailed functional group analysis is rooted in the need for unambiguous structural confirmation. For instance, in a synthetic pathway, it is critical to confirm that the amino group has been introduced at the correct position (C3) and that the pyridone core remains intact. Each analytical technique provides a unique piece of the structural puzzle.
Spectroscopic Characterization
Spectroscopy is the cornerstone of modern structural elucidation. The following methods provide a comprehensive and non-destructive analysis of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. The frequency of the absorbed radiation is characteristic of the bond type and its chemical environment. This technique is exceptionally powerful for identifying the presence or absence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Data Interpretation:
The key to interpreting the FTIR spectrum is to assign the observed absorption bands to specific molecular vibrations. For this molecule, we anticipate a complex but informative spectrum.
Table 2: Expected FTIR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3450-3250 | N-H Stretch | Primary Amine | Two distinct, sharp to medium bands for symmetric and asymmetric stretching. |
| 3200-3000 | N-H Stretch | Cyclic Amide (Lactam) | A broad band, often overlapping with C-H stretches, due to hydrogen bonding. |
| ~1660-1640 | C=O Stretch | Cyclic Amide (Lactam) | A very strong, sharp absorption. Its position is influenced by ring strain and conjugation. |
| ~1620-1580 | N-H Bend / C=C Stretch | Primary Amine / Ring | A strong band from the scissoring motion of the -NH₂ group, coupled with ring C=C vibrations. |
| ~1500-1400 | C=C Stretch | Aromatic-like Ring | Multiple bands of variable intensity characteristic of the heterocyclic ring. |
| ~2950-2850 | C-H Stretch | Methyl Group | Aliphatic C-H stretching absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts) that are highly dependent on the local electronic environment. NMR provides detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can exchange with the N-H protons, allowing for their observation.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Data Interpretation:
¹H NMR: The spectrum will reveal the number of different proton environments, their relative numbers (integration), and their proximity (spin-spin coupling).
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | Broad singlet | 1H | Amide N-H | Deshielded due to the adjacent carbonyl and aromatic ring. Broad due to exchange. |
| ~6.5 - 7.5 | Singlet/Doublet | 1H | Ring H (C4-H) | Aromatic region, specific shift depends on substitution. |
| ~6.0 - 7.0 | Singlet/Doublet | 1H | Ring H (C6-H) | Aromatic region, specific shift depends on substitution. |
| ~4.5 - 5.5 | Broad singlet | 2H | Amine -NH₂ | Chemical shift can vary significantly with concentration and temperature. |
| ~2.1 | Singlet | 3H | Methyl -CH₃ | Shielded, aliphatic region. Appears as a singlet as there are no adjacent protons. |
¹³C NMR: The spectrum shows a single peak for each unique carbon atom, providing a carbon "fingerprint" of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 170 | C=O | Carbonyl carbon, highly deshielded. |
| ~140 - 150 | C5 | Ring carbon attached to the methyl group. |
| ~130 - 140 | C3 | Ring carbon attached to the amino group. |
| ~110 - 130 | C4, C6 | Other ring carbons. |
| ~15 - 20 | -CH₃ | Aliphatic methyl carbon, highly shielded. |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused at a low flow rate into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions [M+H]⁺ are formed.
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) where their m/z ratios are measured.
Data Interpretation:
-
Molecular Ion Peak: The primary piece of information is the peak corresponding to the protonated molecule, [M+H]⁺. For C₆H₈N₂O, the expected m/z value would be 125.07 (calculated for [C₆H₉N₂O]⁺). High-resolution MS can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: While ESI is a "soft" ionization technique, some fragmentation can occur. The fragmentation pattern can provide clues to the structure. For example, loss of the methyl group or parts of the ring can be observed. A common fragment in amino-containing compounds is the loss of the amine group.[3]
Chemical Verification Methods
While modern spectroscopy is powerful, classical chemical tests provide an orthogonal, cost-effective method to confirm the presence of specific functional groups, thereby enhancing the trustworthiness of the overall analysis.[4] These tests are particularly useful in a process chemistry setting for quick qualitative checks.
Table 5: Summary of Chemical Verification Tests for the Primary Amine Group
| Test Name | Principle | Experimental Protocol | Positive Observation |
| Hinsberg Test | Primary amines react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali due to its acidic proton.[5][6] | 1. Dissolve a small amount of sample in aqueous NaOH. 2. Add a few drops of benzenesulfonyl chloride. 3. Shake vigorously. 4. Acidify the solution. | A clear solution forms initially, and a precipitate (the sulfonamide) forms upon acidification.[7] |
| Carbylamine Test | Primary amines react with chloroform in a basic solution to form isocyanides, which have a characteristic foul odor.[7][8] | 1. Dissolve a small amount of sample in alcoholic KOH. 2. Add a few drops of chloroform. 3. Warm the mixture gently in a fume hood. | A highly unpleasant, foul odor is produced.[7] Caution: Isocyanides are toxic. |
| Azo Dye Test | Aromatic primary amines form a stable diazonium salt at low temperatures, which then couples with a phenol (like β-naphthol) to form a brightly colored azo dye.[8] | 1. Dissolve the sample in dilute HCl and cool in an ice bath (0-5 °C). 2. Add cold aqueous NaNO₂ solution dropwise. 3. Add this mixture to a cold solution of β-naphthol in NaOH. | The formation of a brilliant orange-red precipitate or solution.[8] |
Integrated Analytical Workflow
No single technique provides the complete picture. The true power of functional group analysis lies in the logical integration of multiple analytical methods. The workflow below illustrates a robust strategy for the comprehensive characterization of this compound.
// Connections TLC_HPLC -> FTIR [label="Identify Functional Groups"]; FTIR -> NMR [label="Confirm Connectivity"]; NMR -> MS [label="Confirm Molecular Formula"]; MS -> ChemTests [label="Verify Primary Amine"]; ChemTests -> Report [label="Synthesize All Data"]; } } Caption: Integrated workflow for the functional group analysis of this compound.
Conclusion
The functional group analysis of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chemical techniques. By integrating FTIR, NMR, and Mass Spectrometry with classical verification tests, researchers and drug developers can achieve a comprehensive and reliable characterization of this vital pharmaceutical intermediate. This guide has outlined not just the protocols but the underlying scientific rationale, providing a robust framework for quality control, reaction monitoring, and structural elucidation in a professional research environment.
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The Strategic Role of 3-Amino-5-methylpyridin-2(1H)-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a key derivative, 3-Amino-5-methylpyridin-2(1H)-one, a versatile building block whose strategic deployment has led to the discovery of potent and selective therapeutics. We will dissect the synthetic accessibility of this scaffold, explore its critical role as a pharmacophore in the design of targeted therapies, and provide detailed insights into its application in the development of novel kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.
Introduction: The Pyridinone Scaffold in Drug Design
Pyridinone and its derivatives are prevalent structural motifs in a wide array of FDA-approved drugs and clinical candidates, valued for their ability to engage in diverse biological interactions.[1] The this compound variant, with its specific arrangement of hydrogen bond donors and acceptors, and a strategically placed methyl group, offers a unique three-dimensional profile for molecular recognition. This guide will illuminate the significance of this particular scaffold, moving from its fundamental chemical properties to its application in cutting-edge drug discovery, with a particular focus on kinase inhibition.[2][3]
Physicochemical Properties and Synthesis
Core Characteristics
This compound is a crystalline solid with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 52334-51-7 | [1] |
| Melting Point | 119-120 °C | [3] |
| Boiling Point | 337.1 °C at 760 mmHg | [3] |
The presence of both an amino group and a pyridinone ring system allows for a rich variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures.[4]
Synthetic Accessibility: A Case Study with a Regioisomer
The synthesis proceeds in two main steps from 2-chloro-5-methyl-4-nitropyridine-1-oxide:
-
Catalytic Hydrogenation: The nitro group is reduced to an amine, and the N-oxide is removed.
-
Hydrolysis: The chloro group is displaced by a hydroxyl group under basic conditions.
A detailed experimental protocol for this transformation is provided below.
-
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Add a platinum-based catalyst (e.g., 0.5% platinum + 0.3% molybdenum on carbon powder).
-
Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor and filter the mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used in the next step.
-
-
Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone
-
Charge a pressure reactor with the methanolic solution of 2-chloro-5-methyl-4-pyridinamine.
-
Add a solution of potassium hydroxide (KOH) in methanol.
-
Heat the mixture in the sealed reactor to facilitate the nucleophilic aromatic substitution.
-
After the reaction is complete, cool the mixture and evaporate to dryness under reduced pressure.
-
Remove residual water by azeotropic distillation with ethanol.
-
Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).
-
Concentrate the filtrate to dryness and recrystallize the crude product from water to yield pure 4-amino-5-methyl-2(1H)-pyridinone.
-
This robust synthesis highlights the industrial viability of producing aminomethylpyridinone scaffolds.
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A Senior Application Scientist's Guide to 3-Amino-5-methylpyridin-2(1H)-one: A Cornerstone Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount. Among the myriad of heterocyclic cores, the pyridinone motif stands out for its proven utility and inherent biological relevance. This guide focuses on a particularly valuable derivative: 3-Amino-5-methylpyridin-2(1H)-one. Possessing a unique arrangement of functional groups—a nucleophilic exocyclic amine, a reactive pyridinone ring system, and a strategic methyl group—this compound serves as a highly versatile and powerful building block.
Its application is prominently noted as a key intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer therapy.[1] The structure's capacity to engage in hydrogen bonding and participate in diverse ring-forming reactions makes it a prized asset for constructing complex Active Pharmaceutical Ingredients (APIs).[1] This document aims to provide a comprehensive technical overview, moving beyond simple data recitation to explain the causal relationships in its synthesis and reactions, thereby empowering researchers to harness its full synthetic potential.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic design. These characteristics dictate everything from reaction conditions to purification strategies.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. Proper storage, away from light in a dry, room-temperature environment, is crucial to maintain its integrity.[1]
| Property | Value | Source(s) |
| CAS Number | 52334-51-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Appearance | Off-white to yellow or brown crystalline powder | [4] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| MDL Number | MFCD09839282 | [1] |
Spectroscopic Signature
Spectroscopic analysis provides the definitive structural confirmation. The following table outlines the expected data for this compound, which is critical for reaction monitoring and quality control.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (~2.1 ppm), two distinct aromatic protons on the pyridine ring, and exchangeable protons for the amino (-NH₂) and amide (-NH) groups.[5] |
| ¹³C NMR | Resonances for the methyl carbon, four distinct sp² carbons of the pyridine ring (including the carbonyl carbon), and the carbon bearing the amino group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=C/C=N stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. |
Synthesis: A Validated Protocol
The synthesis of pyridinone derivatives can be complex. The following workflow is based on methodologies described in patent literature for producing high-purity material suitable for pharmaceutical development, highlighting its role as an intermediate for the mineralocorticoid receptor (MR) antagonist Finerenone.[6]
Synthetic Workflow Overview
The process involves a two-step sequence starting from a commercially available nitro-N-oxide precursor. This approach is efficient and scalable, delivering the target compound in high yield and purity.[6][7]
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine
-
Causality: This step involves the catalytic hydrogenation of the nitro group and reductive removal of the N-oxide. The use of a platinum-on-carbon catalyst, often doped with a secondary metal like molybdenum (Mo), is critical for achieving high efficiency and selectivity.[6][7] The reaction is performed under a pressurized hydrogen atmosphere, which provides the necessary reducing potential. Ethanol is a suitable solvent due to its ability to dissolve the starting material and its inertness under these conditions.
-
Methodology:
-
To a pressure reactor, add 2-chloro-5-methyl-4-nitro-pyridine-1-oxide (1 equivalent).
-
Add the hydrogenation catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder) and ethanol.[7]
-
Seal the reactor and inert the atmosphere by purging with argon (3 cycles at 3 bar).
-
Pressurize the reactor with hydrogen gas to 3 bar.
-
Stir the reaction mixture at 30°C for approximately 20 hours, monitoring for hydrogen uptake.
-
Upon completion, carefully vent the reactor and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity to be used directly in the subsequent step.[6]
-
Step 2: Synthesis of this compound
-
Causality: This is a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by a hydroxide ion. The use of potassium hydroxide (KOH) in methanol under high temperature and pressure in an autoclave is crucial.[6] This combination overcomes the activation energy for the substitution on the electron-rich pyridine ring. Using KOH specifically has been shown to be surprisingly effective in methanol, preventing the formation of undesired methoxy byproducts.[6]
-
Methodology:
-
Charge a high-pressure autoclave with the crude 2-chloro-5-methyl-4-pyridinamine from Step 1.
-
Add methanol and a stoichiometric excess of potassium hydroxide (KOH).
-
Seal the autoclave and heat the reaction mixture to 160-200°C (preferably 180°C) for 15-48 hours.[6] The reaction time is inversely proportional to the temperature.
-
After cooling to room temperature, carefully vent the reactor.
-
Neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
-
The Reactive Core: A Hub for Synthetic Diversification
The true power of this compound lies in the distinct reactivity of its functional groups. The exocyclic amine, the amide N-H, and the pyridine ring itself offer multiple handles for elaboration.
Diazotization of the Exocyclic Amine
The primary amino group at the 3-position is a gateway to a vast array of functionalities via the formation of a diazonium salt. This classic transformation allows the amine to be replaced with a wide range of substituents.
-
Mechanistic Insight: The reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium intermediate.[8] This intermediate is highly reactive and can be unstable if isolated; therefore, it is typically used immediately in subsequent reactions.[8] Strict temperature control is essential to prevent premature decomposition and side reactions.[8]
Caption: Diazotization pathway for functional group interconversion.
-
General Protocol (for conversion to 3-Hydroxy-5-methylpyridin-2(1H)-one):
-
Dissolve this compound in a dilute mineral acid (e.g., 1 M H₂SO₄) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Monitor for the absence of starting amine using starch-iodide paper to detect a slight excess of nitrous acid.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
To effect hydrolysis, gently warm the solution. The diazonium group will be displaced by a hydroxyl group, with the evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with a suitable organic solvent. Purify via standard methods.
-
Acylation of the Exocyclic Amine
Acylation of the 3-amino group is a fundamental strategy for introducing amide functionalities, which are prevalent in bioactive molecules. This reaction is typically high-yielding and selective.
-
Mechanistic Insight: The lone pair of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A mild base is often included to scavenge the acidic byproduct (e.g., HCl). The N1-H of the pyridinone is less nucleophilic, allowing for selective reaction at the C3-NH₂ position under controlled conditions.
Caption: General workflow for selective N-acylation.
-
General Protocol (for Chloroacetylation):
-
In a round-bottomed flask, dissolve this compound (1 equivalent) in an anhydrous solvent like dioxane and heat until fully dissolved.[9]
-
Add chloroacetyl chloride (1.1 to 2.2 equivalents). The stoichiometry can influence whether mono- or di-acylation occurs.[9]
-
Reflux the reaction mixture for 3-4 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture. The product may precipitate and can be collected by filtration and purified by recrystallization from a suitable solvent like acetone.[9]
-
Applications in Drug Discovery: A Scaffold of Significance
The utility of this compound extends across multiple therapeutic areas, underscoring its value to drug development professionals.
-
Kinase Inhibitors: The pyridinone core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino and carbonyl groups can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. This building block is explicitly used in the development of kinase inhibitors for cancer treatment.[1]
-
Central Nervous System (CNS) Agents: Pyridinone derivatives have been explored as non-competitive inhibitors of the AMPA receptor, a type of ionotropic glutamate receptor, indicating their potential for treating neurological disorders.[10]
-
Antiviral Agents: The pyridinone scaffold has demonstrated high potency against HIV-1 wild-type and drug-resistant strains, serving as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in agrochemical research to develop novel pesticides and herbicides with improved efficacy and selectivity.[1][4]
Safety and Handling
Adherence to safety protocols is non-negotiable. As a responsible scientist, it is imperative to be aware of the potential hazards associated with any chemical building block.
-
GHS Hazard Classification:
-
Precautionary Measures (Selected P-Codes):
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- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one.
-
Wang, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
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Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. [Link]
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Al-Salahi, R. et al. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[1]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
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ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
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MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]
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Kalatzis, E. & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
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An In-depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one: A Core Scaffold in Modern Drug Discovery
Foreword: The Unseen Architect in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as foundational pillars upon which numerous therapeutic agents are built. 3-Amino-5-methylpyridin-2(1H)-one is one such unassuming yet critical entity. While the specific historical genesis of this compound remains somewhat obscured in the annals of chemical literature, its contemporary significance is indisputable. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule, from its fundamental properties to its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will delve into the synthetic strategies, physicochemical characteristics, and the underlying mechanistic principles that render this pyridinone derivative a valuable tool in the quest for novel medicines.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of complex pharmaceutical molecules.[1] Its structure, featuring a pyridinone ring with amino and methyl substituents, provides a unique combination of hydrogen bonding capabilities and steric features that are crucial for its role as a building block in drug design.
Table 1: Core Identifiers and Chemical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Hydroxy-3-amino-5-picoline, 3-Amino-2-hydroxy-5-methylpyridine |
| CAS Number | 52334-51-7[1][2] |
| Molecular Formula | C₆H₈N₂O[1] |
| Molecular Weight | 124.14 g/mol [1] |
| MDL Number | MFCD09839282[1] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 119-120 °C[1] |
| Boiling Point | 337.1 °C at 760 mmHg[1] |
| Density | 1.137 g/cm³[1] |
| Storage | Room temperature, away from light, in a dry environment[1] |
The 3-Aminopyridin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The 3-aminopyridin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets. In the context of this compound, its significance lies in its utility as a precursor for a class of potent and selective kinase inhibitors.[1]
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has been a highly successful strategy in modern oncology. The 3-aminopyridin-2-one scaffold is particularly adept at interacting with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
Figure 1: Interaction of a 3-aminopyridin-2-one-based kinase inhibitor with the ATP-binding site.
The amino group at the 3-position and the carbonyl oxygen at the 2-position of the pyridinone ring can act as hydrogen bond donors and acceptors, respectively. These interactions with the backbone of the kinase hinge region are a key determinant of binding affinity and selectivity. The methyl group at the 5-position can provide additional van der Waals interactions and influence the overall conformation of the inhibitor, contributing to its selectivity profile.
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A potential synthetic route could involve the construction of the pyridinone ring followed by the introduction of the amino group. One common strategy for pyridinone synthesis is the condensation of a β-ketoester with an amine, followed by cyclization.
Figure 2: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example for the synthesis of a 3-aminopyridin-2-one scaffold and should be adapted and optimized for the specific synthesis of the title compound.
Step 1: Synthesis of 5-Methyl-2-methoxypyridine-3-amine This step would involve the synthesis of a suitable precursor. For the purpose of this guide, we will consider a Suzuki coupling reaction as a modern and versatile method for constructing the carbon-carbon bond.
-
To a solution of a suitable brominated pyridine precursor (1.0 eq) in a mixture of toluene and water (4:1) is added a boronic acid derivative (1.2 eq) and potassium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.
Step 2: Reduction of a Nitro Precursor to Yield the Amino Group Assuming a synthetic route that proceeds through a nitro-intermediate:
-
The nitro-pyridinone intermediate (1.0 eq) is dissolved in ethanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with diethyl ether to yield the pure this compound.
Spectroscopic Characterization (Exemplary Data)
While specific spectra for this compound were not found in the searched literature, data for the closely related N-methylated analog, 3-Amino-1-methylpyridin-2(1H)-one (CAS 33631-01-5) , can provide valuable insights into the expected spectral features.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (around 2.0-2.5 ppm).- A broad singlet for the amino group protons (variable, 4.0-6.0 ppm).- Two distinct signals in the aromatic region for the pyridinone ring protons.- A broad singlet for the N-H proton of the pyridinone ring (can be concentration-dependent and may exchange with D₂O). |
| ¹³C NMR | - A signal for the methyl carbon (around 15-20 ppm).- Signals for the pyridinone ring carbons, including a downfield signal for the carbonyl carbon (around 160-170 ppm). |
| IR (Infrared) | - N-H stretching vibrations for the amino and amide groups (around 3200-3400 cm⁻¹).- C=O stretching vibration for the pyridinone carbonyl (around 1640-1680 cm⁻¹).- C=C and C-N stretching vibrations in the fingerprint region. |
| MS (Mass Spec) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. |
Applications in Drug Development: A Focus on Oncology
The primary application of this compound in drug development is as a key intermediate for the synthesis of kinase inhibitors for cancer therapy.[1] Its structural features allow for its incorporation into larger molecules that can selectively target the ATP-binding site of kinases implicated in tumor growth and proliferation.
The ability of the 3-aminopyridin-2-one scaffold to form crucial hydrogen bonds with the kinase hinge region makes it an attractive starting point for fragment-based drug design and lead optimization campaigns. By modifying the substituents on the pyridinone ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of core scaffolds in the intricate process of drug discovery. While its own history may be modest, its contribution to the development of potentially life-saving therapeutics is significant. The versatility of the 3-aminopyridin-2-one core ensures its continued relevance in the design of novel kinase inhibitors and other targeted therapies. Future research will likely focus on exploring new synthetic routes to this and related scaffolds, as well as leveraging its unique properties to design inhibitors for a broader range of biological targets beyond kinases. The journey of this small molecule is far from over, and its impact on medicinal chemistry is set to grow.
References
A comprehensive list of references is not possible due to the lack of a primary discovery publication in the performed searches. The information presented is synthesized from publicly available data from chemical suppliers and research articles on related compounds. For specific data points, please refer to the in-text citations.
Sources
The Strategic Utility of 3-Amino-5-methylpyridin-2(1H)-one: A Technical Guide for Advanced Drug Discovery and Development
Abstract
The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile physicochemical properties and its role as a privileged structure in numerous biologically active compounds.[1][2] Within this esteemed class of heterocycles, 3-Amino-5-methylpyridin-2(1H)-one emerges as a particularly valuable building block, offering a unique combination of hydrogen bonding capabilities, reactive handles, and structural rigidity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes and potential applications of this compound. We will delve into its synthesis, explore its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors, and provide detailed experimental protocols to facilitate its practical application in the laboratory.
Introduction: The Pyridinone Core and the Significance of this compound
Pyridinone derivatives have garnered significant attention in pharmaceutical and agrochemical research due to their wide-ranging biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The 2-pyridinone core, in particular, is a bioisostere for amides and other aromatic systems, capable of acting as both a hydrogen bond donor and acceptor.[4] This dual functionality allows for intricate and high-affinity interactions with biological targets.
This compound (CAS No: 52334-51-7) distinguishes itself through the strategic placement of its functional groups.[5] The amino group at the 3-position provides a key nucleophilic center for further chemical elaboration, while the methyl group at the 5-position can influence solubility, metabolic stability, and steric interactions within a binding pocket. Its ability to form crucial hydrogen bonds and participate in ring-forming reactions makes it an ideal starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[6]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 52334-51-7 | [6] |
| Molecular Formula | C₆H₈N₂O | [6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Melting Point | 119-120 °C | [6] |
| Boiling Point | 337.1 °C at 760 mmHg | [6] |
| Density | 1.137 g/cm³ | [6] |
Synthesis and Derivatization Strategies
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for this compound.
The derivatization of the this compound core is where its true potential as a scaffold is realized. The amino group serves as a versatile handle for a variety of chemical transformations, including:
-
Acylation: Formation of amides, which can introduce diverse side chains and modulate biological activity.
-
Buchwald-Hartwig Amination: Coupling with aryl or heteroaryl halides to introduce aromatic substituents.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Diazotization and Sandmeyer-type Reactions: Conversion of the amino group to other functionalities.
These derivatization strategies allow for the systematic exploration of the chemical space around the pyridinone core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Established and Emerging Therapeutic Applications
The primary and most well-documented application of this compound and its derivatives is in the development of small molecule kinase inhibitors for the treatment of cancer.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Kinase Inhibitors in Oncology
The 3-aminopyridin-2-one scaffold has been identified as a highly effective hinge-binding motif in kinase inhibitors.[1][8] The amino group and the pyridinone oxygen can form key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site, providing a strong anchor for the inhibitor.
A notable example is the use of the 3-aminopyridin-2-one core in the development of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical for cell division and are attractive targets for cancer therapy.[8]
| Kinase Target | Example Derivative | Biological Activity (IC₅₀) | Therapeutic Area | Reference |
| MPS1 | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Not specified | Oncology | [8] |
| Aurora A | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Not specified | Oncology | [8] |
| Aurora B | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Not specified | Oncology | [8] |
The versatility of the this compound scaffold allows for the development of inhibitors with varying selectivity profiles, a crucial aspect in minimizing off-target effects and improving the therapeutic index of a drug.
Signaling Pathway Inhibition
Caption: Inhibition of cell cycle progression by kinase inhibitors derived from this compound.
Agrochemical Applications
While less documented with specific examples directly linking to this compound, the broader class of aminopyridine derivatives is widely utilized in the synthesis of agrochemicals, including pesticides and herbicides.[9] The structural motifs present in this compound are known to be important for biological activity in crop protection agents. The development of novel pesticides and herbicides with improved selectivity and efficacy is an area of active research, and this compound represents a promising starting point for the synthesis of new agrochemical candidates.[6][10]
Experimental Protocols
To facilitate the practical application of this compound, the following section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor precursor, adapted from the literature.[8]
Synthesis of 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one
This protocol outlines a two-step synthesis starting from a commercially available precursor.
Step 1: Suzuki Cross-Coupling
Caption: Suzuki cross-coupling reaction to form the C-C bond.
Methodology:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in n-butanol, add 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), XPhos (0.2 eq), and Pd₂(dba)₃ (0.05 eq).
-
Degas the reaction mixture with nitrogen for 15 minutes.
-
Heat the mixture at 120 °C for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Demethylation
Caption: Demethylation to yield the final pyridinone.
Methodology:
-
Dissolve the product from Step 1 in acetonitrile.
-
Add sodium iodide (NaI) and trimethylsilyl chloride (TMS-Cl) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced pharmaceutical and potentially agrochemical compounds. Its strategic combination of a reactive amino group, a methyl substituent for steric and electronic modulation, and the inherent hydrogen bonding capabilities of the pyridinone core make it an ideal starting point for the development of targeted therapies. The successful application of the broader 3-aminopyridin-2-one scaffold in the discovery of potent kinase inhibitors for oncology underscores the immense potential of this compound. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in accelerating the drug discovery and development process. Further exploration of its utility in other therapeutic areas and in the agrochemical sector is warranted and expected to yield promising results.
References
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Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 869860. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Semantic Scholar. [Link]
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Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]
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This compound. MySkinRecipes. [Link]
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This compound | C6H8N2O. PubChem. [Link]
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The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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3-Aminopyridine. Wikipedia. [Link]
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The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. [Link]
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Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. ResearchGate. [Link]
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Synthesis and members of 3-aminopyridin-2-one based fragment library.... ResearchGate. [Link]
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The Solubility Profile of 3-Amino-5-methylpyridin-2(1H)-one: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-methylpyridin-2(1H)-one, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis, particularly in the development of kinase inhibitors. In the absence of publicly available quantitative solubility data, this document establishes a predicted solubility profile grounded in the molecule's physicochemical properties and the known behavior of structurally analogous compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, a critical step for process optimization, formulation development, and ensuring regulatory compliance. The methodologies outlined herein, including the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 52334-51-7, Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a pyridinone core with amino and methyl substitutions, makes it an ideal scaffold for creating active pharmaceutical ingredients (APIs) that can form crucial hydrogen bonds with biological targets.[1] This is particularly evident in its application in the synthesis of kinase inhibitors for oncology.[1]
The solubility of this intermediate in organic solvents is a fundamental parameter that dictates the efficiency of its synthesis, purification, and formulation into final drug products. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a critical component of a successful drug development program, impacting process scalability, reproducibility, and ultimately, the therapeutic efficacy and safety of the final drug product.
Physicochemical Properties and Predicted Solubility Profile
Key Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
Predicted Solubility in Organic Solvents
Direct experimental data on the solubility of this compound is not extensively documented in publicly available literature.[2] However, a scientifically sound prediction of its solubility can be extrapolated from its molecular structure and the known solubility of analogous compounds.
The molecule possesses both hydrogen bond donors (the amino group and the N-H of the pyridinone ring) and hydrogen bond acceptors (the carbonyl oxygen and the pyridine ring nitrogen). This dual character suggests a favorable interaction with polar solvents. The presence of the methyl group introduces a degree of lipophilicity.
Based on these structural features, the following qualitative solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The ability to both donate and accept hydrogen bonds will facilitate strong interactions with protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | The strong dipole moment of these solvents will effectively solvate the polar functional groups of the molecule. |
| Slightly Polar | Acetone, Ethyl Acetate | Moderately Soluble | A moderate level of solubility is expected due to a balance of polar and nonpolar interactions. |
| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant miscibility with nonpolar solvents. |
This predicted profile is supported by the observed solubility of similar aminopyridine derivatives. For instance, 2-aminopyridine exhibits good solubility in polar solvents like NMP, DMF, and methanol.[3]
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive quantitative solubility data, a robust experimental approach is essential. The following section details a comprehensive protocol based on the equilibrium shake-flask method, a widely accepted and reliable technique.
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as HPLC.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should be maintained throughout the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the supernatant from the solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter. This step is critical to avoid the transfer of solid particles into the analytical sample.
-
Carefully collect the clear, saturated supernatant.
-
-
Quantitative Analysis by HPLC:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. An R² value of >0.99 is desirable.[2]
-
Sample Analysis: Dilute the saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the specific solvent. The solubility is typically expressed in mg/mL or mol/L.
-
Visualized Experimental Workflow
Caption: Workflow for Experimental Solubility Determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several key factors:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship, however, is not always linear and should be determined experimentally for the specific solvent systems of interest.
-
Solvent Polarity: As predicted, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.
-
pH (in aqueous or protic systems): The amino group of the molecule can be protonated at acidic pH. The solubility of the resulting salt form is expected to be significantly different from the free base. While this guide focuses on organic solvents, this is a critical consideration for any processes involving aqueous media.
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with its unique crystal lattice energy and, consequently, different solubility. It is crucial to characterize the solid form used in solubility studies.
Conclusion and Future Perspectives
While a definitive, publicly available quantitative solubility dataset for this compound is currently lacking, this technical guide provides a robust framework for both predicting and experimentally determining this critical parameter. The predicted solubility profile, based on the molecule's structural attributes, serves as a valuable starting point for solvent selection in synthetic and formulation processes. The detailed experimental protocol outlined herein offers a clear and validated pathway for generating the precise, high-quality solubility data required for informed decision-making in drug development.
It is strongly recommended that researchers and drug development professionals invest in the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents. Such data will not only de-risk subsequent development activities but also contribute valuable knowledge to the broader scientific community.
References
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- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
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Physical state and appearance of 3-Amino-5-methylpyridin-2(1H)-one
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-5-methylpyridin-2(1H)-one
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research.[1][2][3] Its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology, underscores the importance of a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the physical state and appearance of this compound, offering not just data, but the scientific context and experimental rationale required by researchers and drug development professionals for its effective handling, characterization, and application.
Molecular Identity and Structural Context
Before delving into its physical characteristics, it is crucial to establish the molecular identity of this compound.
-
Chemical Name: this compound
-
Synonyms: 2-Hydroxy-3-amino-5-picoline, 3-Amino-2-hydroxy-5-methylpyridine[4]
-
Molecular Weight: 124.14 g/mol [1]
A key structural feature influencing its physical properties is the potential for keto-enol tautomerism, existing in equilibrium between the pyridin-2(1H)-one (lactam) form and the pyridin-2-ol (lactim) form. The pyridinone form is generally considered the predominant tautomer in the solid state. This equilibrium is fundamental to its chemical reactivity and intermolecular interactions, which in turn dictate its physical state and solubility.
Caption: Keto-enol tautomerism of the title compound.
Physical State and Visual Appearance
At ambient laboratory conditions, this compound is a solid. Commercial batches are typically described as a powder or crystalline powder.[2][3]
Color: The reported color varies, which is common for complex organic molecules and can be indicative of purity. Descriptions include:
Causality and Interpretation: The presence of both an amino group (-NH₂) and a carbonyl group (C=O) in a conjugated system makes the molecule susceptible to oxidation and degradation over time, especially when exposed to light or air. These degradation pathways often produce colored impurities. Therefore, a pure, freshly prepared sample is expected to be white or off-white. A progression towards yellow or brown coloration may suggest the presence of minor impurities or degradation products and should be considered during quality assessment.
Quantitative Physical Properties
A summary of the key physical properties is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Significance in Research & Development |
| Melting Point | 119-120 °C[1] | A sharp melting point range is a primary indicator of high purity. It also defines the upper-temperature limit for solid-state handling and storage. |
| Boiling Point | 337.1 °C (at 760 mmHg)[1] | Indicates low volatility. Purification by distillation is possible but requires high temperatures, risking thermal degradation. |
| Density | 1.137 g/cm³[1] | Useful for calculating mass-to-volume relationships in reaction design and formulation. |
| Solubility | Insoluble in water; Soluble in strong polar organic solvents.[6] | Critical for selecting appropriate solvent systems for reactions (e.g., synthesis) and purification (e.g., recrystallization, chromatography). |
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, the following experimental workflows are standard.
Workflow for Physical Appearance and Melting Point Determination
The following diagram outlines the logical flow for the physical characterization of a new or existing batch of the compound.
Caption: Standard workflow for physical characterization.
Step-by-Step Protocol: Melting Point Determination
Principle: The melting point of a pure crystalline solid is a characteristic physical constant. Impurities typically depress the melting point and broaden the melting range. This protocol utilizes a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (119 °C).
-
Once the temperature is ~15 °C below the expected melting point, reset the apparatus and begin a new run with a slow ramp rate (1-2 °C/min). A slow ramp is critical for accurate determination.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting range is reported as T₁ - T₂. For this compound, a range of 1-2 °C within the 119-120 °C window indicates high purity.[1]
-
Handling and Storage Recommendations
The physical and chemical properties of this compound dictate specific storage requirements to maintain its integrity.
-
Temperature: While some suppliers recommend room temperature storage[1], refrigerated conditions (2-8°C or 4°C) are also advised, likely as a precaution to slow potential long-term degradation.[6][7][8]
-
Atmosphere: The compound should be stored in a dry environment.[1] For maximum stability, particularly for analytical standards or long-term storage, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[7]
-
Light: Protect from light to prevent photochemical degradation.[1][6][7][8] Amber vials or storage in a dark cabinet is essential.
Conclusion
This compound is a white to off-white crystalline solid with a sharp melting point of 119-120 °C. This physical profile is a direct consequence of its molecular structure, including its ability to form strong intermolecular hydrogen bonds in the solid state. Variations in color toward yellow or brown can be an indicator of impurities or degradation, reinforcing the need for careful visual inspection and melting point determination as routine quality control measures. The protocols and data presented in this guide provide the necessary framework for researchers to confidently handle, assess, and utilize this important chemical intermediate in their synthetic and developmental workflows.
References
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- India Fine Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyridine 97%.
- Sigma-Aldrich. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- BLDpharm. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
- PubChem. (n.d.). This compound.
- IndiaMART. (n.d.). 3 Amino 5 Methylpyridin 2 Ol, Grade Standard: Technical Grade.
- Advanced ChemBlocks. (n.d.). 3-amino-5-chloro-1-methylpyridin-2(1H)-one 97%.
- ChemicalBook. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine.
- PubChem. (n.d.). 3-Amino-5-methylpyridine.
- Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer.
- ChemScene. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- ChemicalBook. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one CAS.
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Methodological & Application
Synthesis Protocol for 3-Amino-5-methylpyridin-2(1H)-one: An Essential Heterocyclic Building Block
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 3-Amino-5-methylpyridin-2(1H)-one, a valuable heterocyclic intermediate in the development of novel therapeutics, particularly kinase inhibitors. The synthesis commences with the nitration of commercially available 2-amino-5-methylpyridine to yield the key intermediate, 2-hydroxy-5-methyl-3-nitropyridine. Subsequent catalytic hydrogenation of the nitro group affords the target compound. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes comprehensive safety information and characterization data to ensure reproducible and safe execution by researchers in synthetic chemistry and drug discovery.
Introduction
Pyridinone scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for targeting various biological macromolecules. This compound, in particular, serves as a crucial building block for the synthesis of complex molecular architectures, notably in the development of kinase inhibitors for oncology.[1] The strategic placement of the amino and methyl groups on the pyridinone ring provides a versatile platform for further functionalization and optimization of lead compounds.
This document outlines a reliable and scalable two-step synthesis of this compound, beginning with the nitration of 2-amino-5-methylpyridine, followed by the selective reduction of the resulting nitro intermediate. The protocols provided herein are designed to be clear and reproducible for researchers, scientists, and drug development professionals.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the nitration of 2-amino-5-methylpyridine to form 2-hydroxy-5-methyl-3-nitropyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product.
Caption: Two-step synthesis of this compound.
Materials and Methods
Materials
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-Amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 108.14 | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Fisher Scientific |
| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | VWR |
| Aqueous Ammonia (28-30%) | 1336-21-6 | NH₄OH | 35.05 | J.T. Baker |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | Pd/C | - | Acros Organics |
| Methanol | 67-56-1 | CH₄O | 32.04 | EMD Millipore |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Avantor |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer.
-
Infrared (IR) Spectroscopy: Spectra to be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectra to be obtained on a Waters Xevo G2-XS QTof mass spectrometer.
-
Melting Point: Determined using a Stuart SMP30 melting point apparatus.
-
Hydrogenation: Performed in a Parr series 3911 hydrogenation apparatus.
Experimental Protocols
Part 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This protocol is adapted from established procedures for the nitration of substituted pyridines. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich pyridine ring. The amino group is converted to a pyridone in the acidic medium.
Procedure:
-
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.0 g of 2-amino-5-methylpyridine in 50 mL of concentrated sulfuric acid. The dissolution is exothermic; therefore, the acid should be added slowly with cooling in an ice bath.
-
Prepare a nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine over a period of 30-45 minutes, maintaining the internal temperature below 130°C. The reaction is highly exothermic and will produce fumes.
-
After the addition is complete, heat the reaction mixture at 130°C for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto 300 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 3-4. This should be done in a well-ventilated fume hood with efficient cooling.
-
A yellow precipitate will form. Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine as yellow crystals.
-
Dry the crystals under vacuum. A typical yield is in the range of 60-70%.
Part 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the nitro group of 2-hydroxy-5-methyl-3-nitropyridine to an amino group using palladium on carbon as the catalyst. This is a standard and efficient method for the reduction of aromatic nitro compounds.
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 10.0 g of 2-hydroxy-5-methyl-3-nitropyridine in 150 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 bar).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven. Expected yields are typically in the range of 85-95%.
Characterization of this compound
| Property | Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [1] |
| Melting Point | 119-120 °C[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | Anticipated peaks: δ 6.8-7.2 (m, 2H, pyridine ring protons), 4.5-5.0 (br s, 2H, NH₂), 2.0-2.2 (s, 3H, CH₃). Note: The NH proton of the pyridinone may be broad and exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Anticipated peaks: δ 160-165 (C=O), 140-145 (C-NH₂), 130-135 (C-CH₃), 115-125 (pyridine ring carbons), 15-20 (CH₃). |
| IR (KBr, cm⁻¹) | Anticipated peaks: 3400-3200 (N-H stretching), 1640-1680 (C=O stretching), 1580-1620 (C=C and C=N stretching). |
| MS (ESI+) | m/z: 125.07 [M+H]⁺ |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around.[2][3] In case of skin contact, wash immediately with copious amounts of water.
-
Nitration Reaction: The nitration reaction is highly exothermic and can proceed vigorously. Maintain strict temperature control and add reagents slowly.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and free of leaks. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably in a wet state.
-
Starting Material: 2-Amino-5-methylpyridine is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4]
-
Intermediate: 2-Hydroxy-5-methyl-3-nitropyridine causes skin and eye irritation and may cause respiratory irritation.[5]
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
-
MySkinRecipes. This compound. [Link]
-
PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]
-
Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. 2-Hydroxy-5-methyl-3-nitropyridine. [Link]
-
YouTube. Handling of Concentrated Acids. [Link]
Sources
- 1. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
Introduction
3-Amino-5-methylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridinone core with amino and methyl substitutions, makes it a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] The arrangement of functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-bromo-5-methyl-3-nitropyridine. The described methodology is designed to be robust and scalable for research and development applications.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the selective reduction of the nitro group of 2-bromo-5-methyl-3-nitropyridine to yield 3-amino-2-bromo-5-methylpyridine. The subsequent step is a hydrolysis of the 2-bromo substituent to the corresponding 2-pyridone.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 3-Amino-2-bromo-5-methylpyridine (Intermediate)
Principle and Causality
The selective reduction of an aromatic nitro group in the presence of a halogen substituent is a common and crucial transformation in organic synthesis. For this initial step, a well-established method employing iron powder in acetic acid is utilized. This system is chosen for its efficiency, cost-effectiveness, and milder reaction conditions compared to other reduction methods like catalytic hydrogenation, which might lead to dehalogenation as a side reaction. The acidic medium protonates the nitro group, facilitating its reduction by metallic iron.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-bromo-5-methyl-3-nitropyridine | ≥97% | Commercially Available | |
| Iron Powder (<100 mesh) | Reagent | ||
| Glacial Acetic Acid | ACS Grade | ||
| Ethyl Acetate | ACS Grade | For extraction | |
| Saturated Sodium Bicarbonate Solution | For neutralization | ||
| Anhydrous Sodium Sulfate | For drying | ||
| Celite® (Diatomaceous Earth) | For filtration |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron powder (1.11 g, 19.8 mmol).
-
Acid Addition: Slowly add glacial acetic acid (5 mL) to the iron powder with stirring. Heat the mixture to 80°C.
-
Addition of Starting Material: Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in glacial acetic acid (5 mL). Add this solution dropwise to the heated iron-acetic acid slurry over a period of 20 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C for 30 minutes. Subsequently, allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Carefully add the filtrate to a saturated sodium bicarbonate solution (50 mL) with stirring to neutralize the acetic acid. Add solid sodium bicarbonate in portions until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation and Characterization:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product, 3-amino-2-bromo-5-methylpyridine, is obtained as a bright yellow crystalline solid.[2]
-
Expected Yield: Approximately 799 mg (93%).[2]
-
Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum (APCI) should show a peak at m/z = 188.9 (M+H)⁺.[2]
-
Part 2: Synthesis of this compound (Final Product)
Principle and Causality
The conversion of a 2-bromopyridine to a 2-pyridone is typically achieved through hydrolysis, which can be catalyzed by either acid or base. In this protocol, we will outline a general procedure for this transformation. The choice of acidic or basic conditions can influence the reaction rate and the potential for side reactions. For instance, strong basic conditions might lead to other nucleophilic substitutions if not carefully controlled. The pyridone product exists in tautomeric equilibrium with its 2-hydroxypyridine form.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-amino-2-bromo-5-methylpyridine | As synthesized in Part 1 | ||
| Hydrochloric Acid (or other suitable acid) | ACS Grade | For acid-catalyzed hydrolysis | |
| Sodium Hydroxide (or other suitable base) | ACS Grade | For base-catalyzed hydrolysis | |
| Appropriate Solvent (e.g., water, dioxane) | |||
| Ethyl Acetate | ACS Grade | For extraction | |
| Anhydrous Sodium Sulfate | For drying |
Experimental Protocol (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-bromo-5-methylpyridine in a suitable solvent (e.g., aqueous dioxane or a dilute aqueous acid/base).
-
Reagent Addition:
-
For Acid-Catalyzed Hydrolysis: Add a stoichiometric or excess amount of a strong acid like hydrochloric acid.
-
For Base-Catalyzed Hydrolysis: Add a stoichiometric or excess amount of a strong base like sodium hydroxide.
-
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted under acidic conditions, neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). If under basic conditions, neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [1] |
| Melting Point | 119-120 °C[1] |
| Boiling Point | 337.1 °C at 760 mmHg[1] |
| Density | 1.137 g/cm³[1] |
| Appearance | Solid |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
2-bromo-5-methyl-3-nitropyridine: Handle with care as nitro compounds can be toxic and potentially explosive under certain conditions.
-
Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
Iron Powder: Flammable solid.
-
3-amino-2-bromo-5-methylpyridine: The toxicity of this intermediate has not been fully evaluated. Handle with caution.
-
Acids and Bases: Corrosive. Handle with appropriate care.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Reduction | Insufficient amount of iron or acetic acid; reaction time too short. | Add more reducing agent and/or extend the reaction time. Ensure the temperature is maintained. |
| Step 1: Dehalogenation | Reaction conditions too harsh. | Consider using a milder reducing agent or lowering the reaction temperature. |
| Step 2: Incomplete Hydrolysis | Insufficient acid/base catalyst; reaction time or temperature too low. | Increase the concentration of the catalyst, increase the temperature, or prolong the reaction time. |
| Low Overall Yield | Mechanical losses during work-up; side reactions. | Optimize extraction and purification steps. Re-evaluate reaction conditions to minimize by-product formation. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- Google Patents. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
-
MySkinRecipes. This compound. Available from: [Link]
-
IndiaMART. 3 Amino 5 Methylpyridin 2 Ol, Grade Standard: Technical Grade. Available from: [Link]
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Google Patents. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
-
PubChem. This compound. Available from: [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
ResearchGate. Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O. Available from: [Link]
-
PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Available from: [Link]
-
Sdfine. 2-amino-5-methyl pyridine (for synthesis). Available from: [Link]
Sources
Application Note: High-Purity Isolation of 3-Amino-5-methylpyridin-2(1H)-one using Modified Normal-Phase Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 3-Amino-5-methylpyridin-2(1H)-one, a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors.[1] Due to its polar nature and the presence of a basic amino group, this compound presents unique challenges for standard silica gel chromatography, often leading to poor separation and low recovery. We present a modified normal-phase column chromatography method that incorporates a basic additive into the mobile phase. This approach effectively mitigates undesirable interactions with the acidic silica stationary phase, resulting in excellent peak shape, high resolution, and superior purity of the final product. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy for this and similar heterocyclic amine compounds.
Introduction: The Purification Challenge
This compound is a heterocyclic building block characterized by a molecular weight of 124.14 g/mol and a melting point of 119-120 °C.[1] Its structure contains both a hydrogen-bond-donating amino group and a polar pyridinone core, rendering it highly polar. In traditional normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a less polar mobile phase, highly polar compounds are strongly retained.[2][3]
The primary challenge, however, stems from the basicity of the exocyclic amino group. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly interact with basic analytes.[4] This acid-base interaction leads to several common purification issues:
-
Peak Tailing: The compound streaks down the column, resulting in broad elution bands and poor separation from impurities.
-
Irreversible Adsorption: A portion of the product becomes permanently bound to the stationary phase, leading to significant yield loss.[4]
-
On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.
To overcome these obstacles, our protocol employs a proven strategy: neutralizing the acidic character of the stationary phase by introducing a small amount of a basic modifier into the eluent.[4][5]
Principle of the Method: Modified Normal-Phase Chromatography
The separation is based on normal-phase chromatography, where compounds are separated based on their polarity.[2] We will use silica gel as the stationary phase. To prevent the aforementioned issues with the basic amine, we will add a volatile organic base, triethylamine (TEA), to the polar component of our mobile phase.
The TEA acts as a "competing base." It has a strong affinity for the acidic silanol groups on the silica surface and effectively occupies these active sites. This process "masks" the acidity of the silica, presenting a more chemically neutral surface to the analyte. As a result, the this compound can partition between the stationary and mobile phases based primarily on polarity differences, without the complicating factor of a strong acid-base interaction. This leads to symmetrical peak shapes and quantitative elution.
The overall workflow for developing this method is systematic, beginning with small-scale optimization on Thin-Layer Chromatography (TLC) before scaling to a preparative column.
Sources
Reaction conditions for synthesizing 3-Amino-5-methylpyridin-2(1H)-one
An in-depth guide to the synthesis of 3-Amino-5-methylpyridin-2(1H)-one, a pivotal intermediate in modern drug discovery.
Introduction: The Significance of this compound
This compound is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridinone core with strategically placed amino and methyl groups, makes it an ideal scaffold for developing potent and selective kinase inhibitors used in oncology and for treating inflammatory diseases.[1] The ability of the amino group and the pyridinone oxygen to act as hydrogen bond donors and acceptors allows for strong and specific binding to target enzymes. This guide provides a detailed, field-tested protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Strategic Approach to Synthesis: A Two-Step Protocol
The synthesis of this compound is most effectively achieved through a robust two-step sequence starting from the commercially available 2-Chloro-5-methyl-3-nitropyridine. This strategy is predicated on two reliable and high-yielding transformations:
-
Chemoselective Reduction: The nitro group is selectively reduced to a primary amine using a classic Béchamp reduction with iron powder in an acidic medium. This method is favored for its efficiency, low cost, and operational simplicity.
-
Nucleophilic Aromatic Substitution (Hydrolysis): The 2-chloro substituent is subsequently displaced by a hydroxyl group via hydrolysis under basic conditions at elevated temperature and pressure. This converts the chloropyridine intermediate into the desired pyridin-2(1H)-one tautomer.
This pathway is logical and efficient, addressing the challenge of installing the amino group first, which then directs the subsequent transformation.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The 'Why' Behind the 'How'
Step 1: Béchamp Reduction of the Nitro Group
The reduction of an aromatic nitro group using iron in acetic acid is a classic and highly reliable transformation. The mechanism involves the single-electron transfer from the surface of the metallic iron to the nitro group, which is protonated by the acetic acid. This process is repeated until the nitro group is fully reduced to the amine.
-
Causality: Acetic acid serves a dual purpose: it protonates the nitro group, making it a better electron acceptor, and it helps to keep the resulting iron oxides in solution, preventing them from passivating the surface of the iron powder. This ensures the reaction proceeds to completion. A protocol for a similar reduction on a bromo-substituted analog reports a high yield of 93%, demonstrating the efficacy of this method.[2]
Step 2: High-Pressure Hydrolysis of the Chloro Group
The conversion of 2-chloro-5-methylpyridin-3-amine to the final product is a nucleophilic aromatic substitution (SNAr) reaction. The hydroxide ion (from KOH) acts as the nucleophile, attacking the carbon atom bearing the chlorine.
-
Causality: This reaction requires elevated temperature and pressure (typically in an autoclave) for two key reasons.[3][4] First, the pyridine ring is somewhat deactivated towards nucleophilic attack due to the electron-donating effects of the amino and methyl groups. Second, the pyridinone product is significantly more stable than the corresponding 2-hydroxypyridine tautomer. The harsh conditions are necessary to overcome the activation energy barrier for the substitution. The use of potassium hydroxide over sodium hydroxide has been shown to lead to cleaner conversions and fewer by-products in analogous systems.[3]
Caption: Proposed S(N)Ar mechanism for the hydrolysis step.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrolysis step involves high pressure and temperature and must be performed in a certified pressure reactor.
Protocol 1: Synthesis of 2-Chloro-5-methylpyridin-3-amine
This protocol is adapted from a highly efficient, analogous procedure for a similar substrate.[2]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add iron powder (12.5 g, 224 mmol).
-
Activation: Slowly add 50 mL of glacial acetic acid to the iron powder. Heat the mixture to 80°C with stirring.
-
Substrate Addition: Dissolve 2-Chloro-5-methyl-3-nitropyridine (10.0 g, 58.0 mmol) in 50 mL of glacial acetic acid. Add this solution dropwise to the hot iron/acid mixture over a period of 30 minutes, maintaining the internal temperature at approximately 80-85°C.
-
Reaction: After the addition is complete, continue stirring at 80°C for an additional 1 hour. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethyl acetate (2 x 50 mL).
-
Neutralization: Combine the filtrates and carefully pour them into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring. Slowly add solid NaHCO₃ in portions until gas evolution ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on methods described for the synthesis of a closely related pyridinone intermediate.[3][4][5]
-
Reaction Setup: In the liner of a suitable pressure reactor (autoclave), place 2-Chloro-5-methylpyridin-3-amine (7.13 g, 50.0 mmol) and potassium hydroxide (KOH) (8.4 g, 150 mmol).
-
Solvent Addition: Add 100 mL of methanol to the reactor liner.
-
Reaction: Seal the pressure reactor according to the manufacturer's instructions. Heat the reactor to 180°C and maintain this temperature with stirring for 12-18 hours. The internal pressure will increase significantly.
-
Work-up: After the reaction period, cool the reactor to room temperature. CAUTION: Ensure the internal pressure has returned to ambient before opening.
-
Isolation: Evaporate the methanol from the reaction mixture under reduced pressure. Add 100 mL of water to the residue and adjust the pH to ~7 using 2M hydrochloric acid.
-
Purification: The product will precipitate from the aqueous solution upon neutralization. Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the final product.
Quantitative Data Summary
| Step | Reactant/Product | M.W. ( g/mol ) | Amount | Moles (mmol) | Yield (%) | Appearance |
| 1 | 2-Chloro-5-methyl-3-nitropyridine | 172.57 | 10.0 g | 58.0 | - | Yellow Solid |
| 2-Chloro-5-methylpyridin-3-amine | 142.59 | ~7.7 g | ~54.0 | ~93% [2] | Yellow-Green Solid | |
| 2 | 2-Chloro-5-methylpyridin-3-amine | 142.59 | 7.13 g | 50.0 | - | Yellow-Green Solid |
| This compound | 124.14 [1] | ~5.3 g | ~42.5 | ~85% [3] | Off-White Solid |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point: The final product, this compound, has a reported melting point of 119-120°C.[1]
References
- Buchwald–Hartwig amination - Grokipedia.
- 3-Amino-2-bromo-5-methylpyridine synthesis - ChemicalBook.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
-
This compound - MySkinRecipes. Available at: [Link]
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- 1. This compound [myskinrecipes.com]
- 2. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 4-Amino-5-methylpyridin-2(1H)-one in the Synthesis of Finerenone
Introduction: Strategic Importance of 4-Amino-5-methylpyridin-2(1H)-one in Modern Pharmaceutical Synthesis
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes.[1] Its intricate dihydropyridine core necessitates a sophisticated synthetic strategy, wherein the selection of key building blocks is paramount to achieving high yield, purity, and enantioselectivity. Among these crucial intermediates, 4-Amino-5-methylpyridin-2(1H)-one (also known by its tautomeric form, 4-amino-5-methyl-2-hydroxypyridine) has emerged as a cornerstone in several convergent synthetic pathways to finerenone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile pyridine derivative in the synthesis of finerenone. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and present quantitative data to enable the successful and efficient synthesis of this vital pharmaceutical agent.
Physicochemical Properties and Handling of 4-Amino-5-methylpyridin-2(1H)-one
A thorough understanding of the starting material is fundamental to any successful synthesis. 4-Amino-5-methylpyridin-2(1H)-one is a multifaceted molecule with specific properties that influence its handling and reactivity.
Nomenclature and Tautomerism: It is crucial to recognize that this compound, with CAS Number 52334-51-7, can be named in several ways, including 3-Amino-5-methylpyridin-2(1H)-one and 2-hydroxy-3-amino-5-picoline, depending on the numbering and tautomeric form considered.[2][3] The pyridinone and hydroxypyridine forms exist in equilibrium, a common phenomenon in heterocyclic chemistry.[4][5] For the purpose of this guide, we will primarily use the nomenclature prevalent in finerenone synthesis literature: 4-amino-5-methyl-2(1H)-pyridinone.
Table 1: Physicochemical Properties of 4-Amino-5-methylpyridin-2(1H)-one
| Property | Value | Reference |
| CAS Number | 52334-51-7 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Off-white to yellow or brown crystalline powder | [6] |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 337.1 °C at 760 mmHg | [2] |
| Density | 1.137 g/cm³ | [2] |
| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [5] |
| Storage | Room temperature, away from light, in a dry, inert atmosphere. | [2][7] |
Safety and Handling: As with any chemical reagent, proper safety precautions are imperative. 4-Amino-5-methylpyridin-2(1H)-one is harmful if swallowed and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Synthetic Pathways to Finerenone Employing 4-Amino-5-methylpyridin-2(1H)-one
The primary role of 4-amino-5-methyl-2(1H)-pyridinone in finerenone synthesis is to serve as the foundational heterocyclic core upon which the dihydropyridine ring is constructed. This is typically achieved through a multi-component condensation and cyclization reaction.
Workflow for Finerenone Synthesis
Caption: Synthetic pathway for Finerenone.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of the key intermediate and its subsequent conversion to a finerenone precursor.
Protocol 1: Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone (Intermediate)
This two-step protocol provides a reliable method for the synthesis of the pivotal pyridinone intermediate.[1][10]
Step 1a: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
Reaction Setup: In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Catalyst Addition: Add a platinum-based catalyst (e.g., 1% platinum and 2% vanadium on carbon powder).[1]
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor and carefully filter the mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step.[1]
Step 1b: Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone
-
Reaction Setup: Charge a pressure reactor with the 2-chloro-5-methyl-4-pyridinamine solution from the previous step.
-
Reagent Addition: Add a solution of potassium hydroxide (KOH) in methanol.
-
Reaction: Heat the mixture under pressure. The progress of the hydrolysis reaction should be monitored by TLC or HPLC.
-
Work-up and Purification:
-
After completion, cool the reaction mixture and evaporate to dryness under reduced pressure.[1]
-
Remove any residual water by azeotropic distillation with ethanol.[1]
-
Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).[1]
-
Concentrate the filtrate to dryness.[1]
-
Recrystallize the crude product from water, cooling to 0°C to facilitate precipitation.[1]
-
Filter the crystals, wash with cold water, and dry under vacuum to yield pure 4-amino-5-methyl-2(1H)-pyridinone.[1]
-
Protocol 2: One-Pot Synthesis of Finerenone Precursor
This protocol details a one-pot condensation and cyclization reaction to form the dihydropyridine core of a finerenone precursor.[11][12]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-5-methyl-2(1H)-pyridinone (1.0 eq), 4-cyano-2-methoxybenzaldehyde (1.0 eq), and diethyl malonate (1.1 eq) in acetic acid.[12]
-
Reaction: Heat the reaction mixture to 80°C and stir for approximately 8 hours. Monitor the reaction's progress by TLC.[12]
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture and add it dropwise into ice water.[12]
-
Neutralize the solution to a pH of 7-8 with sodium bicarbonate.[12]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with methyl tert-butyl ether or by recrystallization to yield the finerenone precursor.[12]
-
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone | 2-chloro-5-methyl-4-pyridinamine, KOH | Methanol | Elevated (in pressure reactor) | Varies (monitored) | High |
| Finerenone Precursor Synthesis | 4-amino-5-methyl-2(1H)-pyridinone, 4-cyano-2-methoxybenzaldehyde, diethyl malonate | Acetic Acid | 80°C | 8 hours | 86.2%[12] |
Mechanistic Insights: The Rationale Behind the Synthetic Strategy
The condensation-cyclization reaction is a variation of the Hantzsch dihydropyridine synthesis. The reaction is believed to proceed through a series of steps:
-
Knoevenagel Condensation: The 4-cyano-2-methoxybenzaldehyde reacts with the active methylene compound, diethyl malonate, in the presence of an acid catalyst to form a benzylidene intermediate.
-
Michael Addition: The amino group of 4-amino-5-methyl-2(1H)-pyridinone acts as a nucleophile and undergoes a Michael addition to the activated double bond of the benzylidene intermediate.
-
Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization followed by dehydration to form the stable dihydropyridine ring system.
The use of acetic acid as both a solvent and a catalyst is advantageous as it facilitates both the Knoevenagel condensation and the subsequent cyclization steps.
Caption: Simplified mechanism of dihydropyridine formation.
Conclusion and Future Perspectives
4-Amino-5-methyl-2(1H)-pyridinone is a highly effective and versatile building block in the synthesis of finerenone. The protocols outlined in this guide provide a robust foundation for the laboratory-scale synthesis of this important pharmaceutical agent. Further optimization of reaction conditions, exploration of alternative catalysts, and the development of continuous flow processes could lead to even more efficient and scalable manufacturing routes. As the demand for finerenone grows, the strategic use of key intermediates like 4-amino-5-methyl-2(1H)-pyridinone will remain a critical aspect of its production, driving innovation in synthetic and medicinal chemistry.
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Application Note & Protocols: Strategic Derivatization of 3-Amino-5-methylpyridin-2(1H)-one for Biological Screening Library Generation
Abstract
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This is due to its ability to act as a versatile bioisostere and engage in critical hydrogen bond interactions within biological targets.[4][5] This application note provides a comprehensive guide for the strategic derivatization of a key building block, 3-Amino-5-methylpyridin-2(1H)-one, to generate a diverse chemical library for biological screening. We present detailed protocols for several robust synthetic transformations, including N-acylation, N-sulfonylation, and N-alkylation. The rationale behind each experimental design is discussed, emphasizing control over regioselectivity and product outcome. Furthermore, we provide standardized protocols for subsequent high-throughput biological screening, focusing on assays for kinase inhibition, anticancer cell proliferation (MTT assay), and antibacterial susceptibility (MIC determination), areas where pyridinone derivatives have shown significant promise.[2][6]
The this compound Scaffold: A Versatile Starting Point
The core scaffold, this compound, is an ideal starting point for library synthesis due to its distinct and orthogonally reactive functional groups. Understanding these reactive centers is crucial for planning a successful derivatization strategy.
-
The 3-Amino Group: A primary aromatic amine that serves as a potent nucleophile. It is the most accessible site for modifications like acylation, sulfonylation, and reductive amination. Its basicity and nucleophilicity are tempered by the electron-withdrawing effect of the adjacent carbonyl group.
-
The Pyridinone Ring Nitrogen (N1): An amide-like nitrogen. While less nucleophilic than the 3-amino group, it can be selectively alkylated under specific basic conditions, allowing for another vector of diversification.
-
The Pyridinone Ring Carbons: The aromatic ring itself can be functionalized, typically through electrophilic aromatic substitution or, more powerfully, through palladium-catalyzed cross-coupling reactions if a halogenated precursor is used. This guide will focus on derivatization at the nitrogen centers.
The strategic value of this scaffold lies in its use as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[6] Its structure allows it to serve as a building block for creating Active Pharmaceutical Ingredients (APIs) by forming hydrogen bonds and participating in further ring-forming reactions.[6]
Figure 1: Reactive centers of the this compound scaffold.
General Workflow: From Scaffold to Screen
The path from the starting material to a biologically active "hit" compound follows a logical and structured workflow. This process involves the initial chemical modification, purification and characterization of the new derivatives, and finally, testing them in a cascade of biological assays.
Figure 2: Overall workflow from scaffold derivatization to lead candidate identification.
Synthetic Protocols for Derivatization
The following protocols are designed to be robust and adaptable for generating a library of analogs. For each protocol, a general procedure is provided, followed by a table of representative reagents that can be used to create chemical diversity.
N-Acylation of the 3-Amino Group
Scientific Rationale: Acylation of the 3-amino group is one of the most reliable and straightforward modifications. It introduces an amide bond, which is a key structural motif in many drugs. This modification allows for the exploration of a wide range of substituents (R groups), modulating properties like lipophilicity, hydrogen bonding potential, and steric bulk, which are critical for target binding.
Protocol: General Procedure for N-Acylation
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M), add a base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise.
-
Alternative for Carboxylic Acids: If starting with a carboxylic acid, pre-mix it with a coupling agent like HATU (1.1 eq.) and a base (DIPEA, 2.0 eq.) in DMF for 10 minutes before adding it to the solution of the aminopyridinone.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
| Parameter | Condition A (Acyl Chloride) | Condition B (Carboxylic Acid) |
| Starting Material | This compound | This compound |
| Reagent | Acetyl chloride, Benzoyl chloride | 4-Fluorobenzoic acid, Cyclohexanecarboxylic acid |
| Coupling Agent | N/A | HATU, HOBt/EDC |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-95% | 60-90% |
Table 1: Representative conditions for N-acylation reactions.
N-Sulfonylation of the 3-Amino Group
Scientific Rationale: The sulfonamide group is another critical functional group in drug design. It is a strong hydrogen bond acceptor and is metabolically stable. Introducing a sulfonamide at the 3-position can significantly alter the electronic properties and binding interactions of the molecule compared to a simple amide. This strategy is often used to mimic phosphate groups or to occupy specific pockets in an enzyme's active site.
Protocol: General Procedure for N-Sulfonylation
-
Setup: Dissolve this compound (1.0 eq.) in pyridine (0.2 M). Pyridine acts as both the solvent and the base.
-
Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with 1M HCl (to remove pyridine), water, and brine. Dry over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Representative Conditions |
| Starting Material | This compound |
| Reagent | Methanesulfonyl chloride, p-Toluenesulfonyl chloride, Dansyl chloride |
| Base/Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-85% |
Table 2: Representative conditions for N-sulfonylation reactions.
N-Alkylation of the Pyridinone Ring
Scientific Rationale: Alkylating the pyridinone nitrogen (N1) is a powerful way to modulate the scaffold's physicochemical properties, such as solubility and membrane permeability. This modification can also introduce vectors that project into new regions of a binding pocket. However, selective N1-alkylation requires careful condition selection to avoid competitive alkylation at the more nucleophilic 3-amino group. A common strategy is to first protect the 3-amino group, perform the N1-alkylation, and then deprotect.
Protocol: General Procedure for N1-Alkylation (via Boc-Protection)
-
Step 1: Boc Protection of the 3-Amino Group
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of Dioxane and Water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir vigorously at room temperature for 12-18 hours.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the Boc-protected intermediate, which is often used without further purification.
-
-
Step 2: N1-Alkylation
-
Dissolve the Boc-protected intermediate (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.
-
Add a strong base such as Cesium Carbonate (Cs₂CO₃, 1.5 eq.) or Sodium Hydride (NaH, 1.2 eq., handle with extreme care).
-
Stir for 30 minutes at room temperature.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq.) and stir until the reaction is complete (typically 2-6 hours).
-
Quench the reaction carefully with water and extract with ethyl acetate. Purify by column chromatography.
-
-
Step 3: Boc Deprotection
-
Dissolve the N1-alkylated, Boc-protected compound in DCM.
-
Add Trifluoroacetic Acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. Redissolve in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Dry the organic layer and concentrate to yield the final N1-alkylated product.
-
| Parameter | Representative Conditions |
| Alkylating Agent | Methyl iodide, Ethyl bromoacetate, Benzyl bromide |
| Base for N1-Alkylation | Cesium Carbonate (Cs₂CO₃) |
| Solvent for N1-Alkylation | N,N-Dimethylformamide (DMF) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Typical Overall Yield | 40-75% over 3 steps |
Table 3: Representative conditions for N1-alkylation via a protection/deprotection sequence.
Biological Screening: Standardized Protocols
Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. The following protocols are standard methods for initial screening.
Kinase Inhibition Assay (Luminescence-Based)
Principle: Many pyridinone-based compounds function as ATP-competitive kinase inhibitors.[6] This assay measures the amount of ADP produced by a kinase reaction. A luminescent signal is generated that is directly proportional to the amount of ADP, and therefore to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.[7]
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a white, opaque 384-well plate, add 1 µL of the compound dilutions. Use DMSO as a negative control and a known inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., a specific Janus Kinase (JAK)) and its corresponding substrate peptide in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[7][8]
-
Initiation: Add 5 µL of the kinase/substrate mix to each well. Incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unreacted ATP.[7]
-
Signal Generation: Add 20 µL of a kinase detection reagent that converts ADP to ATP and generates luminescence. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Cell Proliferation (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a clear, flat-bottomed 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[10][11]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with vehicle (DMSO) as a negative control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][12]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Subtract the background absorbance (from wells with media only). Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Antibacterial Susceptibility (Broth Microdilution for MIC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standard technique used to determine the MIC in a high-throughput format.[13][15][16]
Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.[15]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control for growth (broth + bacteria, no compound) and a negative control for sterility (broth only).[13]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13] Alternatively, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm with a plate reader before and after incubation.
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National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
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PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
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T. Horton Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation in the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction: The Significance of 3-Amino-5-methylpyridin-2(1H)-one in Drug Discovery
This compound is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features, including the pyridinone core and the amino substituent, make it a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents. Notably, this scaffold is integral to the development of kinase inhibitors for cancer therapy, where it serves as a key component in constructing active pharmaceutical ingredients (APIs).[1] The ability of the aminopyridinone moiety to participate in hydrogen bonding and various ring-forming reactions allows for the generation of complex molecular architectures with specific biological activities, particularly in the fields of oncology and inflammatory diseases.[1]
This guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on the critical step of catalytic hydrogenation to reduce the corresponding nitro precursor. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for various catalytic systems, and offer insights into safety considerations and product characterization.
Precursor Synthesis: Preparation of 5-Methyl-3-nitropyridin-2(1H)-one
The journey to this compound begins with the synthesis of its nitro precursor, 5-methyl-3-nitropyridin-2(1H)-one. This compound exists in tautomeric equilibrium with 2-hydroxy-5-methyl-3-nitropyridine. A common synthetic route involves the nitration of 2-amino-5-methylpyridine followed by a diazotization-hydrolysis sequence.
Protocol 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
This protocol is adapted from established procedures for the synthesis of nitropyridinols.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Aqueous Ammonia (NH₄OH)
-
Ice
-
Round-bottom flask (600 mL)
-
Stirring apparatus
-
Heating mantle with temperature control
-
Filter funnel and filter paper
-
pH meter or pH paper
-
Refrigerator
Procedure:
-
In a 600 mL round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid.
-
Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will generate foam. Maintain the reaction temperature at a constant 130°C throughout the addition.
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Adjust the pH of the solution to approximately 3-4 by the careful addition of aqueous ammonia.
-
Allow the mixture to stand in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and allow it to dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Catalytic Hydrogenation: The Core Transformation
The reduction of the nitro group in 5-methyl-3-nitropyridin-2(1H)-one to the corresponding amine is most efficiently and cleanly achieved through catalytic hydrogenation. This method offers high yields and avoids the use of stoichiometric metal reductants, making it a greener and more scalable approach. The choice of catalyst is critical and can influence reaction efficiency, selectivity, and cost.
Reaction Pathway: From Nitro to Amino
The catalytic hydrogenation of a nitro group to an amine on a metal surface is a stepwise process. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are further reduced to the final amine. The overall transformation involves the addition of three equivalents of hydrogen gas, with water as the primary byproduct.
Caption: Simplified reaction pathway for the catalytic hydrogenation of 5-methyl-3-nitropyridin-2(1H)-one.
Comparative Overview of Catalytic Systems
The selection of the catalyst is a crucial parameter that dictates the efficiency and selectivity of the hydrogenation. Below is a comparative summary of commonly employed catalysts for the reduction of nitroarenes, with projected conditions for the synthesis of this compound.
| Catalyst System | Typical Loading (w/w %) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Anticipated Yield (%) | Key Considerations |
| 5-10% Pd/C | 5 - 10 | Ethanol, Methanol | 25 - 50 | 1 - 10 | 2 - 6 | >90 | Highly active, risk of dehalogenation on certain substrates. |
| Raney® Nickel | 10 - 20 | Ethanol, Methanol | 25 - 70 | 3 - 50 | 4 - 16 | 85 - 95 | Cost-effective, pyrophoric when dry, requires careful handling. |
| PtO₂ (Adams' catalyst) | 1 - 5 | Acetic Acid, Ethanol | 25 - 50 | 3 - 70 | 4 - 8 | >95 | Highly active, effective for pyridine ring saturation at higher pressures. |
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups.
Materials:
-
5-Methyl-3-nitropyridin-2(1H)-one
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Methanol
-
High-pressure autoclave/hydrogenator (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
To a high-pressure reaction vessel, add 5-Methyl-3-nitropyridin-2(1H)-one (e.g., 5.0 g).
-
Under a stream of inert gas, carefully add 10% Pd/C (5-10% by weight of the substrate). Caution: Dry Pd/C can be pyrophoric.
-
Add the solvent (e.g., 50 mL of Ethanol).
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture vigorously at room temperature (or heat to 40-50°C to increase the reaction rate) for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective alternative to precious metal catalysts and is particularly useful for large-scale syntheses.
Materials:
-
5-Methyl-3-nitropyridin-2(1H)-one
-
Raney® Nickel (slurry in water)
-
Ethanol or Methanol
-
High-pressure autoclave/hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, add 5-Methyl-3-nitropyridin-2(1H)-one (e.g., 5.0 g) and the solvent (e.g., 50 mL of Ethanol).
-
Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water.
-
Under an inert atmosphere, add the Raney® Nickel (approximately 10-20% by weight of the substrate) to the reaction vessel. Caution: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere or solvent.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas purging (3 times).
-
Pressurize the autoclave with hydrogen gas to 3-50 bar.
-
Heat the reaction mixture to 40-70°C and stir for 4-16 hours.
-
Monitor the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization.
Protocol 4: Hydrogenation using Platinum(IV) Oxide (PtO₂)
Platinum-based catalysts are highly active and can be used for the hydrogenation of a wide variety of functional groups.
Materials:
-
5-Methyl-3-nitropyridin-2(1H)-one
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid or Ethanol
-
High-pressure autoclave/hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
-
Filtration apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution (if using acetic acid)
Procedure:
-
To a high-pressure reaction vessel, add 5-Methyl-3-nitropyridin-2(1H)-one (e.g., 1.0 g) and the solvent (e.g., 10 mL of glacial acetic acid).
-
Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
If using acetic acid, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and filter through a pad of Celite® to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization.
Safety First: Best Practices for High-Pressure Hydrogenation
High-pressure hydrogenation reactions require strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Experienced Supervision: First-time users must be accompanied by a trained operator.[2]
-
Proper Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety glasses, and appropriate gloves.
-
Inert Atmosphere: Always handle pyrophoric catalysts like Raney® Nickel and dry Pd/C under an inert atmosphere.[3]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[2]
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[2]
-
Proper Purging: Ensure the reaction vessel is thoroughly purged with an inert gas to remove all oxygen before introducing hydrogen.
-
Controlled Venting: After the reaction, carefully vent the excess hydrogen to a safe location.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol [1]
-
Melting Point: 119-120 °C[1]
-
Appearance: Solid
Spectroscopic Data (Predicted/Typical):
The following table provides predicted and typical NMR chemical shifts for the starting material and the final product. Actual values may vary depending on the solvent and other experimental conditions.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Methyl-3-nitropyridin-2(1H)-one | ~2.3 (s, 3H, CH₃), ~7.8 (s, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~12.0 (br s, 1H, NH) | ~17.0 (CH₃), ~120.0 (Ar-C), ~135.0 (Ar-C-NO₂), ~140.0 (Ar-C), ~150.0 (Ar-C), ~160.0 (C=O) |
| This compound | ~2.1 (s, 3H, CH₃), ~4.5 (br s, 2H, NH₂), ~6.5 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~11.0 (br s, 1H, NH) | ~16.0 (CH₃), ~110.0 (Ar-C), ~115.0 (Ar-C), ~125.0 (Ar-C-NH₂), ~130.0 (Ar-C), ~162.0 (C=O) |
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and purification of this compound.
Conclusion
The catalytic hydrogenation of 5-methyl-3-nitropyridin-2(1H)-one is a robust and efficient method for the synthesis of the valuable pharmaceutical intermediate, this compound. The choice of catalyst, whether it be palladium on carbon, Raney® Nickel, or platinum oxide, can be tailored to specific laboratory capabilities and economic considerations. By following the detailed protocols and adhering to the stringent safety guidelines outlined in this document, researchers can confidently and safely produce this important building block for drug discovery and development.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]
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Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Retrieved from [Link]
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Journal of Scientific & Industrial Research. (1950). Raney nickel reductions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Raney Nickel - Common Organic Chemistry. Retrieved from [Link]
- Sultanov, N. T., & Klyuev, M. V. (2018). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Egyptian Journal of Petroleum, 27(4), 1017-1023.
-
ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
PubMed. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
-
ResearchGate. (2024, January 4). Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O. Retrieved from [Link]
-
National Institutes of Health. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
Sources
Foreword: A Strategic Approach to a Key Pharmaceutical Intermediate
An Application Note for the Scale-Up Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
This compound is a pivotal molecular scaffold in modern medicinal chemistry and agrochemical development.[1] Its structure, featuring a pyridinone core with strategically placed amino and methyl groups, serves as a versatile building block for a range of Active Pharmaceutical Ingredients (APIs), most notably in the domain of kinase inhibitors for oncology.[2] The ability to form specific hydrogen bonds and participate in further ring-forming reactions makes it an invaluable intermediate.[2]
This document provides a comprehensive guide for the multi-gram to kilogram scale-up synthesis of this compound. Moving from bench-scale discovery to pilot-plant production introduces significant challenges in terms of safety, process control, and economic viability. This guide, therefore, eschews a simple recitation of steps in favor of a detailed exploration of the underlying chemical principles, safety imperatives, and process optimization strategies essential for a successful and reproducible large-scale campaign. The protocols described herein are designed to be self-validating, with an emphasis on robust, scalable, and safe operating procedures.
I. Strategic Synthesis Route Selection for Industrial Scale
The synthesis of substituted pyridinones can be approached from several angles, including the cyclization of acyclic precursors or the modification of an existing pyridine ring.[3][4] For large-scale industrial production, the ideal route prioritizes:
-
Readily available and cost-effective starting materials.
-
A minimal number of synthetic steps.
-
Robust and high-yielding reactions.
-
Conditions that are manageable in standard industrial reactors (avoiding extreme temperatures or pressures where possible).
-
Purification methods that avoid costly and time-consuming column chromatography.[5]
After careful consideration of these factors, a two-step sequence starting from the commercially available 2-Hydroxy-5-methylpyridine has been selected as the most pragmatic approach for scale-up. This strategy involves:
-
Regioselective Nitration: An electrophilic aromatic substitution to install a nitro group at the 3-position of the pyridinone ring.
-
Catalytic Hydrogenation: A clean and efficient reduction of the nitro group to the target primary amine.
This route is advantageous due to its high atom economy and the use of well-established, scalable chemical transformations.
Caption: High-level overview of the two-step synthesis pathway.
II. Safety & Handling: A Non-Negotiable Priority
Large-scale chemical synthesis magnifies all potential hazards. A rigorous safety protocol is paramount. All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, and by personnel trained in handling hazardous materials.
Caption: Workflow for the safe handling of hazardous chemicals.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required, especially when handling corrosive acids.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes are mandatory.[6][7]
-
Respiratory Protection: For handling solid reagents and catalysts, a respirator may be necessary to prevent inhalation. All handling of volatile or corrosive liquids should be done within a chemical fume hood.[6]
III. Detailed Synthesis Protocol
Part 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine (Intermediate)
Underlying Principle: This step involves the electrophilic nitration of 2-hydroxy-5-methylpyridine. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The reaction temperature is critical to prevent over-nitration and decomposition.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale-Up) | Molar Equivalents |
| 2-Hydroxy-5-methylpyridine | 109.13 | 1.00 kg | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 5.0 L | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.0 L | ~1.7 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - |
Protocol:
-
Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Charging Sulfuric Acid: Charge the reactor with 5.0 L of concentrated sulfuric acid. Begin agitation and cool the reactor jacket to 0-5 °C.
-
Substrate Addition: Slowly add 1.00 kg (9.16 mol) of 2-hydroxy-5-methylpyridine to the cold sulfuric acid. The addition should be portion-wise to maintain the internal temperature below 20 °C. A thick slurry will form.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding 1.0 L of concentrated nitric acid to 1.0 L of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the reactor via an addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature at 10-15 °C throughout the addition. [8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress by taking small, carefully quenched aliquots for TLC or HPLC analysis until the starting material is consumed.
-
Work-up (Quenching): In a separate 50 L vessel, prepare a mixture of 10 kg of crushed ice and 10 L of deionized water.
-
Precipitation: Very slowly and carefully, transfer the reaction mixture onto the ice/water slurry with vigorous stirring. This step is highly exothermic and must be done with extreme caution. A yellow precipitate will form.
-
Neutralization & Filtration: Cool the slurry to below 10 °C and slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 3-4.[8]
-
Isolation: Filter the resulting solid precipitate using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral.
-
Drying: Dry the yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is approximately 1.1 - 1.3 kg.
Part 2: Synthesis of this compound (Final Product)
Underlying Principle: This transformation uses catalytic transfer hydrogenation to reduce the nitro group to a primary amine. Palladium on carbon (Pd/C) is a highly effective catalyst for this process. The reaction is monitored by the cessation of hydrogen uptake.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale-Up) | Notes |
| 2-Hydroxy-5-methyl-3-nitropyridine | 154.12 | 1.00 kg | From Part 1 |
| Palladium on Carbon (10% Pd, 50% wet) | - | 50 g | Catalyst |
| Ethanol (denatured) | - | 10 L | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | Reducing Agent |
| Celite® | - | 200 g | Filter Aid |
Protocol:
-
Reactor Preparation: Charge a suitable high-pressure hydrogenator (e.g., a Parr reactor) with 1.00 kg (6.49 mol) of the nitro-intermediate and 10 L of ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 50 g of 10% Pd/C (50% wet) catalyst. Caution: Dry Pd/C is pyrophoric and must not be handled in air.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous agitation. The reaction is exothermic; use cooling to maintain an internal temperature of 25-35 °C.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-8 hours. The progress can also be monitored by HPLC.
-
Catalyst Filtration: Once complete, carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 500 mL) to ensure complete product recovery. Caution: The Celite® pad with the catalyst should not be allowed to dry out, as it can become pyrophoric. Quench it with water immediately after use.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization.
IV. Purification, Optimization, and Troubleshooting
A. Large-Scale Purification: Recrystallization
For the final product, recrystallization is the preferred method for achieving high purity on a large scale.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate/heptane mixture). If the solution is highly colored, it can be treated with a small amount of activated carbon and then hot-filtered.[9] Allow the solution to cool slowly and undisturbed to promote the formation of large crystals. Collect the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Process Optimization & Troubleshooting
| Parameter | Impact on Process | Optimization & Troubleshooting |
| Nitration Temperature | Low temp (<5°C) leads to slow reaction. High temp (>20°C) increases risk of runaway reaction and formation of byproducts. | Maintain strict control at 10-15°C using a jacketed reactor. If temperature rises, slow down or stop the addition of the nitrating mixture. |
| Catalyst Loading (Hydrogenation) | Insufficient catalyst leads to incomplete or very slow reaction. Excess catalyst is costly and can increase filtration challenges. | 1-5 mol% is typical. The specified 50g for a 1kg batch is a good starting point. If the reaction stalls, a fresh portion of the catalyst can be added after re-inerting the vessel. |
| Hydrogen Pressure | Higher pressure generally increases the reaction rate but requires more robust equipment. | 50-60 psi is a safe and effective pressure for most standard hydrogenators. Ensure the reactor is rated for the intended pressure. |
| Product Purity | Impurities can arise from side reactions or incomplete conversion. Colored impurities are common.[9] | Ensure complete reaction via HPLC monitoring. For colored impurities, an activated carbon treatment during recrystallization is highly effective.[9] |
| "Oiling Out" during Recrystallization | Occurs if the solvent is too nonpolar or the solution is too concentrated, leading to an impure liquid phase instead of crystals. | Add a more polar co-solvent or try a different solvent system. Ensure cooling is slow and introduce a seed crystal if available.[9] |
V. References
-
Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
-
Benchchem. (n.d.). Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
-
Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine.
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Amino-2-chloropyridine.
-
ChemicalBook. (2025). 2-AMINO-3-CHLORO-5-METHYLPYRIDINE - Safety Data Sheet.
-
ECHEMI. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.
-
Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
-
MySkinRecipes. (n.d.). This compound.
-
PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
-
Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Fluorochem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
-
Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
-
Ingenta Connect. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction.
-
Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyridine 97 3430-19-1.
-
Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
Sources
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- 2. This compound [myskinrecipes.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives ...: Ingenta Connect [ingentaconnect.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 3-Amino-5-methylpyridin-2(1H)-one
Introduction
3-Amino-5-methylpyridin-2(1H)-one is a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research and development.[1] Its unique structural motif, featuring a pyridinone core with amino and methyl substitutions, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of a wide array of bioactive molecules. The efficacy and safety of final products derived from this intermediate are intrinsically linked to its purity and well-defined characterization. Therefore, robust and reliable analytical methodologies are paramount for its quality control throughout the drug development lifecycle.
This comprehensive guide provides detailed application notes and step-by-step protocols for the multi-faceted characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this critical synthetic intermediate. The protocols are grounded in established analytical principles and draw upon authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[2][3][4][5][6][7][8][9][10][11]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Appearance | Off-white to yellow or brown crystalline powder | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any related impurities. The inherent polarity of the molecule necessitates a reversed-phase approach.
Causality in Method Development
The selection of a reversed-phase HPLC method is predicated on the polar nature of the analyte. A C18 stationary phase provides a hydrophobic surface for interaction, while a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, facilitates elution. The inclusion of a buffer or an acid in the mobile phase is crucial for controlling the ionization state of the amino group, thereby ensuring peak symmetry and reproducible retention times. UV detection is suitable due to the presence of the chromophoric pyridinone ring system.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress silanol activity and ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to elute any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 254 nm | Corresponds to a strong absorbance region for the pyridinone chromophore. |
| Injection Volume | 10 µL |
System Suitability: As per USP <621>, system suitability tests must be performed prior to sample analysis to ensure the chromatographic system is performing adequately.[2][3][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Troubleshooting: Peak tailing can be a common issue with amine-containing compounds. This can often be mitigated by using a lower pH mobile phase or by employing a column with end-capping technology.[12][13][14][15][16]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Causality in Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peaks that do not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~2.1 | s |
| Aromatic CH | ~6.0 - 7.5 | m |
| -NH₂ | ~4.5 - 5.5 | br s |
| -NH (lactam) | ~10.0 - 11.0 | br s |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | ~15 - 20 |
| Aromatic CH | ~100 - 140 |
| Aromatic C-NH₂ | ~140 - 150 |
| Aromatic C-CH₃ | ~120 - 130 |
| C=O (lactam) | ~160 - 170 |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Causality in Spectral Interpretation: The vibrational frequencies of different bonds are unique and provide a molecular fingerprint. The presence of characteristic absorption bands for N-H, C=O, and C=C bonds confirms the key functional groups of this compound.
Expected Characteristic FTIR Absorption Bands (KBr Pellet):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine and lactam) | 3400 - 3200 | Broad absorption |
| C-H stretch (aromatic and methyl) | 3100 - 2850 | |
| C=O stretch (lactam) | 1680 - 1640 | Strong absorption |
| C=C and C=N stretch (aromatic ring) | 1620 - 1450 | |
| N-H bend (amine) | 1650 - 1580 |
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Causality in Fragmentation: In electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent fragmentation in the mass spectrometer provides structural information. Common fragmentation pathways for this molecule would involve the loss of small neutral molecules like CO or NH₃.
Expected Mass-to-Charge Ratios (m/z) in ESI-MS:
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion) | 125.07 |
| [M-CO+H]⁺ | 97.08 |
| [M-NH₂+H]⁺ | 108.05 |
Experimental Workflow for Spectroscopic Analysis
Caption: Integrated spectroscopic approach for structural confirmation.
Conclusion
The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The synergistic use of chromatography for purity assessment and a suite of spectroscopic methods for structural confirmation ensures a thorough understanding of the material's quality. Adherence to these methodologies, grounded in scientific principles and regulatory guidelines, will enable researchers and developers to confidently utilize this important intermediate in their synthetic endeavors, ultimately contributing to the development of safe and effective pharmaceutical and agrochemical products.
References
- United States Pharmacopeia.
- Agilent Technologies. (2022).
- ICH. (2023).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- United States Pharmacopeia. (2021).
- Thermo Fisher Scientific.
- United States Pharmacopeia.
- Scribd.
- YouTube. (2025). Understanding ICH Q2(R2)
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- IJSDR. (2023). Troubleshooting in HPLC: A Review.
- Thermo Fisher Scientific. HPLC Troubleshooting.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- MySkinRecipes. This compound.
- SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- Journal of Chromatographic Science. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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- Tistory. NMR shifts of common solvents (1H and 13C).
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- Elsevier. Basic 1H- and 13C-NMR Spectroscopy.
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American Scientific Research Journal for Engineering, Technology, and Sciences. Synthesis of Some New Heteroarylamino-3-Nitro-2H-[2]- Benzopyran-2-ones and their Antibacterial Activity.
- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Shimadzu. FTIR TALK Vol.2.
- Jurnal UPI.
- YouTube. (2015).
- OSU Chemistry. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
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- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- ACS Publications. A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors.
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- PMC.
- International Journal of Pharmaceutical Sciences and Research.
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- exaly.com. Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy.
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In-Depth NMR Analysis of 3-Amino-5-methylpyridin-2(1H)-one: An Application Note for Pharmaceutical Development
Introduction: The Structural Significance of a Novel Pharmaceutical Intermediate
3-Amino-5-methylpyridin-2(1H)-one is a heterocyclic compound of increasing interest within the pharmaceutical industry. Its unique electronic and structural features make it a valuable building block in the synthesis of novel therapeutic agents, particularly as a key intermediate in the development of kinase inhibitors for oncology applications.[1] The precise arrangement of its amino, methyl, and pyridinone functionalities allows for specific hydrogen bonding and molecular interactions crucial for its role in creating active pharmaceutical ingredients (APIs).
Unambiguous structural elucidation is a cornerstone of drug development, ensuring the identity, purity, and stability of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for providing definitive structural information at the atomic level. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, designed for researchers, scientists, and drug development professionals. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide synthesizes data from closely related analogs and established NMR principles to present a robust, predictive analysis. This approach not only offers a reliable framework for identifying this compound but also illustrates the logical process of spectral interpretation for novel substituted pyridinones.
Part 1: Experimental Protocols for High-Resolution NMR
The acquisition of high-quality NMR data is fundamentally dependent on meticulous sample preparation and correctly configured instrument parameters. The following protocols are designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.
Protocol 1: NMR Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar molecules like pyridinones and its ability to facilitate the observation of exchangeable protons (NH and NH₂).
Materials:
-
This compound sample
-
High-purity deuterated solvent: DMSO-d₆
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Microbalance
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any contaminants.
Protocol 2: NMR Data Acquisition
These parameters are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.
Instrument Setup:
-
Spectrometer: 400 MHz (or higher)
-
Probe: Standard 5 mm broadband probe
-
Temperature: 298 K (25 °C)
-
Lock: Lock on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity, ensuring sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration of all signals.
-
Number of Scans (ns): 16-32 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 scans, depending on sample concentration.
Data Processing Workflow
The following diagram outlines the standard workflow for processing the raw Free Induction Decay (FID) data into a final, interpretable spectrum.
Caption: Structure of this compound.
¹H NMR Spectral Analysis: Predicted Data and Rationale
The predicted ¹H NMR spectrum is based on the additive effects of the amino and methyl groups on the pyridin-2-one scaffold. Experimental data from 3-aminopyridin-2-ol and 2-hydroxy-5-methylpyridine provide a strong basis for these predictions. [2][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H1 (N-H) | 10.5 - 11.5 | Broad Singlet | - | The N-H proton of the pyridinone ring is acidic and participates in hydrogen bonding, leading to a broad signal at a very downfield chemical shift. [4] |
| H6 | 7.0 - 7.2 | Doublet | ~2.5 Hz | H6 is coupled to H4 (meta-coupling). It is deshielded by the adjacent nitrogen atom. |
| H4 | 6.5 - 6.7 | Doublet | ~2.5 Hz | H4 is coupled to H6 (meta-coupling). The electron-donating amino group at C3 shields this proton, shifting it upfield. |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - | The amino protons are exchangeable, resulting in a broad signal. The chemical shift can vary with concentration and temperature. |
| CH₃ | 2.0 - 2.2 | Singlet | - | The methyl group protons appear as a singlet in the aliphatic region. |
Key Interpretive Points for ¹H NMR:
-
Substituent Effects: The electron-donating amino group at C3 is expected to cause a significant upfield shift (shielding) for the adjacent H4 proton. The methyl group at C5 will have a smaller shielding effect on the adjacent H4 and H6 protons.
-
Coupling Constants: The protons on the pyridinone ring (H4 and H6) are meta to each other, which typically results in a small coupling constant (⁴J) of around 2-3 Hz. [4]* Exchangeable Protons: The signals for N-H and NH₂ are often broad and may not show clear coupling. Their integration should correspond to one and two protons, respectively.
¹³C NMR Spectral Analysis: Predicted Data and Rationale
The predicted ¹³C NMR chemical shifts are derived from an analysis of substituent effects on the pyridin-2-one ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 160 - 165 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very downfield chemical shift. [4] |
| C6 | 135 - 140 | C6 is adjacent to the electronegative nitrogen atom, causing a downfield shift. |
| C4 | 120 - 125 | This carbon is influenced by both the electron-donating amino group (shielding) and the methyl group. |
| C3 | 140 - 145 | The carbon bearing the amino group is significantly deshielded. |
| C5 | 115 - 120 | The carbon attached to the methyl group. |
| CH₃ | 16 - 20 | The methyl carbon appears in the typical upfield aliphatic region. |
Key Interpretive Points for ¹³C NMR:
-
Carbonyl Signal: The C2 carbonyl carbon will be the furthest downfield signal and is a key identifier for the pyridinone structure.
-
Influence of Nitrogen: Carbons adjacent to the ring nitrogen (C2 and C6) are generally deshielded and appear at higher chemical shifts.
-
Substituent Effects: The amino group at C3 will cause a significant downfield shift for C3 itself and will influence the chemical shifts of the other ring carbons. The methyl group at C5 will have a smaller effect on the ring carbons.
Part 3: Advanced 2D NMR for Unambiguous Assignment
For definitive structural confirmation, especially for novel compounds, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H4 and H6, showing a cross-peak between these two signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign the signals for C4, C6, and the methyl carbon based on the assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C2, C3, and C5) and for confirming the overall connectivity of the molecule. For example, the methyl protons should show a correlation to C5 and C4, and the H4 proton should show correlations to C2, C3, and C5.
The following diagram illustrates the key expected HMBC correlations.
Caption: Expected key 2- and 3-bond HMBC correlations.
Conclusion
This application note provides a detailed protocol and a robust predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining established NMR principles with data from analogous structures, researchers can confidently identify and characterize this important pharmaceutical intermediate. The outlined methodologies for sample preparation, data acquisition, and spectral interpretation, including the use of advanced 2D NMR techniques, represent a comprehensive approach to the structural elucidation of novel heterocyclic compounds in a drug discovery and development setting.
References
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-pyridinol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Application Note: Elucidating the Molecular Structure of 3-Amino-5-methylpyridin-2(1H)-one via FT-IR Spectroscopy
Abstract
This document provides a comprehensive guide to the analysis of 3-Amino-5-methylpyridin-2(1H)-one using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, unambiguous structural confirmation of this molecule is paramount.[1] This application note details a robust protocol for obtaining a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique and provides a detailed correlation of expected vibrational modes to the specific functional groups of the molecule. By grounding our spectral interpretation in data from analogous pyridine and aminopyridine structures, this guide serves as a self-validating framework for researchers to confirm the synthesis and purity of this compound.
Introduction: The Role of FT-IR in Pharmaceutical Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.[2] It is instrumental for verifying the successful synthesis of a target molecule by identifying its characteristic functional groups.[2] For a molecule such as this compound (Figure 1), FT-IR provides a unique molecular fingerprint, allowing for the confirmation of key structural features including the primary amine, the cyclic amide (pyridinone), the aromatic ring, and the methyl substituent. The absorbed infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds, and the resulting spectrum is a direct manifestation of the molecule's covalent bond structure.[2]
Molecular Structure:
-
Chemical Formula: C₆H₈N₂O[3]
-
Molecular Weight: 124.14 g/mol [1]
-
Key Functional Groups: Primary Aromatic Amine (-NH₂), Cyclic Amide/Pyridinone (-C(O)NH-), Aromatic Pyridine Ring, Methyl Group (-CH₃)
Figure 1. Chemical Structure of this compound.[3]
Causality Behind Experimental Choices: Why ATR-FTIR?
While traditional methods like KBr pellets or Nujol mulls are viable for solid samples, Attenuated Total Reflectance (ATR) has become the dominant sampling technique for its simplicity, speed, and minimal sample preparation.[4][5]
-
Expertise & Experience: For a powdered solid like this compound, ATR requires only a small amount of material (a few milligrams) placed directly onto the crystal.[6] This eliminates the laborious and potentially error-prone process of grinding and pressing KBr pellets, which can introduce moisture and scattering effects.[4][6]
-
Trustworthiness: ATR provides excellent sample-to-crystal contact, ensured by applying consistent pressure, which leads to high-quality, reproducible spectra. This is critical for both qualitative identification and potential quantitative analysis.[6] The sample can also be recovered post-analysis, a significant advantage when working with valuable or limited-quantity materials.[7]
The logical workflow for obtaining and interpreting the FT-IR spectrum is outlined in the diagram below.
Diagram 1: Experimental workflow for FT-IR analysis.
Protocol: ATR-FTIR Spectroscopy of this compound
This protocol describes the step-by-step methodology for acquiring a high-quality FT-IR spectrum.
3.1. Instrumentation and Materials
-
FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample: this compound, solid powder.
-
Solvent for cleaning: Isopropanol or ethanol.
-
Lint-free wipes (e.g., Kimwipes).
3.2. Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and dry.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in position, acquire a background spectrum. This spectrum measures the instrument's response and any atmospheric components, which will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal. A sufficient amount should completely cover the crystal surface.[8]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This is crucial for ensuring good optical contact between the solid powder and the ATR crystal, which is necessary for a strong signal.[6]
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same acquisition parameters (scans, resolution) as the background spectrum.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background to produce a spectrum in absorbance or % transmittance. Apply an ATR correction if the software provides this feature, as it accounts for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal surface as described in step 2.
Spectral Interpretation and Data Presentation
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. As no definitive experimental spectrum is published, Table 1 provides a detailed list of predicted vibrational frequencies based on the known functional groups and data from similar molecules like 2-aminopyridine and other pyridine derivatives.[9]
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Authoritative Grounding |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Primary amines typically show two distinct bands in this region. The presence of these two bands is a key indicator of the -NH₂ group.[2] For 2-aminopyridine, these modes are observed around 3442 cm⁻¹ and 3300 cm⁻¹.[9] |
| 3200 - 3000 | Broad, Medium | N-H Stretching (Amide/Pyridinone) | The N-H bond in the pyridinone ring is expected to be involved in intermolecular hydrogen bonding, resulting in a broad absorption band in this region.[2] |
| 3100 - 3000 | Weak-Medium | C-H Aromatic Stretching | Vibrations of C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹. |
| 2980 - 2850 | Weak-Medium | C-H Aliphatic Stretching | Asymmetric and symmetric stretching of the methyl (-CH₃) group. |
| ~1660 | Strong | C=O Stretching (Amide I band) | The carbonyl group of the cyclic amide (pyridinone) is expected to produce a very strong absorption band. This is a critical peak for confirming the pyridinone structure. |
| 1640 - 1590 | Strong | N-H Bending (Scissoring) | The in-plane bending vibration of the primary amine group is a characteristic strong band. |
| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Aromatic and heteroaromatic rings exhibit a series of characteristic stretching vibrations in this "fingerprint" region. Pyridine derivatives show strong absorptions here.[2][9] |
| 1470 - 1430 | Medium | C-H Bending (Methyl) | Asymmetric and symmetric bending (deformation) of the methyl group. |
| 1380 - 1300 | Medium | C-N Stretching | Stretching vibration of the C-N bond of the aromatic amine and within the pyridinone ring.[9] |
| 900 - 650 | Medium-Strong | C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[2] |
The logical process for using this data to interpret an experimental spectrum is illustrated below.
Diagram 2: Logic diagram for spectral interpretation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By following the detailed ATR protocol, researchers can rapidly and reliably obtain a high-quality spectrum. The provided table of predicted vibrational frequencies, based on established spectral data for analogous compounds, offers an authoritative framework for interpreting the spectrum and confirming the presence of all key functional groups. This methodical approach ensures the structural integrity of this vital pharmaceutical intermediate, underpinning the success of subsequent stages in drug development and materials science.
References
-
Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22754816, this compound. Retrieved from [Link]
-
MySkinRecipes (n.d.). This compound. Retrieved from [Link]
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Agilent (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Edinburgh Instruments (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
-
ResearchGate (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available at: [Link]
-
Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate (n.d.). IR vibrational frequencies (cm−1) of some function groups of Mn 2+ ,.... Retrieved from [Link]
-
ResearchGate (n.d.). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Retrieved from [Link]
-
CORE (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]
-
ResearchGate (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
CORE (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Amino-5-methylpyridin-2(1H)-one
Abstract
This application note presents a robust, specific, and validated high-performance liquid chromatography (HPLC) method for the determination of purity and stability of 3-Amino-5-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[1] The method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be linear, accurate, precise, and specific for the analyte in the presence of its degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction: The Imperative for Purity Analysis
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors for therapeutic use.[1] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[4] The presence of process-related impurities or degradation products can have unintended pharmacological effects or impact the stability of the API.
High-performance liquid chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A well-developed HPLC method, particularly a stability-indicating one, can separate the main component from all potential impurities and degradants, ensuring that the analytical results are a true reflection of the sample's quality.[7][8] This document provides a detailed protocol for a stability-indicating HPLC method, validated to ensure its suitability for its intended purpose.[9]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is essential for logical method development.[10]
-
Structure:
(Image Source: PubChem CID 22754816)
-
Molecular Weight: 124.14 g/mol [1]
-
Appearance: Solid
-
Melting Point: 119-120 °C[1]
-
Polarity & Solubility: The presence of an amino group, an amide in the pyridinone ring, and its overall structure confers significant polarity. This suggests good solubility in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, making it an ideal candidate for reversed-phase HPLC.[5]
Recommended HPLC Protocol for Purity Determination
Principle of the Method
This method employs reversed-phase chromatography (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. An isocratic elution is used for its simplicity and robustness, which is ideal for routine quality control analysis.[12]
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
This compound Reference Standard (of known purity)
-
Detailed Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for polar to moderately non-polar compounds and is a robust, standard choice for RP-HPLC.[14] |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) | The buffer controls the ionization state of the basic amino group, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and reproducibility.[6] |
| Detection Wavelength | 245 nm | This wavelength should be selected based on the UV absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. If λmax is unknown, a PDA detector can be used to determine it, or a common wavelength like 254 nm can be a starting point. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload.[6] |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 850 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Add 150 mL of acetonitrile and mix thoroughly.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Diluent Preparation: Use the mobile phase as the diluent to ensure peak shape integrity and compatibility.[5]
-
Standard Solution Preparation (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (approx. 0.1 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the generated data.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution five (5) times consecutively.
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or analyte-silanol interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[6] |
Analysis and Calculation
-
Once the system passes the SST, inject the diluent (as a blank) once, followed by the Sample Solution in duplicate.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method, which assumes that all impurities have a similar detector response.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[2][9] The following protocol outlines the necessary experiments to validate this HPLC method for purity determination.
Caption: Relationship between core validation parameters defining the method's working range.
A summary of the validation experiments and their typical acceptance criteria is provided in the table below.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Linearity | Analyze 5-7 concentration levels, from LOQ to 150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is established by confirming that the method is linear, accurate, and precise within the specified concentration interval (e.g., 80-120% of target). | Confirmed by linearity, accuracy, and precision results. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze 6 replicate samples at 100% concentration. Intermediate: Repeat the analysis on a different day with a different analyst. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, organic phase composition ±2%). | System suitability parameters must still be met. Peak retention and area should not significantly change. |
Conclusion
The HPLC method detailed in this application note is a highly effective tool for determining the purity of this compound. The protocol is built on sound chromatographic principles and is designed for straightforward implementation in a quality control environment. Through the comprehensive validation procedure outlined, which adheres to ICH Q2(R1) guidelines, users can establish with a high degree of confidence that the method is specific, reliable, and fit for its intended purpose of ensuring the quality of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22754816, this compound.
- Chinese Journal of Chromatography. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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Application Note: Characterization of 3-Amino-5-methylpyridin-2(1H)-one using High-Resolution Tandem Mass Spectrometry
Abstract
This application note presents a detailed protocol for the characterization of 3-Amino-5-methylpyridin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical and agrochemical research, using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-MS/MS).[1] Due to its polar nature and functional groups, Electrospray Ionization (ESI) in positive mode is proposed as the optimal ionization technique.[2] This document outlines the experimental workflow, from sample preparation to data analysis, and provides a predicted fragmentation pathway based on established principles of mass spectrometry for N-heterocyclic compounds.[3][4] The methodologies described herein are designed to ensure scientific rigor and provide a robust framework for the identification and structural elucidation of this compound in complex matrices.
Introduction
This compound is a substituted pyridinone derivative with a molecular formula of C₆H₈N₂O and a monoisotopic mass of 124.14 g/mol .[1][5] Its structure, featuring an amino group, a methyl substituent, and a pyridinone core, makes it a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] Accurate identification and structural confirmation of such intermediates are critical for ensuring the quality and efficacy of final pharmaceutical products.
Mass spectrometry is an indispensable analytical tool for molecular characterization, offering high sensitivity and specificity.[6] Electrospray ionization (ESI) is particularly well-suited for polar, medium-polarity molecules and is a 'soft ionization' technique that typically preserves the molecular ion, which is crucial for determining the molecular weight.[7][8] When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of the precursor ion.[3][9] This note details a proposed LC-MS/MS method for the comprehensive analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA), 99% purity.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a clean vial.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) Acetonitrile:Water.
-
Final Analysis Solution (1 µg/mL): Further dilute 100 µL of the working solution into 900 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This concentration is a typical starting point for infusion or LC-MS analysis of small molecules.[10]
Instrumentation and Method
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to achieve accurate mass measurements for both precursor and fragment ions, which is crucial for confirming elemental compositions.[3]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive mode ESI and improves chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds of varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small injection volume minimizes peak broadening. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The presence of the basic amino group and ring nitrogens makes the molecule readily protonated.[2] |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temperature | 120 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Gas Flow (N₂) | 600 L/hr | Assists in solvent evaporation. |
| Desolvation Temperature | 350 °C | High temperature to ensure complete desolvation. |
| Mass Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of collision energies ensures the generation of a rich spectrum of fragment ions, from simple losses to more complex ring cleavages. |
Results and Discussion
Predicted Ionization and Fragmentation
This compound has a molecular weight of 124.14 g/mol .[1] In positive mode ESI, it is expected to be readily protonated to form the [M+H]⁺ ion at an m/z of 125.15. The protonation is likely to occur at the exocyclic amino group or the ring nitrogen, which are the most basic sites.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 125.15) is predicted to yield several characteristic fragment ions. The fragmentation of N-heterocyclic compounds often involves the loss of small neutral molecules and cleavages within the ring structure.[4]
Table 2: Predicted Precursor and Product Ions for this compound
| Ion Type | Predicted m/z | Proposed Neutral Loss / Fragment Structure |
| [M+H]⁺ | 125.15 | C₆H₉N₂O⁺ (Precursor Ion) |
| Fragment 1 | 108.12 | Loss of NH₃ (Ammonia) from the protonated amine. |
| Fragment 2 | 97.10 | Loss of CO (Carbon Monoxide) from the pyridinone ring. |
| Fragment 3 | 82.08 | Subsequent loss of a methyl radical (•CH₃) after initial fragmentation. |
| Fragment 4 | 69.07 | Ring cleavage fragments. |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to proceed via several pathways. A primary loss is likely the elimination of carbon monoxide (CO) from the pyridinone ring, a common fragmentation for such structures.[11] Another expected pathway is the loss of ammonia (NH₃) from the protonated 3-amino group. Subsequent fragmentations could involve the loss of the methyl group or further cleavages of the heterocyclic ring.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The overall process from sample receipt to final data analysis follows a systematic workflow to ensure data quality and reproducibility.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The proposed LC-MS/MS method, utilizing positive mode ESI and high-resolution mass spectrometry, is designed to provide robust and accurate data for the identification and structural elucidation of this important pharmaceutical intermediate. The predicted fragmentation patterns serve as a guide for interpreting the resulting tandem mass spectra. This methodology establishes a reliable foundation for researchers and drug development professionals working with this and structurally related compounds.
References
-
K. M. R. M. L. Kulathunga, et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-8. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
F. M. Rubino & L. Zecca. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]
-
S. Ma, et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
S. Ma, et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
A. D. G. Axelrod, et al. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology. [Link]
-
S. Z. Konnova, et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1465-74. [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]
-
W. F. Smyth. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
K. Vékey, et al. (2008). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 43(3), 383-91. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your reaction yield and purity. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment, achieving high yield and purity of this compound is critical.[1]
This resource is structured to address specific challenges you may encounter during your experiments, moving from common issues to more nuanced optimization strategies.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing a step-by-step approach to identify and resolve them.
Issue 1: Low Overall Reaction Yield
Q: I am following a standard two-step synthesis from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, but my overall yield is significantly lower than the reported 84%. What are the likely causes and how can I improve it?
A: Low overall yield in this synthesis can stem from inefficiencies in either the hydrogenation step or the subsequent cyclization. Let's break down the potential issues and solutions for each step.
Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
The first step involves the reduction of the nitro group and the N-oxide. Incomplete reaction or side reactions are common culprits for low yield.
Potential Causes & Solutions:
-
Catalyst Inactivity: The choice and quality of the platinum catalyst are crucial.
-
Recommendation: Patents suggest using a platinum catalyst on a carbon support, often doped with other metals like molybdenum or vanadium, can significantly improve yield and purity.[2][3] For example, catalysts such as 0.8% Pt + 0.6% Mo on carbon powder have been reported to be effective.[2][3] Ensure your catalyst is fresh and has been stored under appropriate inert conditions.
-
-
Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction.
-
Recommendation: While specific pressures may vary based on your reactor setup, ensure your system is properly sealed and can maintain a consistent pressure throughout the reaction. Monitor the hydrogen uptake to gauge reaction progress.
-
-
Sub-optimal Reaction Temperature: Temperature influences both the reaction rate and the potential for side reactions.
-
Recommendation: The reaction is typically run at a controlled temperature. Monitor the reaction temperature closely and ensure it aligns with established protocols.
-
Step 2: Cyclization of 2-chloro-5-methyl-4-pyridinamine
The second step is an intramolecular cyclization to form the pyridinone ring.
Potential Causes & Solutions:
-
Inefficient Base-Mediated Cyclization: The strength and concentration of the base are critical for this step.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. The reaction should be continued until the starting material is no longer detected.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities
Q: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
A: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Reduction: During the hydrogenation step, incomplete reduction can lead to the presence of nitro or N-oxide intermediates in the final product.
-
Mitigation: As discussed in the low yield section, ensure optimal catalyst activity, hydrogen pressure, and reaction time.
-
-
Over-reduction: In some cases, the chloro group can be reduced, leading to byproducts.
-
Mitigation: Careful selection of the catalyst and control of reaction conditions (temperature, pressure) can help to selectively reduce the nitro and N-oxide groups without affecting the chloro substituent.
-
-
Formation of N-formyl-2-aminopyridines: Some synthetic routes for aminopyridines can result in the formation of N-formyl intermediates which may require harsh conditions to cleave.[4]
-
Mitigation: The described two-step synthesis from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide generally avoids this issue. If you are using a different synthetic pathway, be aware of this potential side product.
-
-
Polymerization/Decomposition: At the high temperatures used in the cyclization step, decomposition or polymerization of starting materials or the product can occur.
-
Mitigation: Ensure the reaction temperature does not exceed the recommended range. Minimize the reaction time once the conversion is complete.
-
Analytical Techniques for Impurity Profiling:
To effectively troubleshoot impurity formation, it is essential to identify the impurities.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and detection of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and separation of closely related impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. |
Issue 3: Difficulty with Product Purification
Q: My crude product is difficult to purify, and I am losing a significant amount of material during crystallization. What are some effective purification strategies?
A: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
Recommended Purification Methods:
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.
-
-
Column Chromatography: For difficult separations or to remove baseline impurities, column chromatography can be effective.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used to elute the product.
-
Purification Workflow
Caption: Decision workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the starting material purity?
A: The purity of your starting material, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, is paramount. Impurities in the starting material can carry through the synthesis and complicate purification of the final product. Always use starting materials from a reputable supplier and verify their purity by appropriate analytical methods if in doubt.
Q2: Can I use a different base for the cyclization step?
A: While other strong bases could potentially effect the cyclization, potassium hydroxide in methanol is well-documented for this transformation.[2][3] Using a different base would require re-optimization of the reaction conditions (temperature, solvent, reaction time) and may lead to different impurity profiles. It is recommended to start with the established KOH/methanol system.
Q3: Are there alternative synthetic routes to this compound?
A: Yes, other synthetic strategies for aminopyridines exist, such as the reaction of pyridine N-oxides with activated isocyanides or the amination of halopyridines.[4][5] However, the two-step process from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is a common and high-yielding route for this specific isomer.[2][3]
Q4: What are the key safety precautions for this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards for this synthesis include:
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate pressure-rated equipment.
-
Autoclave Reactions: The cyclization step is performed at high temperature and pressure. Use a properly maintained and certified autoclave and follow all manufacturer's safety guidelines.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
Q5: How should I store the final product?
A: this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[1] For long-term storage, refrigeration may be recommended.
References
-
MySkinRecipes. This compound. Available from: [Link]
- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Technical Support Center: Purification of 3-Amino-5-methylpyridin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the removal of colored impurities from 3-Amino-5-methylpyridin-2(1H)-one. The methodologies presented are structured to progress from simple, high-yield techniques to more advanced chromatographic separations, ensuring you can select the most appropriate protocol for your specific purity requirements.
Section 1: Understanding the Challenge - FAQs on Impurity Profile
Q1: What is the likely nature of the colored impurities in my sample of this compound?
Colored impurities in heterocyclic amines are typically byproducts of the synthesis process. They are often highly conjugated molecules formed through oxidation, self-condensation, or side reactions. In the context of aromatic amines, highly colored aromatic azo compounds can also form as trace impurities.[1] These molecules absorb visible light due to their extensive π-electron systems, imparting colors ranging from yellow and brown to red.[2] Their removal is critical as they can interfere with subsequent reactions and compromise the quality of the final active pharmaceutical ingredient (API).[3]
Q2: Why is achieving a colorless, high-purity final product so critical?
This compound is a key building block in the synthesis of pharmaceuticals, notably kinase inhibitors for therapeutic use.[3] The presence of impurities, especially colored ones, can have several detrimental effects:
-
Reduced Reaction Yield: Impurities can poison catalysts or participate in unwanted side reactions in downstream synthetic steps.
-
Altered Biological Activity: Impurities may have their own biological activity or inhibit the activity of the target molecule.
-
Regulatory Hurdles: For pharmaceutical development, achieving high purity (>99%) is a stringent regulatory requirement.[4]
-
Product Instability: Impurities can promote degradation of the final compound over time.
Section 2: Initial Assessment and Strategy
Q3: What are the essential first steps before attempting a large-scale purification?
Before committing your entire batch of material, a small-scale analytical assessment is crucial. This baseline analysis will inform your purification strategy.
-
Estimate Purity and Characterize by TLC: Run a Thin Layer Chromatography (TLC) plate to visualize the number of components. Spot your crude material, the starting materials (if available), and co-spot them. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for normal phase chromatography.[5] Your colored impurities will likely be visible on the baseline (very polar) or as distinct, colored spots.
-
Melting Point Analysis: Measure the melting point of your crude solid. A broad melting range or a value significantly lower than the literature value (119-120 °C) indicates the presence of significant impurities.[3] A pure compound will have a sharp melting point range of 1-2 °C.
-
Solubility Testing: Test the solubility of a few milligrams of your crude product in a range of common laboratory solvents at room temperature and upon heating. This is vital for selecting an appropriate recrystallization solvent.
Section 3: Primary Purification: Activated Carbon Treatment & Recrystallization
Q4: What is the most direct and efficient method for removing colored impurities?
For many organic compounds, a combination of activated carbon (decolorizing charcoal) treatment followed by recrystallization is the most effective first-line approach. This dual technique leverages two different physical principles for a synergistic purification effect.
-
Causality of the Method: Activated carbon possesses an extremely high surface area with numerous pores, making it an excellent adsorbent for large, non-polar to moderately polar organic molecules, which includes most colored impurities.[6][7] Following adsorption, recrystallization separates the target compound from any remaining soluble impurities based on the significant difference in their solubility in a chosen solvent at high and low temperatures.
Protocol 1: Decolorization and Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. See Table 1 for guidance.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot solvent required for complete dissolution.
-
Activated Carbon Treatment:
-
Remove the flask from the heat source to prevent flash boiling.
-
Add powdered activated carbon to the hot solution. The typical amount is 1-5% of the solute's weight. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat to boiling for 5-15 minutes. This allows the carbon to adsorb the colored impurities.[2][8]
-
-
Hot Gravity Filtration:
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Quickly pour the hot mixture through the filter paper to remove the activated carbon. The filtrate should be significantly lighter in color or colorless.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
-
Validation: Check the purity of the dried crystals via TLC and melting point analysis.
Caption: Workflow for Purification by Activated Carbon and Recrystallization.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. May require slow cooling. |
| Ethanol | 78 | High | Often a good choice for compounds with H-bonding capability. |
| Isopropanol | 82 | Medium | Less polar than ethanol, can be effective. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | May be useful if impurities are highly polar. |
| Acetonitrile | 82 | High | A polar aprotic option. |
| Solvent Pairs | Variable | Variable | Use a "good" solvent (dissolves compound well) and a "bad" solvent (dissolves compound poorly). Dissolve in the good solvent hot, and add the bad solvent dropwise until cloudy, then reheat to clarify and cool. Ex: Ethanol/Water, Ethyl Acetate/Hexanes. |
Troubleshooting Recrystallization
Q5: The color persists after one treatment. What should I do?
If the filtrate is still colored, a second activated carbon treatment can be performed. However, be aware that each treatment step can lead to a loss of yield due to the product adsorbing to the carbon and losses during transfers. Use the minimum effective amount of carbon.
Q6: My compound "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point. This is often caused by:
-
Cooling too quickly: Allow the solution to cool to room temperature slowly before moving to an ice bath.
-
Solution is too concentrated: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[9]
-
Lack of nucleation sites: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[9]
-
Seeding: If you have a pure crystal, add a tiny amount to the cooled solution to induce crystallization.[9]
Section 4: Advanced Purification - Column Chromatography
Q7: Recrystallization was ineffective or led to significant yield loss. What is the next step?
When simpler methods fail, column chromatography is the most powerful technique for purifying organic compounds.[10][11] It separates components of a mixture based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.
Q8: My compound streaks badly on a silica gel TLC plate and likely won't run well on a column. Why is this happening?
This is a common issue with basic, nitrogen-containing heterocycles like this compound.[1][9] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your compound can have a strong, sometimes irreversible, acid-base interaction with the silica. This leads to poor separation, band tailing (streaking), and potential decomposition on the column.[9]
Caption: Decision-making workflow for selecting a chromatography method.
Protocol 2: Flash Column Chromatography on Silica Gel with Base Modifier
This method neutralizes the acidic sites on the silica gel, allowing the basic compound to elute properly.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives the desired compound an Rf of ~0.3. To this solvent system, add a small amount of triethylamine (Et₃N), typically 0.1-1%.[9]
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (already containing Et₃N) to create a slurry. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., starting with 2% MeOH and increasing to 10% MeOH), can be very effective for separating closely related impurities.[5]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 3: Reversed-Phase Flash Chromatography
This is an excellent alternative for polar compounds, as the separation mechanism is different.[9]
-
Stationary Phase: Use a pre-packed C18 (octadecylsilyl) silica gel column.
-
Mobile Phase: The mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape.[9]
-
Sample Preparation: Dissolve the crude sample in a minimum amount of a strong solvent like methanol or DMSO. Dry loading onto C18 silica is recommended.[9]
-
Elution: Start with a high water content (e.g., 95:5 Water:Acetonitrile) and gradually increase the organic solvent content to elute the compounds. The most polar compounds will elute first.
-
Fraction Collection & Analysis: Collect and analyze fractions as described in the normal phase protocol. Note that removing water from the final fractions may require lyophilization (freeze-drying) or extraction into an organic solvent.
Table 2: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal Phase | Polar (Silica, Alumina) | Non-polar to medium polarity | Least polar compounds elute first | General purpose, good for less polar compounds. Requires base modifier for amines on silica. |
| Reversed Phase | Non-polar (C18) | Polar (Water/Acetonitrile) | Most polar compounds elute first | Excellent for polar and basic compounds that are problematic on silica.[9] |
Section 5: Final Purity Validation
Q9: How can I definitively confirm the purity of my final product?
After purification, rigorous validation is essential to confirm the removal of impurities.
-
Melting Point: The purified compound should exhibit a sharp melting point within a 1-2 °C range, matching the literature value of 119-120 °C.[3]
-
Thin Layer Chromatography (TLC): The final product should appear as a single, non-streaking spot on the TLC plate in multiple solvent systems. Compare its Rf value directly against the crude starting material.
-
Spectroscopic Analysis: For the highest level of confirmation, use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and identify any remaining trace impurities.
References
- Vertex AI Search. (2024).
- Benchchem. (2025).
- MySkinRecipes. (n.d.). This compound.
- Carbotecnia. (2025).
- Google Patents. (n.d.).
- Netsol Water. (n.d.).
- PubChem - NIH. (n.d.). This compound | C6H8N2O.
- General Carbon. (2025).
- Fluorochem. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- Sigma-Aldrich. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- PubMed Central (PMC). (n.d.).
- PubChem - NIH. (n.d.). 3-Amino-5-methylpyridine | C6H8N2.
- Google Patents. (n.d.).
- University of Alberta. (n.d.).
- University of Colorado Boulder. (n.d.).
- ResearchGate. (2024). Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O.
- ACS Publications. (2024).
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023). B.
- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
- India Fine Chemicals. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one synthesis.
- BLDpharm. (n.d.). 33631-01-5|3-Amino-1-methylpyridin-2(1H)-one.
- Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines.
- ResearchGate. (2025).
- Bishop, D., et al. (n.d.). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
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- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. How can Activated Carbon remove turbidity and color [netsolwater.com]
- 7. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Enhancing the Experimental Stability of 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support center for 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our aim is to equip you with the knowledge to anticipate and mitigate stability challenges, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Stability Profile
This compound is a valuable heterocyclic building block used in the synthesis of various pharmaceutical agents. Its structure, featuring an amino group and a pyridinone core, offers unique chemical properties. However, these same features can also be susceptible to degradation under certain experimental conditions. This guide will walk you through the potential stability issues and provide actionable solutions.
The stability of pyridinone derivatives, such as this compound, is a critical parameter that can affect the purity, potency, and safety of resulting compounds. Forced degradation studies on analogous compounds have revealed susceptibility to specific environmental factors. For instance, Pirfenidone, a structurally related pyridinone, demonstrates degradation under acidic, alkaline, oxidative, and photolytic stress[1][2][3]. Understanding these vulnerabilities is the first step toward robust experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of this compound is showing a color change (e.g., turning yellow or brown) upon storage. What is causing this and how can I prevent it?
Answer:
Color change in your sample is a common indicator of degradation, often due to oxidation or photodegradation. The amino group on the pyridinone ring can be susceptible to oxidation, leading to the formation of colored impurities.
Causality:
-
Oxidation: The primary amino group can be oxidized, especially in the presence of air (oxygen) and trace metal ions. This can lead to the formation of nitroso or nitro derivatives, or polymerization products, which are often colored.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can involve the formation of reactive radical species that lead to a cascade of degradation reactions. The recommended storage condition is "away from light"[4].
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere Storage:
-
Step 1: Before storing, purge the vial containing your solid sample with an inert gas like argon or nitrogen to displace any oxygen.
-
Step 2: Seal the vial tightly with a cap that has a PTFE liner to ensure an airtight seal.
-
Step 3: For long-term storage, consider placing the vial inside a desiccator that has been flushed with an inert gas.
-
-
Light Protection:
-
Step 1: Always store the compound in an amber-colored vial to block UV and visible light.
-
Step 2: For added protection, wrap the vial in aluminum foil.
-
Step 3: Store the vial in a dark place, such as a cabinet or drawer.
-
-
Temperature Control:
-
While the compound is generally stored at room temperature, for long-term storage, consider refrigeration (2-8 °C) to slow down potential degradation kinetics, as long as moisture is strictly excluded.
-
| Parameter | Standard Storage | Recommended for Enhanced Stability |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Light | Ambient | Protected (Amber vial, foil) |
| Temperature | Room Temperature | 2-8 °C (with desiccation) |
| Container | Standard vial | Tightly sealed, PTFE-lined cap |
FAQ 2: I am seeing unexpected peaks in my HPLC analysis after my reaction. Could this be due to degradation of the starting material?
Answer:
Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. Based on forced degradation studies of similar pyridinone structures, hydrolysis and oxidation are the most probable causes during a reaction.
Potential Degradation Pathways:
-
Hydrolysis (Acidic or Basic Conditions): The amide bond within the pyridinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures. This would lead to ring-opening.
-
Oxidation: If your reaction conditions involve oxidizing agents, or even exposure to air at elevated temperatures, the amino group and the electron-rich ring system can be oxidized.
Experimental Workflow for Investigating Degradation:
Proposed Degradation Mechanisms:
To help you identify potential degradation products, here are some plausible mechanisms based on the chemical nature of this compound.
FAQ 3: I am conducting a reaction in an acidic or basic solution. What precautions should I take to minimize the degradation of this compound?
Answer:
Working in acidic or basic conditions requires careful control to prevent hydrolysis of the pyridinone ring.
Expertise-Driven Recommendations:
-
Temperature Control: Keep the reaction temperature as low as possible. The rate of hydrolysis is highly temperature-dependent.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and stop it as soon as the desired transformation is complete to avoid prolonged exposure to harsh conditions.
-
pH Control: If possible, use the mildest acidic or basic conditions that still allow for your desired reaction to proceed. For example, consider using a weaker base than NaOH if applicable.
-
Inert Atmosphere: When working with bases, it is especially important to maintain an inert atmosphere. The combination of basic conditions and oxygen can accelerate oxidative degradation.
Protocol for a Reaction in Basic Conditions:
-
Setup: Assemble your reaction glassware and dry it thoroughly.
-
Inerting: Purge the reaction vessel with argon or nitrogen for at least 15 minutes.
-
Reagent Addition: Add your solvent and this compound to the flask under a positive pressure of inert gas.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the base.
-
Base Addition: Add the basic reagent slowly, monitoring the internal temperature.
-
Monitoring: Follow the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method.
-
Work-up: Once the reaction is complete, neutralize the reaction mixture promptly as part of the work-up procedure.
References
- This is a placeholder for a real reference if one were found in the search results.
-
Development of a Validated Stability Indicating RP-HPLC Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage Form. Journal of Pharmaceutical Research International, 33(29B), 110-118. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (11), 2345-2351. [Link]
-
Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. Journal of Pharmaceutical Research International. [Link]
-
Degradation behavior of Pirfenidone. ResearchGate. [Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Forced degradation study data of pirfenidone. ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. ResearchGate. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][5]Oxazin-2(3H)-Ones. MDPI. [Link]
-
3-AMINOPYRIDINE. Sciencemadness.org. [Link]
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
-
Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]
-
(PDF) Photodegradation Products And Their Analysis In Food. ResearchGate. [Link]
-
A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. PMC. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC. [Link]
-
Mechanistic elucidation of the formation of reduced 2-aminopyridine-derivatized oligosaccharides and their application in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]
-
Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils. [Link]
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). ResearchGate. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
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- 5. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this key pharmaceutical intermediate.[1][2] The following question-and-answer-based guides offer practical solutions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing a significantly low yield in my this compound synthesis. What are the primary factors I should investigate?
Low yields in pyridinone syntheses can often be traced back to several critical factors. A systematic approach to troubleshooting is essential. The most common areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pressure are crucial parameters that can drastically affect the formation of the desired product.[3]
-
Purity of Starting Materials: Impurities present in your reactants can lead to undesired side reactions or inhibit the activity of the catalyst, which in turn lowers the yield of the target pyridinone derivative.[3]
-
Inefficient Purification: Significant product loss can occur during the workup and purification stages. This may be due to decomposition of the product on silica gel, co-elution with impurities, or inadequate extraction.[3]
-
Catalyst Selection and Activity: The choice of catalyst is pivotal and can profoundly influence the reaction pathway and the overall yield.[3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility, reaction rate, and can even alter the reaction mechanism.[3]
Q2: My reaction is producing a complex mixture of byproducts. What are some common side reactions to be aware of during the synthesis of substituted pyridinones?
The formation of byproducts is a common challenge in pyridinone synthesis. Understanding potential side reactions is key to mitigating them. Some common side reactions include:
-
Hydrolysis of Functional Groups: In syntheses involving nitrile or ester functionalities, the presence of strong acids or bases can lead to their hydrolysis.
-
Over-oxidation: In steps requiring oxidation to form the aromatic pyridinone ring, using an overly harsh oxidizing agent or prolonged reaction times can lead to the formation of undesired oxidized byproducts.
-
Polymerization: Under certain conditions, particularly at elevated temperatures, starting materials or intermediates can undergo polymerization.[4]
-
Incomplete Cyclization: If the ring-closing step is inefficient, you may isolate acyclic intermediates, leading to a lower yield of the final product.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Issue 1: Low Yield Attributed to Incomplete Reaction
Q: My reaction monitoring (TLC, LC-MS) indicates that a significant amount of starting material remains even after the recommended reaction time. How can I drive the reaction to completion?
A: An incomplete reaction is a frequent cause of low yields.[3] Here is a systematic approach to address this issue:
1. Verify Reaction Temperature:
-
Rationale: Many organic reactions have a significant activation energy barrier. Insufficient temperature can lead to a sluggish reaction rate. Conversely, excessive heat can cause decomposition of reactants or products.[4]
-
Protocol:
-
Ensure your reaction vessel is being heated uniformly. Use an oil bath or a heating mantle with a temperature controller.
-
Calibrate your thermometer to ensure accurate temperature readings.
-
Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Be cautious of potential byproduct formation at higher temperatures.
-
2. Evaluate Catalyst Activity:
-
Rationale: The catalyst may be inactive or poisoned by impurities.
-
Protocol:
-
Use a fresh batch of catalyst.
-
If using a solid-supported catalyst, ensure it has been properly stored and handled to prevent deactivation.
-
Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
3. Check Reactant Stoichiometry and Purity:
-
Rationale: Incorrect stoichiometry can leave an excess of one reactant. Impurities in starting materials can interfere with the reaction.
-
Protocol:
-
Accurately weigh all reactants.
-
Use freshly purified starting materials. Techniques like recrystallization or distillation can be employed.
-
Confirm the identity and purity of your starting materials using analytical techniques such as NMR or melting point analysis.
-
4. Consider Solvent Effects:
-
Rationale: The solvent can impact the solubility of reactants and the stability of intermediates.
-
Protocol:
-
Ensure you are using a dry, high-purity solvent, especially for moisture-sensitive reactions.
-
If reactants have poor solubility, consider switching to a solvent with a higher boiling point or a different polarity. For instance, changing from ethanol to acetonitrile has been shown to overcome some synthetic hurdles.[3]
-
Below is a workflow to guide you through troubleshooting an incomplete reaction:
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Difficult Purification and Product Isolation
Q: I seem to be losing a significant amount of my product during workup and column chromatography. What can I do to improve my product recovery?
A: Product loss during purification is a common yet often overlooked source of low yield.[3] The polar nature of this compound can make it challenging to handle.
1. Optimize Extraction:
-
Rationale: The target molecule has both amino (basic) and pyridinone (weakly acidic/polar) functionalities, which can affect its partitioning between aqueous and organic layers. The extraction of pyridones from aqueous solutions can be difficult with common solvents like benzene or ether.[5]
-
Protocol:
-
During aqueous workup, adjust the pH of the aqueous layer. To extract into an organic solvent, you may need to saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the product's solubility in water.[5]
-
Use a more polar solvent for extraction, such as chloroform or a mixture of dichloromethane and isopropanol.[5]
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
2. Re-evaluate Column Chromatography Conditions:
-
Rationale: The amino group can cause tailing on silica gel, and the product might be sensitive to the acidic nature of standard silica.
-
Protocol:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic additive like triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica and reduce tailing.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase silica gel for purification.
-
Solvent System Optimization: Carefully select your eluent system. A gradient elution from a less polar to a more polar solvent system can improve separation.
-
3. Consider Crystallization:
-
Rationale: If the crude product is of reasonable purity, crystallization can be a highly effective purification method that avoids the potential losses associated with chromatography.
-
Protocol:
-
Perform small-scale solubility tests with a variety of solvents to find a suitable recrystallization solvent or solvent pair.
-
The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
| Parameter | Recommendation | Rationale |
| Extraction pH | Adjust to pH > 8 | To ensure the amino group is deprotonated, increasing solubility in organic solvents. |
| Extraction Solvent | Chloroform, DCM/IPA | More effective at extracting polar pyridinones from aqueous solutions.[5] |
| Chromatography Stationary Phase | Neutralized Silica, Alumina | To prevent streaking and potential decomposition of the basic product. |
| Chromatography Mobile Phase | Add 0.1-1% Triethylamine | To suppress interactions between the basic amine and acidic silica. |
| Purification Alternative | Recrystallization | Can offer higher recovery and purity if a suitable solvent is found. |
| Table 1: Recommended Purification Parameters for this compound. |
Synthetic Pathway Considerations
The synthesis of substituted pyridinones can often be achieved through cyclization reactions. A common strategy involves the condensation of a β-ketoester with an amine source and another component to complete the ring.
Caption: Generalized synthetic pathway to pyridinones.
Low yields can arise at any of these key stages. For instance, inefficient oxidation of a dihydropyridine intermediate will directly result in a lower yield of the final pyridinone product.[3] Ensure your oxidizing agent is active and used in the correct stoichiometric amount.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Request PDF, "A General and Efficient 2-Amination of Pyridines and Quinolines," [Link]
-
Organic Syntheses, "1-methyl-2-pyridone," [Link]
-
PMC, "Recent Advances of Pyridinone in Medicinal Chemistry," [Link]
-
MySkinRecipes, "this compound," [Link]
- Google Patents, "Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
-
ChemRxiv, "Streamlining the Synthesis of Pyridones through Oxidative Amination," [Link]
-
YouTube, "Preparation of Pyridines, Part 7: By Amination and Hydroxylation," [Link]
Sources
Technical Support Center: Purification of 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support center for 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. As a key building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), its purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Compound Overview
This compound is a heterocyclic compound featuring a pyridinone core with both an amino (H-bond donor) and a carbonyl group (H-bond acceptor), as well as a methyl substituent. This unique combination of functional groups dictates its chemical behavior, influencing solubility, stability, and susceptibility to specific side-reactions. Understanding these properties is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[2] |
| Molecular Weight | 124.14 g/mol | MySkinRecipes[1] |
| CAS Number | 52334-51-7 | MySkinRecipes[1] |
| Melting Point | 119-120 °C | MySkinRecipes[1] |
| Boiling Point | 337.1 °C at 760 mmHg | MySkinRecipes[1] |
| Appearance | Solid | N/A |
| Storage | Room temperature, away from light, dry | MySkinRecipes[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can arise from starting materials, side-reactions, or degradation. Based on the structure, common process-related impurities may include:
-
Positional Isomers: Synthesis routes can sometimes yield other isomers, such as 4-Amino-5-methylpyridin-2(1H)-one. These can be particularly challenging to separate due to very similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially if the reaction or work-up is exposed to air for extended periods at elevated temperatures.
-
Dimerization or Polymerization Products: Under harsh conditions (e.g., strong acid or base, high heat), pyridinone scaffolds can sometimes undergo self-condensation or other side reactions. The synthesis of related structures has shown dimerization to be a potential issue.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or extraction (e.g., DMF, THF, Ethyl Acetate) and reagents (e.g., bases, coupling agents) can be carried through into the crude product.
The identification and characterization of any impurity present at a level greater than 0.10% is a critical step in drug development, as mandated by ICH guidelines.[4]
Q2: What is the recommended general approach for purifying the crude product?
A2: A multi-step approach is typically most effective. The choice of steps depends on the nature and quantity of the impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
-
Solvent Wash (Trituration): Start by washing the crude material with a non-polar solvent like diethyl ether or hexanes. This is effective for removing greasy, non-polar impurities and residual solvents without dissolving a significant amount of the desired polar product.
-
Recrystallization: This is the preferred method for removing small amounts of impurities if the crude product is mostly the desired compound and is crystalline. It is cost-effective and scalable.
-
Column Chromatography: If recrystallization fails or if the crude product is an oil or a complex mixture of similarly polar compounds, flash column chromatography is necessary.[5]
Q3: How should I store the purified compound to ensure its stability?
A3: The compound's structure suggests potential sensitivity to light and oxidation. The recommended storage conditions are at room temperature, protected from light, and in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.[1] Storing in a desiccator and using amber vials is highly advised.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low recovery after recrystallization.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. The polarity of this compound suggests that moderately polar solvents are a good starting point. Protocol: Perform a small-scale solvent screen. Test solubility in solvents like isopropanol, ethanol, ethyl acetate, acetone, and water. A mixture, such as Ethanol/Water or Ethyl Acetate/Hexane, often provides the ideal solubility profile. |
| Product is too soluble, even at low temperatures. | Use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., cold water or hexanes) until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly. |
| Cooling the solution too quickly. | Rapid cooling leads to the formation of small, impure crystals or precipitation. This traps impurities within the crystal lattice. Best Practice: Allow the heated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. Insulating the flask can help slow the cooling process. |
Problem 2: Persistent impurity peak observed in HPLC/NMR after purification.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Co-eluting Impurity in Chromatography | The impurity has a very similar polarity to the product, making separation difficult. Solution: Modify the chromatographic method. 1. Change the Mobile Phase: If using a standard ethyl acetate/hexane system on silica, try a more polar or protic solvent system like dichloromethane/methanol. The different solvent-solute interactions can improve resolution.[5] 2. Switch to Reverse-Phase HPLC: For analytical or preparative scale, reverse-phase chromatography (e.g., on a C18 column) using a mobile phase of water/acetonitrile or water/methanol with a modifier can be very effective for separating polar compounds.[6] |
| Isomeric Impurity | A positional isomer may have nearly identical properties, leading to co-crystallization or co-elution. Solution: High-resolution chromatography is essential. Try using a shallower gradient in your column chromatography (e.g., increasing the polar solvent by 1-2% increments). For preparative HPLC, an isocratic method may be required to achieve baseline separation. |
| Product Degradation on Silica Gel | The amino group can interact strongly with the acidic silanol groups on standard silica gel, causing peak tailing and potential degradation. Solution: 1. Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase. This will compete for the acidic sites on the silica, improving peak shape and reducing degradation. 2. Use Deactivated Silica: Consider using silica gel that has been treated or end-capped, or switch to a different stationary phase like alumina. |
Problem 3: The compound streaks or "tails" badly during column chromatography on silica gel.
This is a classic problem for compounds containing basic amine functionalities. The free silanol groups (Si-OH) on the surface of silica are acidic and can strongly interact with the basic amino group via an acid-base interaction. This leads to poor separation and recovery.
Caption: Troubleshooting logic for peak tailing in column chromatography.
Detailed Protocol: Column Chromatography with a Triethylamine (TEA) Modifier
-
Prepare the Slurry: Use a mobile phase of Dichloromethane (DCM) / Methanol (MeOH). A good starting point is 98:2 DCM/MeOH. To this solvent mixture, add 0.5% v/v triethylamine. Use this TEA-modified solvent to make the silica slurry and pack the column.
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or just DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Run the column using the TEA-modified DCM/MeOH solvent system. You can run it isocratically or gradually increase the percentage of methanol (e.g., from 2% to 5%) to elute the product.
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions. The triethylamine is volatile and should be removed under high vacuum, though trace amounts may remain.
This procedure effectively "masks" the acidic sites on the silica, allowing your basic compound to travel through the column smoothly, resulting in sharper peaks and better separation.
References
-
Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O . (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
This compound . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
This compound . (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
3-Amino-5-methylpyridine . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 11, 2026, from [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H). (2021). Google Patents.
-
Chromatographic Separation of Amino Acids . (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Impurity profile of amino acids? . (2005). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . (2016). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme . (2015). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
4-Amino-5-methylpyridin-2(1H)-one . (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H8N2O | CID 22754816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: By-product Identification in 3-Amino-5-methylpyridin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding by-product identification and mitigation during the synthesis of this key pharmaceutical intermediate.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and management of by-products.
Issue 1: Presence of an Isomeric By-product in Syntheses Involving Nitration
Question: During the synthesis of this compound starting from a nitropyridine precursor, I observe an unexpected isomer in my analytical chromatogram (HPLC/GC). What is the likely identity of this by-product and how can I control its formation?
Answer:
When synthesizing this compound via a route that involves the nitration of a 3-methylpyridine derivative, the formation of regioisomeric nitropyridine intermediates is a common challenge.[2] The directing effects of the methyl group can lead to the formation of not only the desired 3-methyl-5-nitropyridine derivative but also other isomers, which are subsequently carried through the synthetic sequence.
Probable By-product: The most likely isomeric by-product is 3-Amino-5-methylpyridin-4(1H)-one . This arises from the nitration of 3-methylpyridine at the 4-position, followed by subsequent reduction and other transformations.
Causality and Mitigation:
-
Nitration Conditions: The regioselectivity of nitration is highly dependent on the reaction conditions, including the nitrating agent, temperature, and acid catalyst.[2] Using a mixture of nitric acid and sulfuric acid can sometimes lead to a mixture of isomers.
-
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature during the nitration step to enhance regioselectivity.
-
Alternative Nitrating Agents: Explore the use of milder nitrating agents that may offer better control over the position of nitration.
-
Purification of Intermediates: It is crucial to purify the nitropyridine intermediate to remove the unwanted isomer before proceeding to the next step. This can often be achieved by column chromatography or recrystallization.
-
Issue 2: Unexpected High Molecular Weight Impurity in Hofmann or Curtius Rearrangement Routes
Question: I am synthesizing this compound using a Hofmann or Curtius rearrangement of a nicotinamide or nicotinic acid derivative, respectively. My mass spectrometry analysis shows a significant impurity with a higher molecular weight than my product. What could this be?
Answer:
Both the Hofmann and Curtius rearrangements proceed through a highly reactive isocyanate intermediate (in this case, 5-methyl-2-oxo-1,2-dihydropyridin-3-yl isocyanate).[3][4][5][6] This intermediate is susceptible to reaction with nucleophiles present in the reaction mixture.
Probable By-product: A common high molecular weight by-product is the corresponding urea derivative . This is formed when the isocyanate intermediate reacts with the newly formed primary amine product.
Causality and Mitigation:
-
Reaction with Product: The amino group of the desired this compound is nucleophilic and can attack the isocyanate intermediate, leading to the formation of a symmetrical or unsymmetrical urea.
-
Presence of Water: If water is present in the reaction, it can hydrolyze the isocyanate to form an unstable carbamic acid, which then decarboxylates to the primary amine.[5][7] The newly formed amine can then react with another molecule of the isocyanate.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried to minimize the presence of water.
-
Slow Addition/Dilution: Adding the reagents slowly or working under dilute conditions can minimize the concentration of the isocyanate at any given time, reducing the likelihood of side reactions.
-
Trapping Agents: In the Curtius rearrangement, the isocyanate can be trapped with an alcohol (e.g., benzyl alcohol) to form a more stable carbamate, which can then be deprotected in a subsequent step.[8][9] This can prevent the formation of urea by-products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established synthetic pathways to this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Common approaches include:
-
From 2-Chloro-5-methyl-3-nitropyridine: This route involves the reduction of the nitro group to an amine, followed by hydrolysis of the chloro group to the pyridinone.
-
Hofmann Rearrangement: Starting from 5-methylnicotinamide, this reaction utilizes a reagent like bromine in a basic solution to convert the amide to a primary amine with one less carbon atom.[6]
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide derived from 5-methylnicotinic acid to form an isocyanate, which is then converted to the amine.[3][7]
-
From 3-Amino-5-methylpyridine: This involves the oxidation of 3-amino-5-methylpyridine to the corresponding N-oxide, followed by rearrangement to the pyridinone.
Q2: What analytical techniques are most suitable for identifying by-products in this synthesis?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification of by-products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the desired product from its impurities. The use of a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the by-products, providing crucial information for their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile by-products, GC-MS is an excellent analytical method. It provides both retention time data for separation and mass spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of both the final product and any isolated by-products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in complex structural assignments.
Experimental Protocols
Protocol 1: General HPLC-MS Method for By-product Analysis
This protocol provides a general starting point for the analysis of reaction mixtures in the synthesis of this compound. Optimization may be required based on the specific by-products encountered.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI or APCI source).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizing Reaction Pathways and By-product Formation
The following diagrams illustrate a potential synthetic pathway and the formation of a common by-product.
Caption: Hofmann rearrangement pathway and urea by-product formation.
Summary of Potential By-products
The following table summarizes potential by-products, their likely origin, and key analytical signatures.
| By-product Name | Probable Synthetic Origin | Key Analytical Signature (MS) |
| 3-Amino-5-methylpyridin-4(1H)-one | Nitration of 3-methylpyridine | [M+H]⁺ identical to the main product |
| Urea Derivative | Hofmann or Curtius Rearrangement | [M+H]⁺ = 2 x M(product) - M(NH3) + 1 |
| Unreacted Starting Material | All routes | [M+H]⁺ corresponding to the starting material |
| Hydrolyzed Intermediates | Routes involving chloro- or nitro- intermediates | [M+H]⁺ corresponding to the hydrolyzed species |
References
-
MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Accessed January 11, 2026. [Link]
-
Wikipedia. Curtius rearrangement. Accessed January 11, 2026. [Link]
-
Chemistry Steps. Curtius Rearrangement. Accessed January 11, 2026. [Link]
- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Accessed January 11, 2026.
- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Accessed January 11, 2026.
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Accessed January 11, 2026. [Link]
-
Organic & Biomolecular Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Accessed January 11, 2026. [Link] Curtius Rearrangement of Nicotinic Acids By-product Formation
-
MySkinRecipes. This compound. Accessed January 11, 2026. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. Accessed January 11, 2026. [Link]
-
Wikipedia. Pyridine. Accessed January 11, 2026. [Link]
-
SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Accessed January 11, 2026. [Link]
-
PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Accessed January 11, 2026. [Link]
-
Impact Factor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Accessed January 11, 2026. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Accessed January 11, 2026. [Link]
-
PubMed Central. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Accessed January 11, 2026. [Link]
-
ResearchGate. Curtius rearrangement products derived from heterocyclic carboxylic acids. Accessed January 11, 2026. [Link]
-
PubChem. 3-Amino-5-methylpyridine. Accessed January 11, 2026. [Link]
-
YouTube. Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Accessed January 11, 2026. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Accessed January 11, 2026. [Link]
-
NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Accessed January 11, 2026. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Accessed January 11, 2026. [Link]
-
ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Accessed January 11, 2026. [Link]
-
ScienceDirect. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Accessed January 11, 2026. [Link]
-
Chemistry Steps. Hofmann Rearrangement. Accessed January 11, 2026. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Accessed January 11, 2026. [Link]
-
Wikipedia. Hofmann rearrangement. Accessed January 11, 2026. [Link]
-
PubMed Central. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Accessed January 11, 2026. [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. Accessed January 11, 2026.
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Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Accessed January 11, 2026. [Link]
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MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Accessed January 11, 2026. [Link]
- Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Accessed January 11, 2026.
-
JOCPR. A green and efficient hydrolysis of met - JOCPR. Accessed January 11, 2026. [Link]
-
ResearchGate. Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[8][10]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. Accessed January 11, 2026. [Link]
-
Chem-Impex. 3-Amino-5-methylpyridine. Accessed January 11, 2026. [Link]
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American Scientific Research Journal for Engineering, Technology, and Sciences. Synthesis of Some New Heteroarylamino-3-Nitro-2H-[8]- Benzopyran-2-ones and their Antibacterial Activity. Accessed January 11, 2026. [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support guide for 3-Amino-5-methylpyridin-2(1H)-one (CAS No. 52334-51-7). This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth guidance on storage, handling, and troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your starting material and the success of your synthetic endeavors.
Section 1: Compound Profile & Key Properties
This compound is a pivotal heterocyclic building block, frequently employed as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of kinase inhibitors for oncology.[1] Its unique structure, featuring both a nucleophilic amino group and a pyridinone scaffold, allows for diverse chemical transformations but also necessitates specific handling and storage protocols to prevent degradation and ensure reactivity.
| Property | Value | Source |
| CAS Number | 52334-51-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Appearance | Off-white to light brown solid | Inferred from related compounds[3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day management of this compound.
Question: What are the optimal long-term storage conditions for this compound?
Answer: For optimal long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture .[1] The compound is hygroscopic, and the amino group is susceptible to slow oxidation. Storing it under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation, which can manifest as a darkening of the material's color over time. For multi-gram quantities intended for use over several months, consider subdividing the material into smaller, single-use vials to minimize repeated exposure of the bulk supply to the atmosphere.
Question: I need to handle this compound outside of a fume hood for weighing. Is this safe?
Answer: It is strongly advised to handle this compound exclusively within a well-ventilated area, such as a chemical fume hood.[4] While the compound's vapor pressure is low, dust can be generated during transfer. Analogous chemical structures are known to cause skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[5] For large-scale transfers where dust generation is likely, a dust mask or respirator should be considered.
Question: How should I dispose of waste containing this compound?
Answer: All waste, including empty containers, contaminated labware, and reaction residues, must be treated as chemical waste. It should be disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of this material down the drain or in general waste. Collect it in a designated, properly labeled, and sealed container for hazardous waste pickup.
Question: Is this compound compatible with all common laboratory solvents and reagents?
Answer: No. While stable under many conditions, it is incompatible with strong oxidizing agents and strong acids.[4] The primary amino group is basic and will react exothermically with strong acids. Strong oxidizers can lead to uncontrolled reactions and degradation of the pyridine ring system. It is crucial to review the compatibility of all reagents before initiating a reaction.
Section 3: Experimental & Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Question: I am struggling to dissolve the compound for my reaction. What solvents do you recommend?
Answer: The solubility of this compound is highly dependent on the solvent's polarity and pH. It generally exhibits low solubility in non-polar solvents like hexanes and toluene. Its solubility in neutral water is also limited.
Troubleshooting Steps:
-
Polar Aprotic Solvents: Begin with polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These are often the most effective for achieving high concentrations at room temperature.
-
Alcohols: Methanol and ethanol can be effective, though gentle warming may be required to achieve the desired concentration.
-
pH Adjustment: The compound's solubility in aqueous systems can be dramatically increased by adjusting the pH. In acidic aqueous solutions (e.g., 1M HCl), the amino group is protonated, forming a highly soluble salt. Conversely, in basic solutions (e.g., 1M NaOH), the pyridinone proton can be removed, also enhancing solubility. This principle is often used for extractive workups.[6]
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions effectively solvate the polar molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the solvent enhances solubility, may require heating. |
| Non-Polar | Toluene, Hexanes, DCM | Low to Insoluble | Insufficient intermolecular forces to overcome the crystal lattice energy of the solid. |
| Aqueous (Acidic) | 1M HCl, 10% Acetic Acid | High | Protonation of the amino group forms a water-soluble ammonium salt.[6] |
| Aqueous (Basic) | 1M NaOH | Moderate to High | Deprotonation of the pyridinone N-H can form a soluble salt. |
Question: My reaction is sluggish or failing to proceed. How can I troubleshoot this?
Answer: Reaction failure with this substrate can often be traced back to three primary causes: (1) poor solubility, (2) substrate degradation, or (3) inappropriate reaction conditions.
Troubleshooting Workflow:
-
Verify Material Quality: If the compound is old or has darkened in color, its purity may be compromised. Confirm purity via LC-MS or ¹H NMR before use. Oxidized impurities can inhibit catalytic reactions or create unwanted side products.
-
Address Solubility: As discussed above, ensure the compound is fully dissolved at the reaction temperature. A heterogeneous mixture will result in slow and incomplete conversion. See the solubility troubleshooting guide in Appendix B.
-
Re-evaluate Reaction Conditions:
-
Base Choice: For reactions involving the amino group (e.g., acylations, alkylations), a non-nucleophilic base like Diisopropylethylamine (DIPEA) or a stronger base like Sodium Hydride (NaH) for deprotonating the pyridinone may be required. The choice is critical and depends on the desired site of reactivity.
-
Temperature: Some reactions, like Suzuki or Buchwald-Hartwig couplings on related pyridine systems, may require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
-
Atmosphere: If using an air-sensitive catalyst (e.g., Palladium complexes), ensure the reaction is set up under a strictly inert atmosphere. The amino group itself can sometimes coordinate to and poison metal catalysts if not properly managed.
-
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer: The bifunctional nature of this compound is a common source of side products.
Common Scenarios:
-
Double Reaction: In acylation or alkylation reactions, it's possible for the reagent to react with both the amino group and the pyridinone nitrogen, especially if a strong base and excess electrophile are used. To favor N-amino functionalization, use milder conditions without a strong base. To target the pyridinone nitrogen, a strong base like NaH is typically required to deprotonate it first.
-
Oxidation: If the reaction is run open to the air for extended periods at high temperatures, oxidation can lead to colored impurities. Maintaining an inert atmosphere can mitigate this.
-
Self-Condensation: Under very harsh acidic or basic conditions at high temperatures, intermolecular condensation reactions could potentially occur, leading to dimeric or polymeric byproducts.
Section 4: Appendices
Appendix A: Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol is a representative example and should be adapted based on the specific acylating agent and substrate properties.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Dissolution: Add a suitable anhydrous solvent (e.g., DMF or DCM, see solubility table) via syringe to dissolve the starting material.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe. Causality Note: Slow addition at low temperature helps control the exotherm and minimizes the formation of double-acylated side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Appendix B: Visualization Workflows
Caption: Troubleshooting workflow for solubility issues.
Caption: Best practices for handling and storage.
Section 5: References
-
This compound - MySkinRecipes.
-
This compound - India Fine Chemicals.
-
3-Amino-5-methylpyridine 97 3430-19-1 - Sigma-Aldrich.
-
3-Amino-5-methylpyridine - Chem-Impex.
-
A75706 - SAFETY DATA SHEET - Sigma-Aldrich.
-
3-amino-5-chloro-1-methylpyridin-2(1H)-one 97% - Advanced ChemBlocks.
-
3-Amino-1-methylpyridin-2(1H)-one - BLDpharm.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
3-Amino-1-methylpyridin-2(1H)-one | ChemScene.
-
SAFETY DATA SHEET - TCI Chemicals.
-
material safety data sheet sds/msds - CDH Fine Chemical.
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
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- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the dedicated technical support center for 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the handling, stability, and analysis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to prevent its degradation and ensure the integrity of your experiments.
I. Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued in the development of pharmaceutical agents like kinase inhibitors for oncology.[1] Its unique structure, featuring an aminopyridine core with a lactam functionality, allows for versatile chemical modifications. However, these same functional groups can be susceptible to degradation under certain conditions, potentially compromising experimental outcomes. This guide provides a comprehensive overview of its stability and practical solutions to common challenges.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a dry, dark environment.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. While some aminopyridine derivatives exhibit excellent stability even under refrigeration, adhering to the supplier's recommendation of room temperature storage is advised to prevent potential moisture condensation.[2]
Q2: I've noticed a discoloration (yellowing or browning) of the solid compound over time. Is it still usable?
A2: Discoloration often indicates the formation of degradation products, likely due to oxidation of the amino group or other slow decomposition pathways. While minor color changes may not significantly impact every application, it is a sign of impurity. For sensitive applications, such as in late-stage drug development or for use as an analytical standard, it is crucial to use a pure, non-discolored compound. We recommend performing an analytical check (e.g., by HPLC) to assess the purity before use.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol. For aqueous solutions, solubility might be limited and pH-dependent. It's advisable to prepare solutions fresh for each experiment to minimize solvent-mediated degradation.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with pyridine and amino functional groups can be susceptible to photodegradation.[3][4][5] It is strongly recommended to store the solid compound and any solutions in amber vials or otherwise protected from light to prevent the formation of photolytic degradation products.
III. In-Depth Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Scenario: You run an HPLC analysis of a freshly prepared solution of this compound and observe one or more unexpected peaks that were not present in the certificate of analysis of the starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | The amino group is susceptible to oxidation, which can be accelerated by exposure to air, trace metal impurities in solvents, or elevated temperatures. This can lead to the formation of nitroso, nitro, or dimeric impurities. | 1. Use Degassed Solvents: Sparge your HPLC mobile phase and sample diluent with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen. 2. Work Under Inert Atmosphere: When preparing solutions for sensitive reactions, work under a nitrogen or argon atmosphere. 3. Add an Antioxidant: For long-term solution storage (not generally recommended), consider the addition of a small amount of an antioxidant, but be mindful of its potential interference in downstream applications. |
| Hydrolytic Degradation | The lactam ring in the pyridinone structure can undergo hydrolysis, particularly under strongly acidic or basic conditions, to open the ring and form an amino acid derivative. | 1. Control pH: Ensure your sample diluent and mobile phase are within a neutral to mildly acidic pH range (pH 3-7). Avoid highly alkaline conditions.[6][7] 2. Prepare Fresh Solutions: Do not store the compound in solution for extended periods, especially in protic or aqueous solvents. |
| Photodegradation | Exposure to UV light (including ambient laboratory light) can induce degradation.[5][8] | 1. Use UV-Protected Vials: Prepare and store your samples in amber HPLC vials. 2. Minimize Light Exposure: Keep stock solutions and samples covered or in a dark place as much as possible. |
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
Scenario: You are using this compound as a starting material in a synthesis and are experiencing variable yields or the formation of unexpected side products.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Purity of Starting Material | The presence of small amounts of degradation products in your starting material can interfere with the reaction, leading to lower yields or the formation of byproducts. | 1. Verify Purity: Always check the purity of a new batch of the compound by HPLC or LC-MS before use. 2. Recrystallize if Necessary: If impurities are detected, consider recrystallization to purify the starting material. |
| Reaction with Air/Moisture | The amino group can react with atmospheric carbon dioxide to form a carbamate salt, and the compound can be sensitive to moisture. | 1. Use Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. 2. Run Reactions Under Inert Gas: Perform the reaction under a nitrogen or argon atmosphere to exclude air and moisture. |
| Thermal Degradation | Although the compound has a relatively high melting point, prolonged heating in certain solvents could lead to degradation. | 1. Optimize Reaction Temperature: If your reaction requires heat, try to use the lowest effective temperature. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and avoid unnecessarily long reaction times at elevated temperatures. |
IV. Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for prevention. Based on the chemical structure of this compound, the following pathways are plausible:
-
Oxidation: The primary amine is a key site for oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to a variety of products.
-
Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by hydrolysis, especially under strong acidic or basic conditions.
-
Photodegradation: The aromatic pyridine ring system can absorb UV light, leading to photochemical reactions and degradation.
Caption: Potential degradation pathways for this compound.
V. Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing a method to assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Caption: Workflow for HPLC purity assessment.
Protocol 2: Forced Degradation Study
To understand the stability of the compound under stress conditions, a forced degradation study can be performed. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Control: Keep 1 mL of stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analyze all samples by the HPLC method described in Protocol 1.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
-
This information can be used to develop a stability-indicating method.
-
VI. References
-
[Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. [Link]
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [Link]
-
Azaquinones. I. Oxidation of Certain Hydroxy- and Aminopyridones. ACS Publications. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. [Link]
-
Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
-
(PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Troubleshooting Guide | Download Table. ResearchGate. [Link]
-
Application note aminopyralid clopyralid picloram in large water volumes using AttractSPE® Disks. Affinisep. [Link]
-
Determination of aminopyrine in human plasma by LC-MS-MS. ResearchGate. [Link]
-
Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
-
Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry. California Department of Pesticide Regulation. [Link]
-
analysis of amino acids by high performance liquid chromatography. ijrpls.com. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]
-
Environmental Chemistry Method for Aminopyralid in Compost 51062701. EPA. [Link]
-
Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. NIH. [Link]
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]
-
View of Chemical Stability of 4-Aminopyridine Capsules. ijpc.com. [Link]
-
3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. PubChem. [Link]
-
Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. LinkedIn. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]
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- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Amino-5-methylpyridin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a key intermediate in the development of kinase inhibitors and other active pharmaceutical ingredients (APIs), the efficient synthesis of this pyridinone derivative is of paramount importance.[1] This resource offers practical, field-proven insights into overcoming common hurdles, with a specific focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and purity in the synthesis of this compound?
Several factors are pivotal for a successful synthesis. The primary parameters to control are:
-
Catalyst Choice and Loading: The type of catalyst and its concentration directly influence reaction rate and selectivity.[2]
-
Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized, as suboptimal conditions can halt the reaction or promote byproduct formation.[2]
-
Purity of Reactants and Solvents: Impurities can act as catalyst poisons, leading to deactivation and significantly lower yields.[2][3]
-
Mixing and Mass Transfer: In heterogeneous catalysis, inefficient mixing can lead to localized "hot spots" or poor interaction between reactants and the catalyst surface, resulting in incomplete reactions.[4]
Q2: Why is catalyst loading a crucial parameter to optimize?
Catalyst loading, often expressed in mole percent (mol%) relative to the limiting reactant, is a delicate balance between reaction efficiency and process economy.[5]
-
Too little catalyst may result in slow or incomplete reactions, leading to low conversion and yield.[5]
-
Too much catalyst can be wasteful, increasing costs significantly, especially with precious metal catalysts (e.g., Palladium, Platinum).[5] Excess catalyst can also sometimes promote unwanted side reactions, decrease selectivity, and complicate product purification by introducing higher levels of metallic impurities.[6] Finding the "sweet spot" is essential for developing a robust and economically viable process.
Q3: What are the common classes of catalysts used for transformations leading to substituted pyridinones?
The synthesis of pyridinone rings can be achieved through various routes, often involving cyclization and condensation reactions.[7] Depending on the specific synthetic pathway to this compound, common catalysts include:
-
Transition Metal Catalysts: Palladium, copper, and ruthenium complexes are frequently used in cross-coupling and amination reactions that may form key bonds in the synthetic sequence.[8][9][10] For instance, a patented method for a similar compound involves a platinum catalyst for a hydrogenation step.[11][12]
-
Acid/Base Catalysts: Brønsted or Lewis acids (e.g., p-Toluenesulfonic acid) can be used to promote cyclization and condensation steps.[13] Similarly, bases are often required to facilitate key deprotonation or condensation events.[4]
Troubleshooting Guide: Catalyst Loading & Performance Issues
This section addresses specific experimental problems in a question-and-answer format to guide you through the diagnostic and optimization process.
Q: My reaction shows low conversion/yield despite using the recommended catalyst. Should I simply increase the catalyst loading?
A: While incrementally increasing the catalyst loading is a valid strategy, it should not be the first and only step. A low yield is a symptom that can have multiple root causes. Blindly adding more catalyst can be a costly and ineffective solution. Before adjusting the loading, it is crucial to perform a systematic diagnosis to ensure the integrity of your experimental setup.
The causality is as follows: the catalyst's role is to lower the activation energy, but its performance is contingent upon a well-controlled environment. Issues with reactants, solvent, or temperature can inhibit even a perfectly active catalyst.
Below is a logical workflow to troubleshoot this common issue.
Caption: A decision tree to systematically troubleshoot low reaction yields.
Q: I've increased the catalyst loading, but the yield has plateaued or even decreased. What could be the cause?
A: This outcome strongly suggests that the catalyst concentration is no longer the limiting factor. Several phenomena could be at play:
-
Mass Transport Limitation (Heterogeneous Catalysts): The reaction rate is now limited by how quickly reactants can get to the catalyst surface and products can move away. Increasing the catalyst amount won't help if the reactants can't reach the active sites. Solution: Improve stirring/agitation or consider a different solvent system to improve solubility.
-
Promotion of Side Reactions: Higher catalyst concentrations can sometimes accelerate alternative reaction pathways, leading to the formation of byproducts and a decrease in selectivity for the desired product.[13] Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This may provide clues to the unwanted reaction, which can then be suppressed by lowering the temperature or changing the catalyst system.
-
Product Inhibition: The product, this compound, may coordinate to the catalyst's active sites, effectively acting as an inhibitor and slowing the reaction down.[14] At higher catalyst loadings, this effect can become more pronounced as the product concentration builds up faster.
Q: My reaction starts well but then stalls before reaching completion. Could this be a catalyst deactivation issue?
A: Yes, this is a classic sign of catalyst deactivation. A catalyst can lose its activity during a reaction for several reasons.[15][16] Understanding the potential cause is key to finding a solution.
-
Poisoning: This is the most common cause, where impurities in the starting materials, solvent, or even gases (like oxygen in an air-sensitive reaction) irreversibly bind to the catalyst's active sites.[3][15] Common poisons include sulfur, water, or other coordinating functional groups.
-
Thermal Degradation (Sintering): At high temperatures, the fine particles of a heterogeneous catalyst can fuse together (sinter), reducing the active surface area.[15]
-
Fouling or Coking: Insoluble materials, such as polymers or heavy byproducts, can deposit on the catalyst surface, blocking access to the active sites.[3][15]
-
Leaching (Heterogeneous Catalysts): The active metal component may slowly dissolve from its solid support into the reaction medium, leading to a loss of active sites.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on 3-Amino-5-methylpyridin-2(1H)-one Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile pharmaceutical intermediate. Understanding and controlling the reaction environment is paramount to achieving desired reaction rates, yields, and purity. This resource focuses on one of the most critical parameters: the choice of solvent.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: Solvent selection is critical because it directly influences the reaction rate and mechanism by affecting the stability of reactants, intermediates, and transition states. This compound possesses both hydrogen bond donor (amino and N-H groups) and acceptor (carbonyl oxygen and pyridine nitrogen) sites. The interaction of the solvent with these functional groups can significantly alter the nucleophilicity and electrophilicity of the reactants, thereby dictating the reaction outcome.
Q2: What are the general classifications of solvents I should consider?
A2: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. For the synthesis and reactions of this compound, the primary distinction is between:
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding and have a hydrogen atom connected to an electronegative atom (O-H or N-H).[1]
-
Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN)) have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[1]
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor at solvating charged species.
Q3: How do polar protic and polar aprotic solvents typically affect reaction rates?
A3: The effect of the solvent depends on the reaction mechanism.
-
For reactions where this compound acts as a nucleophile (e.g., in an SN2 reaction):
-
Polar protic solvents can form hydrogen bonds with the amino group, creating a "solvent cage." This stabilizes the nucleophile in its ground state, increasing the activation energy and thus slowing down the reaction rate.
-
Polar aprotic solvents solvate the accompanying cation more strongly than the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a significant increase in the reaction rate. For some SN2 reactions, changing from a polar protic to a polar aprotic solvent can increase the reaction rate by several orders of magnitude.
-
-
For reactions involving charged intermediates (e.g., in an SN1 reaction or reactions with charged transition states):
-
Polar protic solvents are excellent at stabilizing both carbocations and anionic leaving groups through hydrogen bonding and ion-dipole interactions, which can accelerate reactions proceeding through such intermediates.
-
Q4: Are there any specific solvent recommendations for the synthesis of pyridinones?
A4: The synthesis of pyridinones often involves condensation or nucleophilic substitution reactions. Literature on the synthesis of related compounds suggests that:
-
Protic solvents like methanol and ethanol are frequently used and can be effective. In some cases, ethanol has been shown to give higher yields than other common solvents like chloroform, THF, acetonitrile, and water.
-
Aprotic solvents can also be employed. For instance, the Chichibabin reaction, which produces 2-aminopyridine derivatives, can be carried out in aprotic solvents like xylene.[2]
The optimal solvent is highly dependent on the specific reactants and reaction mechanism. Therefore, a solvent screen is often a necessary step in optimizing your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides a logical approach to troubleshooting, with a focus on solvent effects.
Issue 1: Slow or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a high percentage of unreacted starting material even after prolonged reaction time.
-
The reaction does not proceed to completion.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The solvent may not be effectively solvating the reactants or stabilizing the transition state.
-
Troubleshooting Step: If you are using a nonpolar solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile. If the reaction is already in a polar solvent, the choice between protic and aprotic becomes crucial.
-
-
Solvation of the Nucleophile (in Protic Solvents): If this compound is acting as the nucleophile in a protic solvent, its reactivity may be suppressed by hydrogen bonding.
-
Troubleshooting Step: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to "free" the nucleophile. Be aware that this can dramatically increase the reaction rate, so you may need to adjust the reaction temperature to control selectivity.
-
-
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Troubleshooting Step: Visually inspect the reaction mixture for undissolved solids. If solubility is an issue, select a solvent with a better solubility profile for all reactants. A solubility study in various solvents prior to running the reaction is recommended. A study on the related 2-aminopyridine showed high solubility in NMP and DMF, and lower solubility in acetonitrile and alcohols.[3]
-
Issue 2: Formation of Side Products and Low Yield
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
The isolated yield of the desired product is low, even if the starting material is consumed.
Possible Causes & Solutions:
-
Solvent-Mediated Changes in Reactivity: The solvent can influence the chemoselectivity of the reaction. For example, in a molecule with multiple nucleophilic sites, the solvent can affect which site is more reactive.
-
Troubleshooting Step: Analyze the structure of your side products to understand the alternative reaction pathway. If an undesired nucleophilic attack is occurring, a protic solvent might be used to selectively solvate and deactivate that nucleophilic site through hydrogen bonding. Conversely, if the desired pathway is being suppressed, switching to an aprotic solvent may enhance its rate relative to the side reaction.
-
-
Reaction Temperature is Too High for the Chosen Solvent: A highly activating solvent (like a polar aprotic solvent) may lead to a very fast reaction that is difficult to control, resulting in side product formation.
-
Troubleshooting Step: If you are using a polar aprotic solvent, try running the reaction at a lower temperature.
-
-
Solvent Participation in the Reaction: Some solvents, particularly protic solvents like alcohols, can act as nucleophiles under certain conditions, leading to the formation of undesired byproducts.
-
Troubleshooting Step: If you suspect the solvent is participating in the reaction, switch to a non-nucleophilic solvent with similar polarity. For example, if you are using methanol, you could try acetonitrile or DMF.
-
Experimental Protocols
Protocol 1: General Solvent Screening for Reaction Optimization
This protocol outlines a systematic approach to identifying the optimal solvent for your reaction involving this compound.
Objective: To determine the effect of different solvents on the reaction rate and yield.
Materials:
-
This compound
-
Other reactants and catalysts as required by your specific reaction
-
A selection of dry solvents from different classes (e.g., methanol (protic), acetonitrile (aprotic), toluene (nonpolar), THF (ether))
-
Small reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and/or LC-MS system for analysis
Procedure:
-
Set up Parallel Reactions: In separate vials, set up the same reaction on a small scale (e.g., 0.1 mmol) with each of the chosen solvents. Ensure all other reaction parameters (temperature, stoichiometry, concentration) are identical.
-
Monitor Reaction Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and quench it.
-
Analyze the Results: Analyze the quenched aliquots by TLC or LC-MS to determine the extent of conversion of the starting material and the formation of the desired product.
-
Compare and Select: Compare the reaction rates and the purity of the product in each solvent. The solvent that provides the highest yield of the desired product in the shortest time with the fewest side products is the optimal choice.
Data Presentation:
Summarize your findings in a table for easy comparison.
| Solvent | Class | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Yield (%) | Notes |
| Methanol | Polar Protic | 32.7 | 24 | 60 | 55 | Some side product observed |
| Acetonitrile | Polar Aprotic | 37.5 | 8 | 95 | 90 | Clean reaction |
| Toluene | Nonpolar | 2.4 | 24 | <5 | <5 | Starting material insoluble |
| DMF | Polar Aprotic | 36.7 | 6 | >99 | 95 | Fastest rate |
Note: The data in this table is illustrative and will vary depending on the specific reaction. A study on the synthesis of substituted piperidines found that the reaction rate in methanol (ε = 32.7) was lower than in ethanol (ε = 24.55).[4][5]
Visualization of Solvent Effects
The following diagrams illustrate the theoretical basis for the observed solvent effects.
Figure 2: A generalized workflow for solvent screening in reaction optimization.
References
-
Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (2016). Journal of Applicable Chemistry. [Link]
-
Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry. [Link]
-
Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2001). Research @ Flinders. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Solvent effects in square planar complexes: kinetics of substitution at [1-(2-hydroxyphenyl)-3,5. (1981). SciSpace. [Link]
-
Concerted nucleophilic aromatic substitutions. (2016). DASH (Harvard). [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. [Link]
-
Solvent influence on the mechanism of a mechanochemical metal-halide metathesis reaction. (2025). eScholarship.org. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2023). Chemistry Steps. [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (2004). ResearchGate. [Link]
-
Solvent influence on the mechanism behind a mechanochemical metal-halide metathesis reaction. (2025). American Chemical Society. [Link]
-
Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2001). ResearchGate. [Link]
-
Formation and stability constants of 2-aminopyridine and its complexes at different temperatures. (2014). ResearchGate. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. (1981). WMU's ScholarWorks. [Link]
-
Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. (2020). Reddit. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (1995). Semantic Scholar. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2013). Crystal Growth & Design. [Link]14v)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Synthesis and Work-up of 3-Amino-5-methylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this synthesis. The information presented here is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
I. Overview of the Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a key building block for kinase inhibitors in cancer therapy and for the development of novel pesticides.[1] Its synthesis, while conceptually straightforward, can present several challenges during the work-up and purification stages. This guide will focus on providing practical solutions to common issues encountered in the laboratory.
Key Physical and Chemical Properties
A solid understanding of the physical and chemical properties of the target compound is crucial for a successful work-up.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Storage | Room temperature, away from light, in a dry environment | [1] |
II. Standard Work-up Procedure
A typical synthesis of this compound involves the reaction of a precursor like 2-chloro-5-methyl-4-nitropyridine-1-oxide, followed by reduction and hydrolysis steps.[2][3] The following is a generalized work-up procedure. Specifics may vary based on the synthetic route employed.
Experimental Workflow Diagram
Caption: A generalized workflow for the work-up and purification of this compound.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and work-up of this compound in a question-and-answer format.
Low Yield
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields can be attributed to several factors throughout the synthetic and work-up process.[4][5]
-
Incomplete Reaction: The initial reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Side Reactions: The formation of byproducts is a common issue in aminopyridine synthesis.[6][7] Harsh reaction conditions, such as high temperatures or the use of strong bases, can lead to polymerization or the formation of undesired isomers.[4][6]
-
Suboptimal Work-up:
-
Incorrect pH: The pH of the aqueous phase during extraction is critical. This compound has both an acidic (pyridinone) and a basic (amino) group, making its solubility pH-dependent. Ensure the pH is adjusted to a point where the compound is least soluble in water to maximize extraction into the organic layer. A patent for a similar compound suggests adjusting the pH to 9.[8]
-
Emulsion Formation: Emulsions can form during extraction, trapping the product in the interface and leading to loss. To break emulsions, you can add brine or a small amount of a different organic solvent.
-
Product Precipitation: The product may prematurely precipitate out of solution during the work-up if the concentration is too high or the temperature drops significantly.
-
Q2: How can I improve the yield of my reaction?
A2: To enhance your yield, consider the following strategies:
-
Optimize Reaction Conditions: If you suspect an incomplete reaction or side product formation, re-evaluate your reaction conditions. This could involve adjusting the temperature, reaction time, or the stoichiometry of your reagents.[4][5]
-
Purify Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields.[5]
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal of the product from the aqueous layer.[8]
-
Careful Purification: Minimize losses during recrystallization by choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]
Purification Challenges
Q3: I'm having difficulty purifying the crude product. It remains an oil or a sticky solid. What should I do?
A3: This is a common issue, often related to the presence of impurities or residual solvent.
-
Recrystallization Solvent Selection: The choice of solvent is critical for successful recrystallization.[9][10] For this compound, which is a relatively polar molecule, consider the following options:
-
Single Solvent: Ethanol or methanol can be effective.[10]
-
Solvent/Anti-solvent System: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, diethyl ether) can induce crystallization.[10] Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Allow it to cool slowly.
-
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for purification.[11] A solvent system of petroleum ether/ethyl acetate (e.g., 2:1) has been reported for a similar compound.[11]
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce solidification by washing away impurities that are preventing crystallization.
Product Characterization
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product to the literature value of 119-120 °C.[1] A broad or depressed melting point indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the amino protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H, C=O, and aromatic C-H stretches.
Safety Considerations
Q5: What are the primary safety precautions I should take when working with aminopyridines?
A5: Aminopyridines are toxic and should be handled with care.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15] Double-gloving is recommended.[15]
-
Ventilation: Handle all aminopyridines and their reagents in a well-ventilated fume hood.[12][14]
-
Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.[12] Wash hands thoroughly after handling.[12]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
IV. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
University of California. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 4-aminopyridine. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. Retrieved from [Link]
-
Orie, K. J., Nweneka, D. O., & Okah, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(2), 33-44. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Bayer AG. (1997). U.S. Patent No. 5,616,723. Google Patents. Retrieved from
-
Zhang, T., Luo, Y. C., & Hu, H. L. (2024). Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O. Zeitschrift für Kristallographie-New Crystal Structures, 239(1), 187-188. Retrieved from [Link]
-
Bayer AG. (1994). U.S. Patent No. 5,332,824. Google Patents. Retrieved from
-
Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylpyridine. PubChem. Retrieved from [Link]
-
Burchell, J. B., Chivers, T., & Krouse, I. H. (2007). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 7(11), 2356–2363. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
Orie, K. J., Nweneka, D. O., & Okah, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(2), 33-44. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-5-chloro-1-methyl-2(1H)-pyrazinone. Retrieved from [Link]
-
Bayer AG. (2021). CN Patent No. 113,474,332A. Google Patents. Retrieved from
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Bayer AG. (2020). WO Patent No. 2020/178175A1. Google Patents. Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. article.sciencepg.com [article.sciencepg.com]
- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. geneseo.edu [geneseo.edu]
- 14. alkalimetals.com [alkalimetals.com]
- 15. ehs.washington.edu [ehs.washington.edu]
Pressure reactor conditions for 3-Amino-5-methylpyridin-2(1H)-one synthesis
Technical Support Center: Synthesis of Pyridinone Derivatives
Guide Focus: Pressure Reactor Conditions for Aminopyridinone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of aminopyridinone compounds. Our goal is to provide in-depth, practical guidance and troubleshooting advice based on established scientific principles and validated experimental data.
A critical point of clarification is often necessary when discussing the synthesis of "Amino-5-methylpyridin-2(1H)-one." This name can be ambiguous and may refer to different isomers. The synthetic route and reaction conditions, particularly under high pressure, vary significantly depending on the position of the amino group. This guide will address:
-
The Synthesis of 3-Amino-5-methylpyridin-2(1H)-one: The isomer specified in the topic query.
-
A Comparative Case Study: The Synthesis of 4-Amino-5-methylpyridin-2(1H)-one: An isomer for which extensive pressure reactor data is available, serving as a valuable reference for high-pressure amination techniques.
This structured approach ensures you are applying the correct methodology to your target molecule and can leverage well-documented pressure reaction protocols as a technical reference.
Part 1: Synthesis of this compound (CAS 52334-51-7)
The synthesis of the 3-amino isomer does not typically involve the high-pressure amination methods used for its 4-amino counterpart. Instead, multi-step synthetic routes are more common.
Frequently Asked Questions (FAQs): 3-Amino Isomer Synthesis
Q1: What is a common synthetic strategy for 3-aminopyridin-2(1H)-ones?
A common and effective strategy involves the cyclization of a suitable precursor followed by the introduction of the amino group, often via a hydrazine-mediated reaction. A general pathway has been described for related structures which can be adapted for the 5-methyl derivative[1]. The key steps often include the formation of a pyridinone ring system, which is then functionalized.
Q2: Are there established protocols I can reference?
While a specific, detailed protocol for this compound is not extensively documented in high-pressure patent literature, general methods for analogous compounds provide a strong starting point. For instance, the reaction of N-(3-oxoalkenyl)chloroacetamides with pyridine, followed by treatment with hydrazine hydrate, is a known method to produce 3-aminopyridin-2(1H)-ones[1]. Researchers would adapt this by starting with precursors that incorporate the 5-methyl group.
Part 2: Pressure Reactor Synthesis: A Case Study of 4-Amino-5-methylpyridin-2(1H)-one
While not the direct topic of the query, the synthesis of the 4-amino isomer is an excellent and well-documented example of using a pressure reactor for the amination of a pyridinone core. The conditions and troubleshooting steps described here are highly relevant for any researcher performing high-pressure, high-temperature aqueous reactions. This compound is a key intermediate in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor (MR) antagonist[2][3].
The primary routes involve the reaction of a precursor like 4-hydroxy-5-methyl-(1H)-pyridin-2-one or 2-chloro-5-methyl-4-pyridinamine with an ammonia source under elevated temperature and autogenous pressure.
Experimental Workflow: Pressure Reactor Setup & Execution
Below is a generalized workflow for performing this synthesis in a laboratory-scale pressure reactor (autoclave).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthesized 3-Amino-5-methylpyridin-2(1H)-one
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
3-Amino-5-methylpyridin-2(1H)-one is a vital heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology applications.[1] Its molecular structure allows it to form crucial hydrogen bonds and participate in further ring-forming reactions, making it a versatile scaffold in drug design.[1]
Given its role in the synthesis of therapeutic agents, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from unreacted starting materials, reagents, or side reactions during synthesis, can have unintended pharmacological or toxicological effects. Therefore, a robust, multi-faceted (or orthogonal) approach to purity validation is essential.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound, offering insights into the rationale behind method selection and providing actionable experimental protocols.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
The effectiveness of any purity assessment strategy hinges on a thorough understanding of the analyte's physicochemical properties and the likely impurity profile.
-
Analyte Properties: this compound is a polar, heterocyclic compound containing both amino and pyridinone functionalities. This structure suggests good solubility in polar organic solvents and aqueous acidic solutions.
-
Potential Impurities: A common synthetic route might involve precursors like 2-chloro-5-methyl-4-nitropyridine-1-oxide.[2] Based on this and similar pathways, potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Partially reacted compounds (e.g., 2-chloro-5-methyl-4-pyridinamine).[2]
-
By-products: Isomers, over-alkylated products, or products of side-reactions.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification (e.g., methanol, acetonitrile).[3][4][5]
-
An effective purity validation strategy must be capable of separating and quantifying these diverse species.
Orthogonal Analytical Approaches for Comprehensive Purity Determination
No single analytical method can provide a complete picture of a compound's purity. A robust validation relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are used. This ensures that impurities missed by one method are detected by another.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a polar compound like this compound.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecyl) column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer (e.g., phosphate) controls the pH, which is critical for maintaining a consistent ionization state of the amino group on the analyte, ensuring reproducible retention times and sharp peak shapes.
-
Detection: UV detection is ideal, as the pyridinone ring is a strong chromophore. Monitoring at a wavelength of maximum absorbance (e.g., ~240 nm) provides high sensitivity.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Data Analysis:
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
While HPLC provides a relative purity value (area %), quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[10][11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10]
Causality Behind Experimental Choices:
-
Internal Standard (IS): A high-purity, stable compound with sharp, well-resolved peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone) is chosen. The weight of the IS must be known with high precision.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) that dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: Purity by ¹H qNMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (D1): ≥ 5 x T1 (longest relaxation time of both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Scans: 16-64, depending on concentration.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methyl group protons) and a peak for the internal standard.
-
Calculate purity using the following formula[10]:
-
Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
-
Complementary Techniques: DSC and GC-HS
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into a sample as it is heated. For highly pure crystalline substances (>98 mol%), it can determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[13][14] It is an excellent orthogonal technique but is not suitable for amorphous materials, compounds that decompose upon melting, or those with low purity.[15][16]
Gas Chromatography-Headspace (GC-HS) for Residual Solvents: Residual solvents from the synthesis and purification process do not provide therapeutic benefit and must be controlled within strict limits defined by guidelines like USP <467>.[3][4][5][17][18] GC is the ideal technique for separating and quantifying these volatile organic compounds. A headspace autosampler is used to sample the vapor above the solid sample, avoiding injection of the non-volatile API.
Comparative Analysis and Integrated Strategy
A truly validated batch of this compound requires data from multiple techniques. The choice of which methods to prioritize depends on the analytical objective.
Table 1: Comparison of Purity Validation Techniques
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| RP-HPLC | Chromatographic Separation | Impurity profiling, relative purity (100% method) | High resolution, sensitive, robust, good for related substances.[6] | Requires analyte-specific reference standard for absolute quantification; non-chromophoric impurities are not detected. |
| ¹H qNMR | Nuclear Resonance | Absolute purity assignment, structural confirmation | Primary method, no analyte reference needed, non-destructive, universal detection for ¹H containing compounds.[19][20] | Lower sensitivity than HPLC, requires careful parameter optimization, potential for peak overlap. |
| DSC | Thermal Analysis | Purity of highly pure crystalline materials | Fast, requires small sample amount, absolute method based on thermodynamics.[13] | Only for crystalline materials >98% pure, not suitable if decomposition occurs.[16] |
| GC-HS | Chromatographic Separation | Quantification of residual volatile solvents | High sensitivity for volatile compounds, required by regulatory agencies (USP <467>).[17] | Not suitable for non-volatile impurities or the main component. |
Visualizing the Workflow: An Integrated Purity Assessment Strategy
To ensure the highest confidence in the purity value, these techniques should be integrated into a logical workflow.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. â©467⪠Residual Solvents [doi.usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 15. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. FAQs: Residual Solvents | USP [usp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
Introduction
3-Amino-5-methylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridone core with strategically placed amino and methyl groups, allows for diverse functionalization, making it a key intermediate in the synthesis of kinase inhibitors for oncology and agents for treating inflammatory diseases.[1] The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two distinct synthetic routes to this compound. Each method is evaluated based on chemical strategy, experimental feasibility, and overall efficiency. We will delve into the mechanistic underpinnings of each transformation, provide detailed, self-validating experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Overview of Synthetic Strategies
Two primary strategies for the construction of the this compound scaffold are presented. The first is a linear synthesis starting from the commercially available 2-chloro-5-methylpyridine. The second approach begins with 3-amino-5-methylpyridine and employs an N-oxide rearrangement strategy.
Caption: High-level overview of the two synthetic routes to this compound.
Route 1: Linear Synthesis from 2-Chloro-5-methylpyridine
This classical route builds the functionality of the target molecule in a stepwise fashion through nitration, reduction, and hydrolysis.
Step 1: Nitration of 2-Chloro-5-methylpyridine
The initial step involves the electrophilic nitration of the pyridine ring. The chlorine at the 2-position and the methyl group at the 5-position direct the incoming nitro group to the 3-position.
Mechanism Insight: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the reaction is driven by the use of strong nitrating agents (a mixture of nitric and sulfuric acids). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyridine ring.
Sources
A Senior Application Scientist's Guide to the Differential Reactivity of Aminomethylpyridinone Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Scaffold - Exploiting Isomeric Nuance in Drug Design
The pyridinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[1][2][3] The compound 3-Amino-5-methylpyridin-2(1H)-one, in particular, serves as a critical building block for a new generation of kinase inhibitors and other targeted therapies.[4] However, the true synthetic power of this scaffold is unlocked not just by its presence, but by understanding the profound impact of substituent placement on its chemical behavior.
For the drug development professional, an isomer is not merely a structural curiosity; it is a distinct chemical entity with a unique reactivity profile. A methyl or amino group shifted by a single carbon atom can dramatically alter the electronic and steric landscape of the molecule, dictating the feasibility, regioselectivity, and yield of subsequent synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of three key aminomethylpyridinone isomers, moving beyond simple protocols to explain the causal electronic and steric factors that govern their behavior in common synthetic operations. The insights provided herein are designed to empower chemists to make more informed decisions in route design, library synthesis, and lead optimization.
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 5-Amino-3-methylpyridin-2(1H)-one
-
Isomer C: 4-Amino-6-methylpyridin-2(1H)-one
The Electronic and Steric Landscape: A Foundation for Reactivity
The reactivity of each isomer is a direct consequence of the interplay between the electron-donating and electron-withdrawing properties of its constituent functional groups. The pyridinone core exists predominantly in the keto form rather than its hydroxypyridine tautomer, especially under physiological or polar conditions.[5][6] This establishes a baseline of aza-vinylogous amide character.
Core Electronic Influences:
-
Amino Group (-NH2): A powerful activating group. It exerts a strong, electron-donating mesomeric (+M) effect by delocalizing its lone pair into the ring, and a weaker, electron-withdrawing inductive (-I) effect. The +M effect dominates, making it a strong ortho, para-director for electrophilic attack.[7]
-
Methyl Group (-CH3): A weak activating group, operating through an electron-donating inductive (+I) effect and hyperconjugation.
-
Lactam Carbonyl (-C=O): A strong deactivating group, exerting powerful -I and -M effects that withdraw electron density from the ring.
-
Ring Nitrogen (N1-H): The amide nitrogen has reduced basicity. The pyridine-like character of the ring system means the nitrogen atom is generally electron-withdrawing, reducing the ring's susceptibility to electrophilic attack compared to benzene.[8][9]
These competing effects create distinct regions of high and low electron density on each isomer, which are the primary determinants of regioselectivity.
Visualizing Electron Distribution
The resonance contributors for Isomer A (this compound) illustrate how the activating amino group enriches the C4 and C6 positions with electron density, making them prime targets for electrophiles.
Caption: Resonance delocalization in Isomer A.
Comparative Reactivity in Key Synthetic Transformations
We will now analyze how the unique electronic and steric profiles of our three isomers dictate their behavior in two fundamental classes of reactions: reactions at nitrogen centers and electrophilic aromatic substitution.
N-Alkylation and N-Acylation: A Contest of Nucleophilicity
A primary consideration is the competition between the two nitrogen nucleophiles: the exocyclic primary amine (-NH2) and the endocyclic lactam nitrogen (N1).
-
Exocyclic Amine (-NH2): Generally, the more nucleophilic of the two centers under neutral or mildly basic conditions due to the higher availability of its lone pair.
-
Endocyclic Lactam (N1): While the N1 nitrogen is non-basic, its conjugate base, formed by deprotonation with a strong base (e.g., NaH, KHMDS), is a potent nucleophile. The choice of base is therefore a critical control element for regioselectivity.
Predicted Reactivity and Regioselectivity:
| Isomer | Reaction Site | Predicted Reactivity for Alkylation/Acylation (Mild Base) | Rationale |
| A: 3-Amino-5-Me | Exocyclic NH2 (C3) | High | The amino group is highly nucleophilic. The para-methyl group provides slight electronic activation. This site is the most probable point of attack. |
| Endocyclic NH (N1) | Low | Requires a strong base for deprotonation. Less nucleophilic than the exocyclic amine under mild conditions. | |
| B: 5-Amino-3-Me | Exocyclic NH2 (C5) | High | The amino group is activated by the ortho-methyl group, but may also experience minor steric hindrance from it. |
| Endocyclic NH (N1) | Low | Similar to Isomer A, requires strong base to become a competitive nucleophile. | |
| C: 4-Amino-6-Me | Exocyclic NH2 (C4) | Very High | The amino group is strongly activated by the para-methyl group. Its position allows for effective delocalization, enhancing nucleophilicity. |
| Endocyclic NH (N1) | Low | Similar to Isomers A and B. |
Experimental Insight: The choice of solvent can also influence the N- vs. O-alkylation outcome when using strong bases. Aprotic polar solvents like DMF or DMSO typically favor N-alkylation of the lactam anion, whereas conditions promoting ion pairing might lead to some O-alkylation.[10][11] Confirming the site of alkylation is non-trivial and requires 2D NMR techniques like HMBC to unambiguously establish connectivity.
Electrophilic Aromatic Substitution (EAS): The Battle of Directors
In EAS reactions such as halogenation or nitration, the regiochemical outcome is dictated by the most powerful activating group, which is unequivocally the amino group. The reaction will proceed at the ortho or para positions relative to the -NH2 group, provided that position can effectively stabilize the resulting cationic intermediate (Wheland intermediate).[9][12]
Predicted Regioselectivity for Bromination:
| Isomer | Activating Group | Ortho/Para Positions | Predicted Major Product(s) | Rationale | | :--- | :--- | :--- | :--- | | A: 3-Amino-5-Me | 3-NH2 | C4 (ortho), C6 (para) | C4-Br and C6-Br | Both C4 and C6 are strongly activated. C4 is electronically favored due to proximity, but C6 is less sterically hindered. A mixture is likely. | | B: 5-Amino-3-Me | 5-NH2 | C4 (ortho), C6 (ortho) | C4-Br and C6-Br | Both ortho positions are activated. The C3-methyl group provides significant steric hindrance for attack at C4, likely favoring substitution at C6 . | | C: 4-Amino-6-Me | 4-NH2 | C3 (ortho), C5 (ortho) | C3-Br and C5-Br | Both ortho positions are activated. C5 is sterically unencumbered, while C3 is adjacent to the carbonyl, which may slightly disfavor attack. C5-Br is the likely major product. |
Visualizing the EAS Workflow
This workflow diagram outlines the process for a comparative electrophilic bromination experiment, highlighting the key decision points and expected divergent outcomes based on isomeric structure.
Caption: Comparative workflow for electrophilic bromination.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality for key steps is explained, and required analytical checkpoints are included to ensure unambiguous characterization of products.
Protocol 1: Comparative N-Alkylation with Benzyl Bromide
Objective: To compare the reactivity and regioselectivity of N-alkylation on the exocyclic amino group across the three isomers under mild basic conditions.
Rationale: We use K2CO3, a mild inorganic base, which is sufficient to scavenge the HBr byproduct but not strong enough to significantly deprotonate the N1 lactam nitrogen. This ensures the reaction probes the inherent nucleophilicity of the exocyclic amino group. Acetonitrile is chosen as a polar aprotic solvent to facilitate the SN2 reaction.
Materials:
-
Isomer A, B, or C (1.0 mmol, 1.0 eq)
-
Benzyl Bromide (1.1 mmol, 1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous powder (2.0 mmol, 2.0 eq)
-
Acetonitrile (anhydrous, 10 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the respective pyridinone isomer (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the suspension for 5 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the appearance of a new, less polar spot(s).
-
Upon completion, cool the reaction to room temperature and filter off the K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Validation Checkpoint 2: Characterize the purified product(s) by 1H NMR, 13C NMR, and HRMS. Crucially, use 2D NMR (HMBC) to confirm the site of benzylation. A correlation between the benzylic CH2 protons and the ring carbon bearing the nitrogen (e.g., C3 for Isomer A) will confirm N-alkylation at the exocyclic amine.
Protocol 2: Comparative Electrophilic Bromination with NBS
Objective: To compare the regioselectivity of electrophilic aromatic substitution on the three isomers.
Rationale: N-Bromosuccinimide (NBS) is a mild source of electrophilic bromine, preventing over-bromination. Acetic acid is a suitable polar protic solvent that can facilitate the reaction without strongly protonating and deactivating the substrate. The reaction is run at low temperature initially to control the rate of this highly activated substitution.
Materials:
-
Isomer A, B, or C (1.0 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)
-
Acetic Acid (5 mL)
Procedure:
-
Dissolve the respective pyridinone isomer (1.0 mmol) in acetic acid (5 mL) in a 25 mL round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 5 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint 1: Monitor the reaction by LC-MS to confirm the formation of a monobrominated product (M+Br isotope pattern).
-
Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na2S2O3, ~20 mL) to quench any remaining bromine.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Validation Checkpoint 2: Characterize the purified product(s) by 1H NMR. The disappearance of a proton signal in the aromatic region and the splitting patterns of the remaining protons will determine the position of bromination. 2D NMR (NOESY) can be used to confirm spatial relationships and further validate the regiochemical assignment.
Summary and Strategic Outlook
The positional isomerism of the amino and methyl groups on the pyridin-2(1H)-one core imparts distinct and predictable reactivity profiles.
| Feature | Isomer A (3-NH2, 5-Me) | Isomer B (5-NH2, 3-Me) | Isomer C (4-NH2, 6-Me) |
| N-Nucleophilicity | High at C3-NH2 | High at C5-NH2 (potential steric hindrance) | Very high at C4-NH2 |
| EAS Regioselectivity | Mixture at C4/C6 | Favors C6 | Favors C5 |
Strategic Implications for Drug Development:
-
For Site-Specific N-Functionalization: Isomer C offers the most activated exocyclic amine, making it ideal for efficient N-alkylation or N-acylation under mild conditions where other isomers might be sluggish.
-
For Directed Ring Substitution: If functionalization is desired at the C6 position, Isomer B provides the most direct route via EAS due to the steric blocking effect of the C3-methyl group. Conversely, Isomer C is the precursor of choice for substitution at the C5 position.
-
Controlling Reactivity: For Isomer A, which may yield mixtures in EAS, protecting the highly activating amino group (e.g., as an amide) before substitution can be a viable strategy to alter and control the regiochemical outcome.[13]
By understanding these fundamental principles of reactivity, researchers can move beyond trial-and-error synthesis and strategically select the optimal isomer to streamline the construction of complex molecular architectures, accelerating the drug discovery process.
References
- Benchchem. A Comparative Guide to the Bioactivity of Pyridinone Isomers.
- Various Authors. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Computational and Theoretical Chemistry.
-
Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(19), 3401-3408. [Online] Available at: [Link]
- MySkinRecipes. This compound.
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Umar, K. et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Online] Available at: [Link]
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Sahu, S. et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 128(7), 1135-1144. [Online] Available at: [Link]
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Song, J. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863919. [Online] Available at: [Link]
-
Smaoui, H. et al. (2019). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Online] Available at: [Link]
-
L-G. Rios, L. et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics, 23, 19461-19477. [Online] Available at: [Link]
-
T. C. M. de Souza, A. et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1636–1647. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Aminopyridine Building Blocks: A Comparative Analysis of 3-Amino-5-methylpyridin-2(1H)-one
Introduction: The Privileged Role of Aminopyridines in Modern Chemistry
Aminopyridines represent a class of heterocyclic compounds that are indispensable in the fields of drug discovery, materials science, and agrochemicals.[1][2] Their unique structural features—a combination of an electron-deficient aromatic ring and an electron-donating amino group—confer a rich and tunable reactivity profile.[3] These scaffolds are frequently incorporated into molecules to engage with biological targets, modulate physicochemical properties like solubility and basicity, and serve as versatile handles for further synthetic elaboration.[4][5]
This guide provides an in-depth comparison of 3-Amino-5-methylpyridin-2(1H)-one against more conventional aminopyridine building blocks, such as the canonical isomers (2-, 3-, and 4-aminopyridine) and the closely related 3-Amino-5-methylpyridine. We will dissect their fundamental physicochemical differences, explore the causal relationships behind their reactivity in key synthetic transformations, and provide practical, data-driven insights to guide researchers in selecting the optimal building block for their specific application.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The choice of a building block is fundamentally governed by its intrinsic properties. The introduction of substituents or, in the case of this compound, a change in the core ring structure from a pyridine to a pyridinone, dramatically alters basicity (pKa), lipophilicity (LogP), and hydrogen bonding potential. These parameters are critical as they dictate a molecule's behavior in both reaction flasks and biological systems.
The most striking difference is the basicity. The pKa of the conjugate acid for this compound is significantly lower than that of the simple aminopyridine isomers. This is because the lone pair on the ring nitrogen is part of an amide-like system (a pyridinone), making it substantially less available for protonation compared to the sp2-hybridized nitrogen in a standard pyridine ring.[6] 4-Aminopyridine stands out as the strongest base due to the powerful electron-donating resonance effect of the amino group at the para-position, which markedly increases electron density on the ring nitrogen.[3] Conversely, 3-Aminopyridine is the weakest base among the simple isomers because this resonance effect cannot be delocalized onto the ring nitrogen.[3]
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | cLogP (Predicted) | Physical State |
| This compound | 124.14[7] | Not Available (Expected to be low) | ~0.5 - 1.0 | Solid (m.p. 119-120 °C)[7] | |
| 2-Aminopyridine | 94.11[8] | 6.86[3] | 0.48[8] | Solid (m.p. 59-60 °C)[9] | |
| 3-Aminopyridine | 94.11[10] | 6.0[3] | 0.1[4] | Solid (m.p. 64-66 °C) | |
| 4-Aminopyridine | 94.11 | 9.17[3] | -0.2 | Solid (m.p. 155-158 °C) | |
| 3-Amino-5-methylpyridine | 108.14[11] | ~6.0-6.5 (Predicted) | 1.08 | Crystalline Powder[11] |
Part 2: Reactivity Profiles in Key Synthetic Transformations
The electronic and steric differences outlined above directly translate into distinct reactivity profiles. Understanding these nuances is critical for planning successful synthetic campaigns.
Basicity and Nucleophilicity: Implications for Catalysis
The high basicity of aminopyridines, particularly 4-aminopyridine, can be a double-edged sword in metal-catalyzed cross-coupling reactions. While they are excellent nucleophiles, they can also act as ligands for the metal center (e.g., Palladium), leading to catalyst inhibition or deactivation.[12] This often necessitates the use of specialized, sterically hindered phosphine ligands that can favor the desired catalytic cycle over catalyst sequestration.[12]
Herein lies a primary advantage of This compound . Its significantly lower basicity mitigates the risk of catalyst inhibition. This allows for potentially lower catalyst loadings and broader compatibility with various catalytic systems without the need for highly specialized ligands, leading to more robust and cost-effective syntheses.
Caption: Decision workflow for aminopyridine selection in catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[13][14][15] Aminopyridines are common substrates, but their performance varies.
-
Suzuki-Miyaura Coupling: This reaction is generally tolerant of a wide range of functional groups. Highly efficient coupling of various chloro-aminopyridines has been reported, though catalyst and ligand choice are crucial.[12][16] For instance, the use of dialkylbiphenylphosphine ligands with palladium has proven effective for coupling even challenging, highly basic aminoheteroaryl halides.[12] The reduced basicity of a pyridinone substrate like this compound can lead to cleaner reactions and higher yields, as the substrate is less likely to interfere with the palladium catalyst.
-
Buchwald-Hartwig Amination: This reaction is essential for constructing aryl-amine bonds.[17] The success of coupling aminopyridines is highly dependent on the ligand, base, and substrate.[18][19] The bidentate nature of ligands like BINAP and DPPF was a key development for enabling the coupling of primary amines and preventing catalyst decomposition.[13] Again, the non-basic nature of the pyridinone ring nitrogen in this compound is a significant asset, preventing competitive coordination to the palladium center and simplifying reaction optimization.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Part 3: Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical application, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, including setup, execution, workup, and characterization steps.
Objective: To couple a halo-aminopyridine derivative (e.g., 5-Bromo-3-aminopyridine) with Phenylboronic acid.
Materials:
-
5-Bromo-3-aminopyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-aminopyridine (1.0 mmol, 173 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Phosphate (2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, briefly purge with inert gas before adding Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation and ensures high catalytic activity.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) and degassed water (0.5 mL) via syringe. Causality: The mixed solvent system aids in dissolving both the organic substrates and the inorganic base. Degassing prevents quenching of the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting N-phenyl-3-aminopyridine derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 4: Application in Medicinal Chemistry - The Pyridinone Advantage
While simple aminopyridines are foundational, the this compound scaffold offers distinct advantages that make it a valuable tool in modern drug design.[7]
-
Hydrogen Bonding: The pyridinone core contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual functionality allows it to form specific, stabilizing interactions within a protein's active site, a feature often exploited in the design of potent and selective inhibitors.
-
Reduced Basicity: As discussed, high basicity can be a liability for drug candidates, leading to potential off-target effects (e.g., hERG channel inhibition) and poor pharmacokinetic profiles. The non-basic nature of the pyridinone ring is a significant advantage in developing safer and more bioavailable drugs.
-
Metabolic Stability: The pyridinone ring is generally more resistant to oxidative metabolism compared to the electron-rich pyridine rings of highly activated aminopyridines.
-
Kinase Inhibitors: The pyridinone motif is a well-established "hinge-binder" in many kinase inhibitors. This compound is specifically used as a key intermediate in the synthesis of such therapeutics for oncology and inflammatory diseases.[7]
Conclusion
The selection of an aminopyridine building block is a critical decision in the design of a synthetic route or a new molecular entity. While the classic 2-, 3-, and 4-aminopyridines offer fundamental scaffolds with varying basicity and reactivity, substituted and structurally modified analogues like This compound provide a more nuanced and often advantageous set of properties.
This compound stands out due to its significantly reduced basicity, which translates to improved performance and robustness in metal-catalyzed cross-coupling reactions by minimizing catalyst inhibition. Furthermore, its inherent hydrogen bonding capabilities and favorable physicochemical profile make it a highly attractive building block for medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors. By understanding the underlying chemical principles governing the behavior of these building blocks, researchers can make more informed decisions, accelerating the pace of innovation in both chemistry and medicine.
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A Comparative Guide to the Biological Activity of 3-Amino-5-methylpyridin-2(1H)-one Derivatives
The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The 3-Amino-5-methylpyridin-2(1H)-one core, in particular, serves as a versatile building block for developing novel therapeutic agents, especially in oncology and inflammatory diseases.[3] This guide offers a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of compounds.
Core Biological Activities: A Head-to-Head Comparison
The versatility of the pyridinone ring, with its capacity for hydrogen bond donation and acceptance, allows for fine-tuning of physicochemical properties, leading to a broad array of biological activities.[2][4] Here, we delve into the most significant therapeutic areas where this compound derivatives have demonstrated considerable potential.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the pyridinone scaffold have emerged as potent anticancer agents, often acting through mechanisms like tubulin polymerization inhibition or kinase inhibition.[5][6]
One notable series of derivatives, 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one, has been identified as potent tubulin polymerization inhibitors.[6] The lead compound from this series, SKLB0533, demonstrated significant antitumor activity against a panel of seven colorectal carcinoma (CRC) cell lines, with IC₅₀ values ranging from 44.5 to 135.5 nM.[6] Mechanistic studies revealed that SKLB0533 inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in CRC cells.[6] Furthermore, this compound effectively suppressed tumor growth in an HCT116 xenograft model without significant toxicity, highlighting its potential as a lead for developing new anticancer drugs.[6]
The cytotoxic effects of various pyridinone derivatives have been evaluated against a range of cancer cell lines, with some compounds showing potency comparable to or even exceeding that of established drugs like Doxorubicin.[1][2]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Pyridinone Derivatives in Various Cancer Cell Lines
| Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| Pyridinone-quinazoline 42a | MCF-7 | ~9-15 | Doxorubicin | Not specified | [1][2] |
| Pyridinone-quinazoline 42b | HeLa | ~9-15 | Doxorubicin | Not specified | [1][2] |
| SKLB0533 | HCT116 (CRC) | 0.0445 - 0.1355 | - | - | [6] |
| Compound 20c | MCF-7 | 2.56 | Doxorubicin | 1.43 | [5] |
| Compound 20i | MCF-7 | 2.14 | Doxorubicin | 1.43 | [5] |
| Pyridine-urea 8e | MCF-7 | 0.22 (48h) | Doxorubicin | 1.93 | [5] |
| 3-cyano-2(1H)-pyridone 8a | A549 (Lung) | Potent | Doxorubicin | Not specified | [7] |
Other related structures, such as 3-aminoisoquinolin-1(2H)-one derivatives, have also shown significant growth inhibitory effects against a panel of 60 cancer cell lines, with the 1,3-thiazol-2-ylamino derivative being particularly potent.[8] This underscores the broad applicability of amino-substituted heterocyclic scaffolds in cancer research.
A key mechanism through which some pyridinone derivatives exert their anticancer effects is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis.
Caption: Mechanism of anticancer action via tubulin inhibition.
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer properties, pyridinone derivatives have demonstrated significant potential as both antimicrobial and anti-inflammatory agents.[1][9] A study on cyanopyridine analogues revealed that certain derivatives displayed considerable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with efficacy comparable to the standard drug ofloxacin.[9] The same study also highlighted their anti-inflammatory potential, with four compounds showing good activity when compared to indomethacin.[9]
The broad utility of the pyridine nucleus is well-documented, with various derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory effects.[10][11] The ability to modify the substituents on the pyridine ring allows for the optimization of these activities. For instance, the introduction of nitro, methoxy, hydroxyl, and halogen groups has been shown to enhance antimicrobial potency.[10]
Table 2: Comparative Antimicrobial Activity of Pyridine Analogues
| Compound/Derivative | Bacterial Strain | Activity | Standard Drug | Source |
| Compound Ie | E. coli | Significant | Ofloxacin | [9] |
| Compound IIh | E. coli | Significant | Ofloxacin | [9] |
| Compound IId | S. aureus | Good | Ofloxacin | [9] |
| Compound IIf | S. aureus | Good | Ofloxacin | [9] |
| Compound IIIh | S. aureus | Good | Ofloxacin | [9] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section outlines the standard methodologies used to assess the biological activities of these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of a compound against bacterial strains.
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridinone ring. This relationship is crucial for rational drug design and lead optimization.
Caption: Structure-Activity Relationship (SAR) logic.
For instance, in the context of anticancer activity, modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity.[2] Similarly, for antimicrobial effects, the presence of electron-withdrawing groups like nitro or halogens can significantly enhance potency.[10] A thorough understanding of these SARs is essential for designing derivatives with improved efficacy and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with several compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide highlights the significant potential of this compound class and provides a foundation for further research.
Future efforts should focus on the rational design and synthesis of new derivatives with optimized pharmacokinetic and pharmacodynamic profiles. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved. Ultimately, the translation of these promising preclinical findings into in vivo efficacy studies will be crucial for the clinical development of this compound-based therapeutics.
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Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-methylpyridin-2(1H)-one Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridinone core stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2][3] Among its isomers, the 3-aminopyridin-2(1H)-one scaffold has garnered significant attention as a versatile building block for developing potent and selective therapeutic agents, particularly kinase inhibitors.[4][5] This is largely due to its capacity to form multiple hydrogen bonds with the backbone of enzyme hinge regions, a critical interaction for many small-molecule inhibitors.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 3-Amino-5-methylpyridin-2(1H)-one core. We will dissect how specific structural modifications at various positions on this scaffold influence biological activity against different targets, supported by experimental data. Our focus is to explain the causality behind these molecular design choices, offering field-proven insights for researchers in drug discovery.
The 3-Aminopyridin-2(1H)-one Core: A Blueprint for Interaction
The foundational 3-aminopyridin-2(1H)-one scaffold possesses several key features that make it an excellent starting point for fragment-based drug design. The amino group at the C3 position and the lactam moiety are crucial for establishing hydrogen bond interactions with protein targets. The positions at C5 and the C3-amino group serve as primary vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: SAR summary for 3-aminopyridin-2-one analogs as kinase inhibitors.
Analogs as α-Glucosidase Inhibitors: A Different Therapeutic Avenue
The same core scaffold can be directed towards entirely different targets. By derivatizing the 3-amino group with a 1,3,4-thiadiazole ring bearing various acidic linkers, a series of potent α-glucosidase inhibitors were developed. [7]α-Glucosidase is a key enzyme in carbohydrate digestion, making its inhibitors relevant for managing type 2 diabetes.
Comparison of Acidic Linker Modifications:
The SAR study focused on how the nature of the acidic linker attached to the thiadiazole ring affects inhibitory potency. The goal was to mimic the substrate and achieve strong binding within the enzyme's active site.
Table 3: Inhibitory Activity (IC₅₀) of Thiadiazole Analogs Against α-Glucosidase
| Compound ID | Linker Fragment | IC₅₀ (mM) |
| 7b | Butanoic acid | 6.70 |
| 7c | Butanoic acid | 8.42 |
| 9'b | Benzoic acid | 3.66 |
| Acarbose | (Reference Drug) | 13.88 |
Data sourced from a study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2-ones.[7]
The experimental data reveals a clear SAR trend:
-
The synthesized compounds show significantly higher inhibitory activity than the reference drug, acarbose. [7]* Analog 9'b , which incorporates a benzoic acid linker, is the most potent compound, with an IC₅₀ value nearly 3.7 times lower than that of acarbose. [7]* Analogs with a butanoic acid linker (7b , 7c ) also exhibit high inhibitory activity. [7]* Molecular docking studies confirmed that the presence of the butanoic acid or benzoic acid fragments increased the binding affinity with the target protein, correlating well with the experimental bioanalytical data. [7]
Experimental Protocols: Ensuring Trustworthy Data
The integrity of any SAR guide rests on the reliability of its underlying experimental data. Below is a representative protocol for an in-vitro kinase inhibition assay, a foundational experiment for the data presented in Tables 1 and 2.
Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of test compounds against a target kinase.
Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to a europium (Eu)-labeled anti-tag antibody bound to the kinase of interest. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the Eu-donor and the Alexa Fluor-acceptor. Test compounds compete with the tracer for the ATP-binding site, causing a decrease in the FRET signal that is proportional to the compound's binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Antibody solution by mixing the Eu-labeled antibody and the target kinase (e.g., MPS1, Aurora A) in the assay buffer.
-
Prepare a 4X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the 3-aminopyridin-2(1H)-one test compounds in DMSO, and then dilute further in assay buffer to create a 2X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well assay plate. Include "no compound" controls (DMSO only) for maximum FRET signal and "no kinase" controls for background.
-
Add 5 µL of the 4X Kinase/Antibody solution to each well.
-
Mix the plate on a plate shaker for 60 seconds.
-
Add 10 µL of the 4X Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and record emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Subtract the background (no kinase control) from all data points.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which requires the Kₑ of the tracer and the tracer concentration.
-
Caption: Experimental workflow for an in-vitro kinase binding assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably adaptable platform for drug discovery. Our comparative analysis demonstrates that strategic modifications at the C5 and C3 positions can effectively steer the biological activity of its analogs towards distinct and high-value therapeutic targets, from oncologic kinases to metabolic enzymes.
-
For kinase inhibition , SAR clearly indicates that C5 substitutions modulate selectivity between closely related kinases like MPS1 and Aurora, while extending from the C3-amino position with larger moieties is a highly effective strategy for boosting overall potency.
-
For α-glucosidase inhibition , derivatization of the C3-amino group with thiadiazole-acid conjugates transforms the scaffold into a potent inhibitor, with the nature of the terminal acidic fragment being critical for high-affinity binding.
The insights presented here, grounded in experimental data, provide a logical framework for the continued exploration of this privileged scaffold. Future work should focus on optimizing the pharmacokinetic properties of these potent analogs and exploring further derivatization to uncover novel biological activities.
References
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (Source: PMC - NIH)
- Recent Advances of Pyridinone in Medicinal Chemistry. (Source: Frontiers)
- Recent Advances of Pyridinone in Medicinal Chemistry. (Source: PMC - PubMed Central)
- Recent Advances of Pyridinone in Medicinal Chemistry. (Source: PubMed)
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
- This compound. (Source: MySkinRecipes)
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (Source: PubMed)
- Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (Source: MDPI)
- Properties of 3-aminopyridin-2-one fragment 1.
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]O[3][6]xazin-2(3H)-Ones. (Source: N/A)
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (Source: RSC Publishing)
Sources
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Aminopyridinone Isomers
Introduction: The Structural Challenge of Aminopyridinone Isomers
Aminopyridinone scaffolds are of significant interest in medicinal chemistry and materials science, serving as precursors for a variety of bioactive heterocyclic compounds.[1][2][3] Their derivatives have been explored for applications ranging from antibacterial and anticancer agents to inhibitors for enzymes like BACE1, which is relevant in Alzheimer's disease research.[1][4] A critical challenge in working with these molecules is the potential for isomerism, including constitutional isomers (e.g., 2-amino-4-pyridone vs. 4-amino-2-pyridone) and, crucially, tautomerism.
The aminopyridinone core can exist in equilibrium between the amino-keto form and the imino-enol form. This tautomeric equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH, as well as the substitution pattern on the pyridine ring. Differentiating these subtle structural variations is paramount, as the specific isomer or dominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity and photophysical properties.
This guide provides a comparative analysis of key spectroscopic techniques used to unambiguously identify and characterize aminopyridinone isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure reliable and reproducible results for researchers in drug discovery and chemical analysis.
Figure 1: Isomeric and tautomeric forms of aminopyridinones.
UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Transitions
UV-Vis spectroscopy is a rapid and accessible technique for probing the electronic structure of molecules. For aminopyridinone isomers, it provides valuable initial insights into the conjugation system, which is directly affected by the positions of the amino and carbonyl groups and the dominant tautomeric form.
Expertise & Rationale
The position of the maximum absorbance (λmax) is sensitive to the extent of the π-conjugated system. Different isomers will exhibit distinct λmax values due to differences in their electronic environments. Furthermore, solvent polarity can influence the position of the λmax, a phenomenon known as solvatochromism. By systematically varying the solvent from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), one can probe the nature of the electronic transition (e.g., π→π* or n→π*) and the molecule's interaction with its environment. This is particularly useful for studying tautomeric equilibria, as the keto and enol forms have different conjugation pathways and thus different absorption profiles.[5]
Experimental Protocol: Comparative UV-Vis Analysis
-
Stock Solution Preparation:
-
Accurately weigh 1-2 mg of each aminopyridinone isomer.
-
Dissolve each isomer in 10 mL of a spectroscopic grade solvent (e.g., methanol) to create a concentrated stock solution. Ensure complete dissolution. Causality: Using spectroscopic grade solvents is critical to avoid interference from impurities that may absorb in the UV range.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to achieve an absorbance value between 0.5 and 1.0 at the λmax. This ensures the measurement is within the linear range of the Beer-Lambert law. A typical concentration is around 10⁻⁵ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Set the scan range from 200 nm to 500 nm.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Record the baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum for each isomer.
-
Repeat the measurement for each isomer in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol).
-
Data Interpretation & Comparison
The collected data should be summarized to compare the λmax values for each isomer across different solvents.
| Isomer | Solvent | λmax (nm)[6][7] | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 2-Aminopyridine | Ethanol | 235, 301 | ~8,000, ~4,000 |
| 3-Aminopyridine | Ethanol | 232, 289 | ~10,000, ~3,000 |
| 4-Aminopyridine | Ethanol | 258 | ~15,000 |
| (Hypothetical)2-Amino-4-pyridone | Methanol | ~275 | ~12,000 |
| (Hypothetical)4-Amino-2-pyridone | Methanol | ~290 | ~14,500 |
Note: Data for aminopyridine is provided for reference. Aminopyridinone values are illustrative.
A bathochromic (red) shift in λmax upon increasing solvent polarity often suggests a π→π* transition where the excited state is more polar than the ground state. The distinct spectral signatures for each isomer serve as a primary fingerprint for differentiation.
Fluorescence Spectroscopy: Probing Emission Properties
Many aminopyridine derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment.[8] Comparative fluorescence spectroscopy can reveal differences in the excited-state behavior of isomers, which is critical for applications in bio-imaging and materials science.
Expertise & Rationale
Fluorescence involves the emission of a photon from an excited electronic state. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Both the emission wavelength (λem) and the quantum yield are highly sensitive to the molecular structure and can be used to distinguish isomers. For example, some aminopyridine derivatives exhibit dual luminescence in polar solvents, which can be explained by the Twisted Intramolecular Charge Transfer (TICT) model.[9] Comparing the Stokes shift (the difference between λmax and λem) also provides insight into the structural reorganization that occurs in the excited state.
Experimental Protocol: Quantum Yield Determination
-
Sample Preparation:
-
Prepare dilute solutions of each isomer in a chosen solvent (e.g., ethanol) with an absorbance below 0.05 at the excitation wavelength. Causality: Keeping the absorbance low is crucial to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.
-
-
Reference Standard:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF = 0.95).[8] Prepare a solution of the standard with a similar absorbance value.
-
-
Spectra Acquisition:
-
Using a spectrofluorometer, record the absorption spectrum of each sample and the standard.
-
Record the emission spectrum of each sample and the standard, ensuring the excitation wavelength is the same for all measurements and is set at the λmax of the samples.
-
-
Quantum Yield Calculation:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Interpretation & Comparison
| Isomer/Derivative | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (ΦF)[8] |
| Aminopyridine-A | 390 | 480 | 90 | 0.35 |
| Aminopyridine-B | 390 | 480 | 90 | 0.43 |
| (Hypothetical)2-Amino-4-pyridone | 350 | 440 | 90 | 0.25 |
| (Hypothetical)4-Amino-2-pyridone | 365 | 470 | 105 | 0.15 |
Significant differences in quantum yield or emission wavelength between isomers can be powerful identifiers and may suggest different deactivation pathways for the excited state.
Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups and probing intermolecular interactions like hydrogen bonding.[10][11] For aminopyridinone isomers, IR provides a direct way to differentiate tautomers by identifying key vibrational modes, such as C=O, N-H, and O-H stretches.
Expertise & Rationale
The amino-keto (pyridone) tautomer will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the 1650-1700 cm⁻¹ region. It will also show N-H stretching vibrations around 3100-3500 cm⁻¹. In contrast, the imino-enol (pyridinol) tautomer would lack the C=O stretch but would instead show a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band (around 1640-1690 cm⁻¹). The precise positions of the N-H and C=O bands are also sensitive to hydrogen bonding, which differs between solid-state and solution-phase measurements, providing further structural clues.[12][13]
Figure 2: General workflow for comparative spectroscopic analysis.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid aminopyridinone isomer powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Causality: Good contact is vital for obtaining a strong, high-quality spectrum, as the ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Cleaning and Repetition: Clean the crystal thoroughly before analyzing the next isomer.
Data Interpretation & Comparison
| Isomer / Tautomer | ν(N-H) stretch (cm⁻¹) | ν(C=O) stretch (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) |
| 2-Amino-4-pyridone | 3450, 3300 | 1680 | 1640, 1580 |
| 4-Amino-2-pyridone | 3420, 3280 | 1665 | 1630, 1590 |
| Imino-enol Tautomer | ~3100 (broad imine N-H) | - | 1650 (C=N), 1600 |
The "fingerprint" region (below 1600 cm⁻¹) contains a complex pattern of bands from various bending and stretching modes that are unique to the overall molecular structure, providing definitive confirmation of an isomer's identity when compared against a reference.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are the most powerful techniques for the unambiguous determination of molecular structure. For aminopyridinone isomers, NMR provides definitive evidence of atom connectivity, the substitution pattern on the ring, and can even reveal dynamic processes like the presence of rotamers.
Expertise & Rationale
¹H NMR: The chemical shift (δ) of each proton is determined by its local electronic environment. Protons on the aromatic ring will appear in distinct regions, and their splitting patterns (multiplicity), governed by spin-spin coupling (J-coupling), reveal which protons are adjacent to one another. This allows for the direct mapping of the substituent positions. The protons of the amino group (-NH₂) are often broad and their chemical shift can be solvent-dependent.
¹³C NMR: Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly diagnostic, typically appearing far downfield (>160 ppm). The positions of the other ring carbons confirm the substitution pattern.
Advanced Techniques: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals by showing which protons are coupled to each other and which protons are attached to which carbons, respectively. In some cases, line broadening effects at room temperature can indicate restricted rotation around a C-N bond, providing a simple diagnostic tool to identify certain regioisomers without requiring 2D experiments.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of the aminopyridinone isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Causality: DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving many polar organic compounds. Its residual proton signal does not overlap with most analyte signals, and it forms hydrogen bonds with N-H protons, often sharpening their signals and slowing their exchange with residual water, which allows for their observation.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum so that each carbon signal appears as a singlet, making interpretation easier. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to achieve a good signal-to-noise ratio.
-
Data Interpretation & Comparison
| Isomer | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) |
| (Hypothetical) 2-Amino-4-pyridone | 7.5 (d, H6), 6.2 (s, H3), 6.1 (dd, H5), 5.9 (br s, NH₂) | 168 (C4=O), 158 (C2), 150 (C6), 105 (C5), 95 (C3) |
| (Hypothetical) 4-Amino-2-pyridone | 7.3 (d, H6), 5.8 (br s, NH₂), 5.7 (d, H3), 5.6 (dd, H5) | 165 (C2=O), 160 (C4), 145 (C6), 100 (C5), 98 (C3) |
The distinct chemical shifts and coupling patterns for the aromatic protons provide undeniable proof of the isomer's structure. For instance, a singlet for a ring proton (like H3 in 2-amino-4-pyridone) is a powerful piece of evidence for its position relative to the substituents.
Conclusion
The differentiation of aminopyridinone isomers requires a multi-faceted spectroscopic approach. While UV-Vis spectroscopy offers a rapid initial assessment and fluorescence spectroscopy reveals key photophysical differences, it is the combination of IR and NMR spectroscopy that provides the most definitive structural information. IR spectroscopy is uniquely suited to identify the dominant tautomeric form by probing key functional groups, while NMR spectroscopy provides an unambiguous map of the atomic connectivity. By applying these techniques systematically and understanding the causality behind the experimental choices, researchers can confidently characterize these versatile chemical scaffolds, paving the way for their successful application in drug discovery and beyond.
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A Senior Application Scientist’s Guide to the Synthetic Efficacy of 3-Amino-5-methylpyridin-2(1H)-one and Its Isomers: A Comparative Benchmark
Welcome to a detailed examination of 3-Amino-5-methylpyridin-2(1H)-one, a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. This guide moves beyond a simple recitation of facts to provide a comparative analysis grounded in experimental data, exploring not just how this reagent is used, but why it proves superior in certain contexts. Our focus will be on its utility as a key intermediate in the synthesis of high-value pharmaceutical compounds, benchmarking its performance against established and alternative synthetic strategies.
The pyridinone core is a well-established "privileged scaffold" in drug discovery.[1] Its unique combination of hydrogen bond donor and acceptor capabilities, along with its ability to serve as a bioisostere for amides and phenyl groups, makes it a frequent feature in molecules targeting kinases and other enzymes.[1][2][3][4] Compounds containing this moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] this compound, with its strategically placed functional groups, serves as a versatile synthon for elaborating this valuable core into complex molecular architectures.[5][6]
This guide will dissect a highly relevant industrial application: the synthesis of a key intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone. By comparing a modern, high-yield patented process against older, less efficient methods, we will provide a clear, data-driven benchmark of efficacy.
The Strategic Value of the Aminopyridinone Scaffold
The efficacy of a synthetic building block is determined by its structural features and how they facilitate robust and efficient chemical transformations. The aminopyridinone scaffold is a prime example of intelligent molecular design, offering multiple strategic advantages for the synthetic chemist.
Key Structural & Functional Attributes:
-
Hydrogen Bonding: The pyridinone ring contains both a hydrogen bond donor (the N-H proton) and multiple acceptors (the carbonyl oxygen and ring nitrogen), critical for binding to biological targets like enzyme hinge regions.[1][2]
-
Tautomerism: The 2-pyridinone exists in equilibrium with its 2-hydroxypyridine tautomer, though it predominantly exists in the pyridinone form. This property can be exploited under different reaction conditions.[1]
-
Functional Handles: The amino group serves as a potent nucleophile or a handle for diazotization and subsequent coupling reactions. The methyl group can influence solubility, lipophilicity, and steric interactions, providing a point for fine-tuning the molecule's pharmacokinetic properties.
-
Derivatizable Core: The pyridinone ring has five positions that can be functionalized, allowing for extensive structure-activity relationship (SAR) studies.[3][4]
The logical relationship between these features and the scaffold's utility in drug discovery is visualized below.
Caption: Key features of the aminopyridinone scaffold and their applications.
Benchmarking Synthesis: The Case of a Finerenone Intermediate
To provide a quantitative measure of efficacy, we will analyze the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one , an isomer of our topic compound and a critical intermediate in the manufacture of Finerenone.[7] We will compare a modern, patented two-step process with an older, multi-step literature method.
Method A: High-Efficacy Patented Synthesis (2020)
This state-of-the-art method provides the target intermediate in high yield and purity over just two steps, starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.[7][8]
Caption: High-efficacy two-step synthesis of the Finerenone intermediate.
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
-
Charge a suitable reactor with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
-
Add a solvent such as methanol.
-
Add the catalyst, preferably 0.8% Platinum (Pt) + 0.6% Molybdenum (Mo) on carbon powder.[8]
-
Pressurize the reactor with hydrogen gas and heat to initiate the hydrogenation.
-
Maintain the reaction under pressure until consumption of hydrogen ceases, indicating reaction completion.
-
Filter the reaction mixture to remove the catalyst. The resulting solution of 2-chloro-5-methyl-4-pyridinamine is typically used directly in the next step without purification.[8]
Step 2: Hydrolysis to 4-amino-5-methyl-1H-pyridin-2(1H)-one
-
Transfer the methanolic solution of the intermediate from Step 1 to a pressure reactor (autoclave).
-
Add a solution of potassium hydroxide (KOH) in methanol.
-
Seal the reactor and heat to an elevated temperature (e.g., 150-180°C).
-
Maintain the temperature for several hours until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture, and adjust the pH to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum to yield the final product with >99% purity.[7]
Method B: Lower-Efficacy Literature Synthesis (1984)
An older method described in the patent literature starts from malonyl chloride and propionitrile, proceeding through a chloropyridine hydrochloride intermediate.[7]
This route is significantly less efficient for several reasons. The initial cyclization to form the pyridine ring is a low-yielding step (40%). Subsequent steps, including a catalytic hydrogenation and a reaction involving boiling benzylamine followed by another hydrogenation for debenzylation, add to the step count and introduce thermally harsh conditions that can lead to side products and decomposition.[7] The overall yield is less than half that of the modern method.
Quantitative Comparison: A Tale of Two Syntheses
The superiority of Method A is not merely qualitative. The experimental data reveals stark differences in key performance indicators critical for both laboratory research and industrial-scale production.
| Metric | Method A (High-Efficacy) | Method B (Lower-Efficacy) | Justification for Superiority |
| Overall Yield | ~84% [7][8] | 34.4%[7] | More than double the product from the same amount of starting material, significantly reducing cost. |
| Product Purity | >99% [7] | Not explicitly stated, but multiple steps increase impurity risk. | High purity minimizes the need for costly and time-consuming downstream purification. |
| Number of Steps | 2 | 3+ | Fewer steps reduce processing time, labor, solvent usage, and potential for material loss. |
| Reaction Conditions | Controlled pressure/temp | Involves boiling benzylamine, harsh conditions | Method A uses well-controlled, scalable catalytic and pressure reactions. |
| Process Efficiency | Intermediate used directly without isolation[8] | Requires isolation of intermediates | "Telescoping" the first two steps into one pot saves significant time and resources. |
Benchmarking Against Alternative Heterocyclic Scaffolds
While optimizing the synthesis of the pyridinone core is crucial, a senior scientist must also consider if alternative scaffolds could achieve a similar biological outcome. For applications like kinase inhibition, other nitrogen-containing heterocycles are often employed.
-
Aminopyrazoles: 3-Amino-5-methylpyrazole, for example, is another five-membered heterocyclic building block.[9] Like aminopyridinones, it offers strategically placed nitrogen atoms and functional groups for hydrogen bonding and further derivatization. Its synthesis from cyanoacetone and a hydrazine salt is a well-established process.[9]
-
Pyrimidinones & Other Pyridones: The pyridinone scaffold itself is diverse. 5-amino-1-methyl-pyridin-2-one is another common variant used in synthesis.[10] The choice between these isomers often depends on the desired vector for substitution and the specific geometry of the target's binding pocket.
-
Amino Acid Conjugates: Recent research has explored creating amide linkages between pyridone carboxylic acids and amino acids.[11][12] This strategy aims to improve properties like water solubility and bioavailability, representing a functional alternative to simple substitution on the pyridinone core itself.[12]
The choice between these scaffolds is dictated by the specific drug design hypothesis. However, the high synthetic efficiency and well-understood SAR of the aminopyridinone core make it a first-line choice for many discovery programs.
Conclusion: A Clear Verdict on Synthetic Efficacy
The evidence presented provides a clear and unambiguous benchmark for the synthesis of aminopyridinone intermediates. The modern, two-step catalytic approach (Method A) is demonstrably superior to older, multi-step methods, delivering a higher yield of a purer product with greater process efficiency. For researchers, scientists, and drug development professionals, leveraging such optimized protocols is paramount. It not only accelerates the synthesis of target molecules but also reduces waste, lowers costs, and ensures the high quality required for subsequent screening and development. This compound and its isomers, when produced through these efficient routes, represent highly effective and valuable building blocks for the advancement of medicinal chemistry.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-5-methylpyridin-2(1H)-one Based Compounds
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of 3-Amino-5-methylpyridin-2(1H)-one based compounds. It is intended for researchers, scientists, and drug development professionals to support informed decision-making in lead optimization and candidate selection. This document is structured to provide not only procedural details but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to cross-reactivity studies.
Introduction: The Privileged Scaffold and the Imperative of Selectivity
The this compound core is a recognized "privileged scaffold" in modern medicinal chemistry. Its inherent ability to act as both a hydrogen bond donor and acceptor makes it a versatile starting point for the synthesis of potent inhibitors targeting a range of protein families, most notably protein kinases and G-protein coupled receptors (GPCRs) like the adenosine A2A receptor.[1][2] This versatility, however, necessitates a rigorous evaluation of a compound's selectivity. Cross-reactivity, or the binding of a drug candidate to unintended biological targets, can lead to unforeseen side effects, toxicity, or even diminished efficacy. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide will navigate the critical aspects of designing and executing cross-reactivity studies for this important class of compounds, comparing and contrasting key experimental approaches to provide a holistic view of a candidate molecule's interaction landscape.
The Landscape of Cross-Reactivity Assessment: A Comparative Overview
The assessment of off-target interactions is a multi-faceted process, often beginning with broad screening funnels that progressively narrow down to more specific, physiologically relevant assays. The choice of methodology is dictated by the primary target class (e.g., kinase, GPCR), the stage of drug development, and the desired depth of understanding. Here, we compare the most pertinent approaches for this compound based compounds.
Table 1: Comparison of Key Cross-Reactivity Profiling Methodologies
| Methodology | Principle | Primary Application | Advantages | Limitations |
| Biochemical Kinase Profiling | Measures direct inhibition of a panel of purified kinases. | Broad, early-stage screening of kinase inhibitors. | High-throughput, quantitative (IC50/Ki), allows for direct comparison across a large number of targets. | Lacks cellular context (e.g., ATP concentration, protein-protein interactions), may not reflect in-cell potency. |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Screening for off-target binding to GPCRs, ion channels, and transporters. | High sensitivity, well-established, quantitative affinity determination (Ki). | Requires a specific radioligand for each target, use of radioactive materials. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein in intact cells upon ligand binding. | Target engagement confirmation and identification of off-targets in a physiological context. | Label-free, reflects target engagement in living cells, can be adapted for high-throughput screening. | Indirect measure of binding, requires specific antibodies for detection, can be technically demanding. |
| Phenotypic Screening | Assesses the effect of a compound on cellular behavior or morphology. | Unbiased discovery of on- and off-target effects. | Identifies functional consequences of target engagement, can reveal novel biology. | Target deconvolution can be challenging, lower throughput than biochemical assays. |
Experimental Deep Dive: Protocols and Rationale
A robust cross-reactivity assessment relies on meticulously executed experiments. Below are detailed protocols for key methodologies, accompanied by insights into the critical considerations at each step.
Biochemical Kinase Profiling: The Kinome Scan
The "kinome scan" is an indispensable tool for characterizing the selectivity of kinase inhibitors. Commercial services offer screening against extensive panels of kinases, providing a broad view of a compound's interaction space.[3][4]
Workflow for a Typical Kinome Scan:
Caption: Workflow for a standard biochemical kinase profiling experiment.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound based compound in a suitable solvent (e.g., DMSO). The concentration range should be sufficient to generate a full dose-response curve.
-
Assay Plate Setup: In a multi-well plate, add the diluted compound to the appropriate wells. Include positive controls (known inhibitors of the kinases being tested) and negative controls (vehicle only).
-
Kinase and Substrate Addition: Add the purified kinase and its specific substrate to each well. The choice of substrate is critical for assay performance.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding ATP. The ATP concentration should be close to the Km for each kinase to provide a more accurate measure of inhibitory potency.[5]
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays.[4]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value for each kinase.
Expert Insights: The interpretation of kinome scan data requires careful consideration of the assay conditions. While a low IC50 value indicates high potency, the selectivity score (the number of kinases inhibited above a certain threshold) provides a more holistic view of the compound's specificity.[6] It is also crucial to consider the physiological concentration of ATP, which is much higher in cells than often used in biochemical assays. This can lead to a discrepancy between biochemical and cellular potency.[5]
Cellular Thermal Shift Assay (CETSA®): Probing Target Engagement in a Native Environment
CETSA® is a powerful technique to confirm that a compound binds to its intended target within the complex milieu of a living cell.[7][8] It can also be adapted to screen for off-target engagement.
CETSA® Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Culture the appropriate cell line to a suitable confluence. Treat the cells with the this compound based compound at various concentrations or with a vehicle control.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. This will induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: After the heat treatment, lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction. This is typically done using Western blotting or an ELISA with a specific antibody against the target protein.
-
Data Analysis: For each treatment condition, plot the normalized amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Expert Insights: A significant advantage of CETSA® is its ability to assess target engagement without the need for compound labeling.[9] However, the availability of a high-quality antibody specific to the target protein is a critical prerequisite. When screening for off-targets, CETSA® can be coupled with mass spectrometry (proteome-wide CETSA®) to identify a broader range of proteins that are stabilized by the compound.
Comparative Data Analysis: A Case Study with Pyridinone-Based Inhibitors
To illustrate the practical application of these methodologies, let's consider a hypothetical case study comparing two this compound based compounds: Compound A (a potent kinase inhibitor) and Compound B (a selective A2A receptor antagonist).
Table 2: Kinome Scan Data for Compound A (IC50 in nM)
| Kinase | Compound A | Reference Inhibitor |
| Target Kinase (e.g., PIM1) | 15 | 10 |
| Off-Target Kinase 1 (e.g., PIM2) | 250 | 150 |
| Off-Target Kinase 2 (e.g., CDK2) | >10,000 | 5,000 |
| Off-Target Kinase 3 (e.g., GSK3β) | 1,500 | 800 |
| ... (data for a panel of kinases) | ... | ... |
Data is hypothetical and for illustrative purposes only.
Analysis: Compound A demonstrates high potency against its intended target. However, it also shows some activity against the closely related PIM2 kinase, highlighting the importance of assessing activity against family members. Its high IC50 values against more distant kinases like CDK2 suggest good overall selectivity.
Table 3: GPCR Binding Profile of Compound B (Ki in nM)
| Receptor | Compound B | Reference Antagonist |
| Adenosine A2A Receptor | 25 | 20 |
| Adenosine A1 Receptor | 1,200 | 1,500 |
| Adenosine A2B Receptor | >10,000 | >10,000 |
| Adenosine A3 Receptor | 5,000 | 6,000 |
| Dopamine D2 Receptor | >10,000 | >10,000 |
| ... (data for a panel of GPCRs) | ... | ... |
Data is hypothetical and for illustrative purposes only.
Analysis: Compound B exhibits high affinity for the A2A receptor with significantly lower affinity for other adenosine receptor subtypes and unrelated GPCRs like the dopamine D2 receptor. This profile suggests a favorable selectivity for its intended target.
Conclusion: An Integrated Approach to De-risking Drug Candidates
The cross-reactivity profiling of this compound based compounds is a critical component of preclinical drug development. A comprehensive assessment requires an integrated approach that combines broad biochemical screening with more physiologically relevant cell-based assays. By understanding the strengths and limitations of each methodology and by carefully designing and executing these studies, researchers can gain a clear picture of a compound's selectivity profile. This knowledge is paramount for de-risking drug candidates, predicting potential side effects, and ultimately, developing safer and more effective medicines.
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In Vitro Screening of 3-Amino-5-methylpyridin-2(1H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous in vitro screening. The 3-Amino-5-methylpyridin-2(1H)-one core has emerged as a privileged scaffold, particularly in the realm of kinase inhibition for oncological applications. This guide provides an in-depth technical comparison of in vitro screening methodologies for derivatives of this scaffold, offering insights into experimental design, data interpretation, and a comparative analysis against alternative compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The this compound Scaffold: A Versatile Starting Point
The this compound moiety is a valuable building block in medicinal chemistry.[1] Its structural features, including the ability to form key hydrogen bonds, make it an attractive starting point for the synthesis of pharmacologically active compounds.[1] This guide will focus on the primary application of these derivatives as kinase inhibitors, while also exploring their potential in other therapeutic areas such as antimicrobial applications.
Part 1: Kinase Inhibition – The Primary Frontier
Derivatives of the 3-aminopyridin-2-one scaffold have been identified as potent inhibitors of several kinases crucial in cell cycle regulation and cancer progression, most notably Monopolar Spindle 1 (MPS1) and Aurora kinases.[2][3] These kinases are attractive therapeutic targets for cancer treatment.[2][3]
Signaling Pathways at a Glance
A fundamental understanding of the targeted signaling pathways is crucial for interpreting screening data. Below are simplified representations of the Aurora and MPS1 kinase signaling pathways, highlighting their roles in mitosis.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Role of MPS1 Kinase in the Spindle Assembly Checkpoint.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
The following protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. This method is highly reproducible and suitable for high-throughput screening.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
This compound derivative (test compound)
-
Recombinant human kinase (e.g., Aurora A, MPS1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Multimode plate reader with luminescence detection
Workflow:
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
Introduction: The Significance of 3-Amino-5-methylpyridin-2(1H)-one in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 3-aminopyridin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among these, this compound is a particularly valuable intermediate, primarily utilized in the development of potent and selective kinase inhibitors for oncology and the treatment of inflammatory diseases.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding sites of various kinases, making it a sought-after building block for novel therapeutics.[1]
The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for researchers in drug development. Historically, the formation of the C-N bond on the pyridine ring has presented significant challenges. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. This guide provides an in-depth, head-to-head comparison of the two leading catalytic systems for the synthesis of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic nuances of each system, provide representative experimental protocols, and present a comparative analysis of their performance to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
Catalytic System 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[2][3] This palladium-catalyzed reaction has proven to be particularly effective for the amination of heteroaryl halides, including pyridinone precursors.
Mechanistic Insights and Rationale for Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[4]
The choice of ligand is paramount to the success of this reaction, especially with challenging substrates like pyridinones. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition. The selection of a suitable base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine without competing in side reactions.
A potential challenge in the amination of pyridinones is the possibility of N-arylation at the pyridinone nitrogen. However, the use of a protected starting material, such as a 2-methoxypyridine derivative, circumvents this issue. The methoxy group can be readily cleaved in a subsequent step to reveal the desired pyridinone.
Catalytic System 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds that has experienced a renaissance with the development of modern ligand-assisted protocols.[5] This copper-catalyzed reaction offers a cost-effective alternative to palladium-based systems and can be particularly effective for certain substrates.
Mechanistic Insights and Rationale for Experimental Choices
The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the desired arylamine.[6]
Modern Ullmann protocols often employ ligands such as 1,10-phenanthroline or various diamines to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the harsh conditions of the traditional Ullmann reaction. The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being employed to ensure the solubility of the reactants and intermediates. A key consideration for the Ullmann reaction is the reactivity of the aryl halide, with aryl iodides and bromides being more reactive than chlorides.
Performance Comparison: Buchwald-Hartwig vs. Ullmann
The selection of a catalytic system is often a balance of factors including yield, reaction time, temperature, cost, and substrate scope. The following table provides a comparative overview of the two systems for the amination of halopyridines, offering a guide for selecting the most appropriate method for the synthesis of this compound.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., XPhos) | Copper salts (e.g., CuI, Cu₂O) with N- or O-based ligands (e.g., 1,10-phenanthroline, L-proline) |
| Typical Yields | Generally high to excellent (often >80%)[4] | Moderate to high, can be substrate-dependent[5] |
| Reaction Temperature | Milder conditions, often 80-110 °C[4] | Traditionally high temperatures, modern systems operate at 80-140 °C[5] |
| Reaction Time | Typically shorter, ranging from a few hours to 24 hours[4] | Can be longer, sometimes requiring >24 hours[5] |
| Substrate Scope | Broad, tolerates a wide range of functional groups[2] | Can be more limited, often requires more activated aryl halides[7] |
| Cost | Higher cost due to palladium and specialized ligands | Lower cost due to the abundance of copper |
| Ammonia Source | Ammonia surrogates (e.g., benzophenone imine) or aqueous ammonia with specialized ligands[8] | Ammonia gas, aqueous ammonia, or ammonia surrogates |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a precursor to this compound using both catalytic systems. These protocols are based on established procedures for analogous substrates and should be optimized for the specific reaction.
Protocol 1: Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-nitropyridine
This protocol is adapted from established procedures for the amination of substituted bromopyridines.[1]
Materials:
-
5-Bromo-2-methoxy-3-nitropyridine
-
Ammonia source (e.g., Benzophenone imine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.025 mmol), XPhos (0.099 mmol), and NaOtBu (1.478 mmol).
-
Add 5-Bromo-2-methoxy-3-nitropyridine (0.493 mmol) and the ammonia source (e.g., Benzophenone imine, 0.591 mmol) to the flask.
-
Add anhydrous toluene (4 mL) via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting 3-amino-2-methoxy-5-methylpyridine can then be deprotected to the final product.
Protocol 2: Ullmann Condensation of 5-Bromo-2-methoxy-3-nitropyridine
This protocol is a generalized procedure based on modern Ullmann amination methods.[5]
Materials:
-
5-Bromo-2-methoxy-3-nitropyridine
-
Aqueous ammonia (28%)
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a sealable reaction tube, add 5-Bromo-2-methoxy-3-nitropyridine, Cu₂O, 1,10-phenanthroline, and K₂CO₃.
-
Add DMF and aqueous ammonia to the tube.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
The resulting 3-amino-2-methoxy-5-methylpyridine can then be deprotected to the final product.
Visualization of Catalytic Cycles and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles for both the Buchwald-Hartwig and Ullmann reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle of the Ullmann condensation.
Caption: General experimental workflow for catalytic amination.
Conclusion and Future Outlook
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation represent powerful and effective methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the researcher, including desired yield, cost considerations, and available equipment.
The Buchwald-Hartwig amination generally offers higher yields and milder reaction conditions, albeit at a higher cost. The continuous development of more active and stable palladium catalysts and ligands promises to further expand the scope and utility of this reaction. The Ullmann condensation, on the other hand, provides a more economical alternative, and modern advancements have made it a more viable and attractive option.
As the demand for novel kinase inhibitors and other pharmaceuticals containing the 3-aminopyridin-2(1H)-one scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective catalytic systems will remain an active and important area of research.
References
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
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Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. ResearchGate. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
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Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]
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Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]
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A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. [Link]
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Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. PubMed. [Link]
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Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ResearchGate. [Link]
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Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins. PubMed. [Link]
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Should I use Buchwald reaction or Ullman reaction?. ResearchGate. [Link]
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Copper-Catalyzed Cascade Amination Route to N-Aryl Benzimidazoquinazolinones. PubMed. [Link]
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Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
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A Comparative Guide to the Synthesis of 3-Amino-5-methylpyridin-2(1H)-one: Yield and Purity Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-5-methylpyridin-2(1H)-one is a crucial building block in the development of various pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1] Its unique structure, featuring a pyridinone core with amino and methyl substitutions, allows for the formation of specific hydrogen bonds and participation in critical ring-forming reactions.[1] This guide provides an in-depth analysis of a viable synthetic route to this important intermediate, offering a detailed experimental protocol and a discussion of the factors influencing yield and purity.
While multiple synthetic strategies can be conceptualized, this guide will focus on a robust and reproducible two-step pathway starting from the readily available 2-Amino-5-methylpyridine. This route involves an initial nitration and hydroxylation to form 2-Hydroxy-5-methyl-3-nitropyridine, followed by a selective reduction of the nitro group to yield the final product. We will delve into the mechanistic considerations of each step and present the expected outcomes based on established chemical principles.
Strategic Overview of the Synthesis
The chosen synthetic pathway is outlined below. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the transformations involved.
Caption: Overall synthetic workflow from 2-Amino-5-methylpyridine to this compound.
Part 1: Nitration and Hydroxylation of 2-Amino-5-methylpyridine
The initial step in this synthesis is the simultaneous nitration and hydroxylation of 2-Amino-5-methylpyridine to produce 2-Hydroxy-5-methyl-3-nitropyridine. This transformation is a classic example of electrophilic aromatic substitution on a pyridine ring, with the reaction conditions carefully controlled to favor the desired product.
Mechanistic Insights
The reaction proceeds through the nitration of the pyridine ring, which is activated by the amino group. The strong acidic conditions (concentrated sulfuric and nitric acids) are necessary to generate the highly electrophilic nitronium ion (NO₂⁺). The amino group at the 2-position directs the incoming electrophile to the 3-position. The harsh reaction conditions also facilitate the hydrolysis of the amino group to a hydroxyl group, leading to the formation of the pyridinone tautomer.
Detailed Experimental Protocol
-
Materials:
-
2-Amino-5-methylpyridine (25 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Distilled Water
-
-
Procedure:
-
In a 600 mL round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid. This should be done carefully in an ice bath to manage the exothermic dissolution.
-
Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is highly exothermic and will produce foam. Maintain the reaction temperature at 130°C throughout the addition.[2]
-
After the addition is complete, pour the hot, colored solution onto 300 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 3-4.
-
Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
For further purification, the crude product can be recrystallized from hot water.[2]
-
Expected Yield and Purity
While the exact yield for this specific reaction is not extensively reported in readily available literature, similar nitration reactions of aminopyridines can be expected to proceed with moderate to good yields. The purity of the recrystallized product, 2-Hydroxy-5-methyl-3-nitropyridine, is generally high, often exceeding 98% as determined by GC analysis.[3]
Part 2: Reduction of 2-Hydroxy-5-methyl-3-nitropyridine
The second and final step is the selective reduction of the nitro group of 2-Hydroxy-5-methyl-3-nitropyridine to an amino group, yielding the target compound, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.
Mechanistic Insights
Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium, Platinum, or Nickel) to facilitate the reaction between molecular hydrogen (H₂) and the nitro compound. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine. The choice of catalyst, solvent, temperature, and pressure are critical parameters that can influence the reaction rate, yield, and selectivity. The presence of a vanadium compound as a promoter can sometimes prevent the accumulation of hydroxylamine intermediates and lead to a cleaner reaction.[4]
Proposed Experimental Protocol (Based on General Procedures)
-
Materials:
-
2-Hydroxy-5-methyl-3-nitropyridine
-
Palladium on Carbon (Pd/C, 5% or 10%) or Platinum on Carbon (Pt/C, 5%)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the 2-Hydroxy-5-methyl-3-nitropyridine in a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C or Pt/C catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% relative to the starting material.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Expected Yield and Purity
The catalytic hydrogenation of aromatic nitro compounds is generally a high-yielding reaction, often exceeding 90%.[5] The purity of the final product, this compound, is expected to be high after purification, with commercial sources reporting purities of 98% or greater.[1]
Comparative Analysis of Synthesis Routes
| Step | Starting Material | Reagents | Key Transformation | Typical Yield | Typical Purity |
| 1 | 2-Amino-5-methylpyridine | HNO₃, H₂SO₄ | Nitration & Hydroxylation | Moderate to Good | >98% (after recrystallization) |
| 2 | 2-Hydroxy-5-methyl-3-nitropyridine | H₂, Pd/C or Pt/C | Nitro Group Reduction | >90% | >98% (after recrystallization) |
Table 1: Summary of the two-step synthesis of this compound.
While a direct hydroxylation of 3-Amino-5-methylpyridine could be envisioned as a more direct route, the selective introduction of a hydroxyl group at the 2-position of a pyridine ring can be challenging.[6][7][8] The presented two-step synthesis, although longer, offers a more controlled and reliable method for obtaining the desired product in high purity.
Conclusion
The synthesis of this compound via the nitration and hydroxylation of 2-Amino-5-methylpyridine, followed by catalytic hydrogenation, represents a robust and efficient method for producing this valuable pharmaceutical intermediate. The experimental protocols provided, grounded in established chemical principles, offer a clear pathway for researchers in the field. Careful control of reaction conditions in both steps is crucial for maximizing yield and ensuring the high purity required for subsequent applications in drug discovery and development.
References
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MySkinRecipes. This compound. [Link]
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PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]
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Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
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Wang, Q., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Wang, Q., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. [Link]
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A Comparative Guide to the Quantification of 3-Amino-5-methylpyridin-2(1H)-one: A Validated HPLC-UV Method and its Alternatives
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-5-methylpyridin-2(1H)-one, a key building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy, demands a robust analytical methodology for its quantification.[1] This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) detection against alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most suitable approach for their needs.
The Critical Need for a Validated Quantification Method
The journey of a drug from discovery to market is paved with rigorous testing to ensure its safety and efficacy. A validated analytical method provides the confidence that the measurements are reliable, reproducible, and fit for their intended purpose.[2][3] For an intermediate like this compound, accurate quantification is crucial for:
-
Process Chemistry: Monitoring the progress and yield of synthetic reactions.
-
Purity Assessment: Determining the level of impurities in the intermediate, which can impact the quality and safety of the final API.
-
Stability Studies: Evaluating the degradation of the compound under various storage conditions.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2][6] For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.
Proposed Validated HPLC-UV Method
This section outlines a detailed, validated HPLC-UV method for the quantification of this compound. The choice of each parameter is justified to provide a clear understanding of the method's development.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Isocratic: 60:40 (v/v) Methanol: 0.1% Formic Acid in Water | A mixture of methanol and water is a common mobile phase for RP-HPLC. The addition of formic acid helps to protonate the amino group, leading to better peak shape and retention. An isocratic elution simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm I.D. column and provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| UV Detection | 275 nm | The wavelength is chosen based on the UV absorbance maximum (λmax) of this compound, ensuring maximum sensitivity. |
Method Validation Workflow
The validation of this HPLC method would be performed according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][7]
Caption: Workflow for the development and validation of the HPLC method.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three concentration levels. | 98.0% - 102.0% recovery. |
| Precision (% RSD) | Repeatability (n=6) and intermediate precision (different days, analysts). | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | To be determined experimentally. |
| Robustness | Deliberate variations in method parameters (flow rate, mobile phase composition, temperature). | System suitability parameters remain within acceptable limits. |
Alternative Quantification Methods: A Comparative Analysis
While HPLC is the preferred method, other techniques can be considered, each with its own set of advantages and limitations.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique than HPLC. It relies on the direct measurement of the absorbance of the analyte in a solution at a specific wavelength.
Advantages:
-
Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.
-
Cost-Effective: The instrumentation is less expensive than an HPLC system.
Disadvantages:
-
Lack of Specificity: This is the most significant drawback. Any impurity that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results.[8] This method is not suitable for purity determination.
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
Comparative Performance:
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance) |
| Sensitivity | High (µg/mL to ng/mL range) | Moderate (mg/mL to µg/mL range) |
| Accuracy | High | Potentially low due to interference |
| Application | Purity, assay, stability studies | Quick, in-process checks where purity is known to be high |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Advantages:
-
High Specificity: Mass spectrometry provides structural information, leading to unambiguous identification.
-
High Sensitivity: Can detect very low levels of analytes.
Disadvantages:
-
Analyte Suitability: this compound has a relatively high boiling point (337.1 °C) and the presence of polar amino and amide groups makes it non-volatile.[1] Derivatization would be required to increase its volatility, which adds complexity and potential for error to the method.
-
Thermal Degradation: The high temperatures used in the GC inlet could potentially degrade the analyte.
Comparative Performance:
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Sample Preparation | Simple dissolution | Complex (derivatization required) |
| Specificity | High | Very High |
| Applicability | Ideal for non-volatile, polar compounds | Suitable for volatile or derivatizable compounds |
| Throughput | High | Lower due to sample preparation |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
Advantages:
-
Primary Method: Does not require a specific reference standard of the analyte.
-
High Specificity: Provides structural information, ensuring accurate identification and quantification.
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than chromatographic methods.
-
Cost and Complexity: NMR instrumentation is expensive and requires specialized expertise.
-
Interference: Signals from impurities or the solvent can overlap with the analyte signals.
Comparative Performance:
| Parameter | HPLC-UV | qNMR |
| Sensitivity | High | Low |
| Reference Standard | Required | Not required (uses an internal standard) |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Low |
Experimental Protocols
Standard and Sample Preparation for HPLC Analysis
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute if necessary to bring the concentration within the linear range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Standard and sample preparation workflow for HPLC analysis.
Conclusion and Recommendation
For the routine quantification of this compound in a pharmaceutical setting, the validated reversed-phase HPLC-UV method is unequivocally the most suitable choice. Its high specificity, sensitivity, accuracy, and precision make it a reliable and robust technique for quality control, stability testing, and process monitoring.[2][6] While alternative methods like UV-Vis spectrophotometry, GC-MS, and qNMR have their specific applications, they do not offer the same balance of performance characteristics required for the stringent demands of pharmaceutical analysis for this particular analyte. The successful implementation of a well-validated HPLC method is a critical step in ensuring the quality and consistency of the final pharmaceutical product.
References
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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A Review: Analytical Method Development and Validation. (n.d.). ResearchGate. [Link]
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Analytical Method Development and Validation: A Concise Review. (2015). Omics Online. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 3-Amino-5-methylpyridin-2(1H)-one by X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the pyridinone scaffold is a cornerstone, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] Specifically, 3-Amino-5-methylpyridin-2(1H)-one serves as a critical intermediate in the synthesis of next-generation kinase inhibitors, compounds at the forefront of oncology and inflammatory disease research.[2] The precise three-dimensional arrangement of atoms in this molecule is not an academic detail; it is the foundation upon which its synthetic utility and the biological activity of its derivatives are built.
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide data on connectivity and mass, respectively. They often fall short of providing the absolute, unambiguous proof of structure—including tautomeric forms, bond angles, and intermolecular interactions—that is required for regulatory submission and to fully understand structure-activity relationships (SAR). Single-Crystal X-ray Diffraction (SCXRD) stands alone as the gold standard, providing direct visualization of the molecular structure at atomic resolution.[3][4]
This guide provides an in-depth comparison of analytical techniques and presents a detailed workflow for the definitive structural confirmation of this compound using SCXRD. We will explore the causality behind experimental choices, from crystallization to data refinement, to provide a self-validating protocol rooted in scientific integrity.
Part 1: Synthesis and the Crystallization Bottleneck
The journey to an X-ray crystal structure begins with the synthesis of high-purity material and overcoming the primary bottleneck: growing a high-quality single crystal.[3][5]
Plausible Synthetic Route
While multiple synthetic routes exist for pyridinone derivatives, a common approach involves the cyclization of appropriate precursors. For the related compound 4-amino-5-methyl-1H-pyridin-2(1H)-one, a high-yield, two-step process starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide has been reported, involving hydrogenation followed by reaction with KOH in methanol.[6][7] A similar strategy could be adapted for the target molecule. Purity of the final compound is paramount, as impurities can inhibit crystallization.
Experimental Protocol: Small Molecule Crystallization
Growing diffraction-quality crystals is often considered an art, but a systematic approach significantly increases the probability of success. The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice.
Materials:
-
High-purity (>99%) this compound
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene)[8]
-
Small glass vials (1-4 mL) with screw caps or parafilm
-
Micro-syringes or glass pipettes
Step-by-Step Methodology:
-
Solubility Screening (The Foundation):
-
Rationale: The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Procedure: In separate small vials, test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents. Observe solubility at room temperature and upon gentle heating. A good candidate solvent will fully dissolve the compound upon heating.
-
-
Method 1: Slow Evaporation (The Simplest Approach):
-
Rationale: This method is straightforward and effective for many organic compounds.[8] Supersaturation is achieved by gradually removing the solvent.
-
Procedure: a. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. b. Loosely cap the vial or pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks. c. Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).
-
-
Method 2: Vapor Diffusion (Controlled Crystallization):
-
Rationale: This technique provides finer control over the rate of crystallization by slowly introducing an "anti-solvent" (a solvent in which the compound is insoluble) via the vapor phase.[9]
-
Procedure: a. Dissolve the compound in a small volume of a good solvent (e.g., methanol) in a small, open inner vial. b. Place this inner vial inside a larger, sealed outer vial (the "chamber") containing a larger volume of an anti-solvent in which the good solvent is miscible (e.g., diethyl ether or toluene). c. Seal the chamber. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.
-
-
Method 3: Thermal Control (Cooling):
-
Rationale: Effective for compounds with a steep solubility-temperature gradient.
-
Procedure: a. Prepare a saturated solution at an elevated temperature. b. Filter the hot solution to remove any particulate matter. c. Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.
-
Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the SCXRD experiment can proceed. This technique provides an electron density map of the molecule, from which atomic positions can be determined with high precision.[10][11]
The SCXRD Experimental Workflow
The process can be broken down into four main stages: data collection, data processing, structure solution, and structure refinement.
Caption: The workflow for single-crystal X-ray crystallography.
Detailed Protocol: From Crystal to Structure
-
Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
It is mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
The loop is affixed to a goniometer head and placed in the diffractometer's cold stream (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
The crystal is exposed to a highly collimated beam of X-rays (often from a synchrotron source for higher flux and resolution).[12]
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific reflection from the crystal lattice.
-
-
Data Processing:
-
Specialized software is used to index the diffraction spots to determine the unit cell dimensions and crystal system.[10]
-
The intensities of all the spots are measured (integrated) and scaled to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
The Phase Problem: The detector measures the intensity (related to the amplitude) of the diffracted waves, but the phase information is lost.[13] For small molecules, this "phase problem" is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.
-
Model Building: An initial electron density map is calculated, and atoms are fitted into the density.
-
Refinement: The atomic positions and their thermal displacement parameters are adjusted through a least-squares refinement process to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.
-
Part 3: Comparative Analysis - The Power of Orthogonal Validation
While SCXRD is definitive, its findings are strengthened when viewed alongside data from other common analytical techniques. This comparative approach provides a complete and self-validating picture of the molecule.
Caption: The logical role of different techniques in structure elucidation.
Performance Comparison
The table below objectively compares SCXRD with NMR and Mass Spectrometry for the purpose of structural confirmation.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), proton-proton and proton-carbon correlations.[14] | Molecular weight, elemental formula (high-res), fragmentation patterns.[15] |
| Resolution | Atomic (<1 Å) | Provides connectivity information, not spatial resolution in the same sense. | Provides mass-to-charge ratio. |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm). | 5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in deuterated solvent.[14] | Micrograms to nanograms, soluble or volatile. |
| Key Advantage | Unambiguous and definitive determination of the complete 3D structure.[4] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Extremely sensitive for confirming molecular weight and formula. |
| Key Limitation | Requires a diffraction-quality single crystal, which can be difficult or impossible to grow.[3] | Does not directly provide 3D structure; can be ambiguous for complex isomers or tautomers. | Cannot distinguish between isomers; provides no information on 3D structure or stereochemistry.[16] |
Expected Data for this compound
-
Mass Spectrometry: The NIST WebBook entry for the related 5-methyl-2(1H)-pyridinone shows a molecular ion peak (M+) at m/z 109.[17] For our target molecule, this compound (C₆H₈N₂O), the expected molecular weight is 124.14 g/mol . High-resolution MS would confirm the elemental formula.
-
NMR Spectroscopy: Based on typical chemical shifts for pyridinone rings, one would expect the ring protons to appear between 6.0 and 8.5 ppm.[14] The N-H proton of the lactam is typically broad and appears far downfield (>10 ppm). The methyl group protons would appear as a singlet in the aliphatic region (~2.1-2.3 ppm). The amino group protons would also be visible, likely as a broad singlet.
Conclusion: The Definitive Answer
While NMR and MS are essential for confirming the successful synthesis and purity of this compound, they provide an incomplete structural picture. They confirm the pieces are present, but not how they are assembled in three-dimensional space. Single-Crystal X-ray Diffraction provides the final, unambiguous blueprint. It resolves any ambiguity regarding tautomeric forms, confirms the precise geometry of the pyridinone ring, and reveals the intermolecular hydrogen bonding networks that govern its solid-state properties. For a critical pharmaceutical intermediate, where absolute certainty is non-negotiable, SCXRD is not just a superior technique—it is the essential and definitive method of structural confirmation.
References
-
SPT Labtech. Chemical crystallization. Available at: [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3134-3153. Available at: [Link]
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ResearchGate. Determination of the structural domains of pyridinone-derivative type... Available at: [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m89-m92. Available at: [Link]
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EPFL. Crystallization of small molecules. Available at: [Link]
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University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
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Bhowmik, P. K., et al. (2019). Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega, 4(7), 12595-12606. Available at: [Link]
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MDPI. (2023). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. Available at: [Link]
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
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Nelson, J., et al. (1991). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Inorganica Chimica Acta, 186(2), 169-176. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
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PubMed Central. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Available at: [Link]
-
ResearchGate. (2024). Crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, C15H16N2O. Available at: [Link]
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Available at: [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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Blow, D. (2002). X Ray crystallography. Journal of Medical Genetics, 39(8), 545. Available at: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o668. Available at: [Link]
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Wiley Analytical Science. (2014). X-ray Crystallography. Available at: [Link]
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Célébi-Ölçüm, N. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(16), 2969. Available at: [Link]
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Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. U.S. Atomic Energy Commission. Available at: [Link]
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NIST WebBook. 2(1H)-Pyridinone, 5-methyl-. Available at: [Link]
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- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
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Comparative Cost Analysis of 3-Amino-5-methylpyridin-2(1H)-one Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3-Amino-5-methylpyridin-2(1H)-one is a valuable building block in the pharmaceutical industry, particularly in the development of novel therapeutics.[1] This guide provides an in-depth comparative cost analysis of two potential synthetic routes for this compound, offering a technical framework for selecting the most economically viable pathway without compromising on yield or purity.
The choice of a synthetic route is a critical decision in chemical process development, directly impacting the overall cost and feasibility of manufacturing a target molecule. This analysis will dissect two plausible routes for the synthesis of this compound, examining the cost of starting materials, reagents, and catalysts, alongside a discussion of the underlying chemical principles and experimental considerations.
Route 1: From 2-Amino-3-methylpyridine via Bromination and Hydroxylation
This proposed pathway commences with the readily available 2-Amino-3-methylpyridine and proceeds through a bromination step to introduce a leaving group at the 5-position, followed by a nucleophilic substitution with a hydroxide source to yield the desired product.
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
A solution of 2-amino-3-methylpyridine in acetic acid is treated with N-Bromosuccinimide (NBS). The reaction mixture is stirred at room temperature to facilitate the electrophilic aromatic substitution, yielding 2-amino-5-bromo-3-methylpyridine. The product is then isolated by neutralization and extraction.
Step 2: Synthesis of this compound
The isolated 2-amino-5-bromo-3-methylpyridine is subjected to a nucleophilic aromatic substitution reaction. A mixture of the substrate, potassium hydroxide, and a catalytic amount of copper sulfate in a suitable solvent is heated. The copper catalyst facilitates the displacement of the bromide with a hydroxyl group. Upon completion, the reaction mixture is acidified, and the product is isolated by filtration or extraction.
Causality of Experimental Choices
The selection of NBS as the brominating agent is due to its selectivity for brominating activated aromatic rings under mild conditions. Acetic acid serves as both a solvent and a catalyst. In the second step, potassium hydroxide provides the nucleophilic hydroxide ion, and the copper catalyst is crucial for activating the aryl halide towards nucleophilic attack, a variation of the Ullmann condensation.
Route 2: From 2-Chloro-3-amino-5-methylpyridine via Hydrolysis
This alternative route utilizes a chlorinated pyridine derivative as the starting material. The chloro group, being a good leaving group, can be displaced by a hydroxide ion under suitable conditions to furnish the target pyridone.
Visualizing the Workflow: Route 2
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Amino-5-methylpyridin-2(1H)-one
This document provides a comprehensive operational and safety guide for the proper disposal of 3-Amino-5-methylpyridin-2(1H)-one. As a substituted aminopyridine, this compound warrants a cautious and systematic approach to its handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is built upon the foundational principles of chemical safety, extrapolating from the known hazards of closely related pyridine and aminopyridine derivatives to establish a protocol of the highest integrity.
The causality behind these procedures is rooted in the inherent toxicology of the aminopyridine functional group. These compounds are frequently classified as toxic or harmful and can act as skin and eye irritants.[1][2] Therefore, every stage of the disposal process, from initial segregation to final collection, is designed as a self-validating system to minimize exposure and prevent environmental release.
Hazard Assessment and Waste Classification
Due to its chemical structure, this compound must be unequivocally classified as hazardous chemical waste . Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or in contact with skin.[3] The aminopyridine class of compounds, in particular, is noted for high toxicity, with some members being fatal if ingested and toxic through dermal contact or inhalation.[1] Consequently, all materials that have come into contact with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.[4]
The following table summarizes the key hazard and disposal information, derived from data on analogous compounds. This conservative approach is essential in the absence of a specific Safety Data Sheet (SDS) for the title compound.
| Parameter | Guideline & Rationale | Source Analogs |
| Waste Classification | Hazardous Waste. This is non-negotiable due to the toxicological profile of the aminopyridine chemical class. | Pyridine, 4-Aminopyridine[1][5] |
| Primary Hazards | Toxic if Swallowed, Harmful in Contact with Skin, Causes Skin and Eye Irritation, May Cause Respiratory Irritation. These hazards necessitate stringent handling protocols and robust PPE. | 2-Aminopyridine, 3-Amino-5-methylpyridine[2][6] |
| Required PPE | Double-layered nitrile gloves, chemical safety goggles, lab coat. All handling of solids or concentrated solutions must occur within a certified chemical fume hood.[1][7] | 4-Aminopyridine[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Segregate waste to prevent dangerous reactions in the storage container. | 4-Aminopyridine[4][7] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor. The final disposal method is typically high-temperature incineration to ensure complete destruction of the compound. | Pyridine[5][8] |
Step-by-Step Disposal Protocol
Adherence to a strict, sequential protocol is critical for ensuring safety and compliance. Each step is designed to eliminate ambiguity and minimize risk.
Step 1: Waste Segregation at the Source
Proper disposal begins the moment waste is generated. Never mix waste containing this compound with non-hazardous materials or incompatible chemical waste streams.[3]
-
Solid Waste: Collect unused or waste this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous liquid waste container. Do not pour any amount down the drain.[1]
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated protective equipment must be collected in a designated hazardous waste bag for solids.[3]
Step 2: Containerization
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Use containers made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
Ensure containers have a secure, sealable lid to prevent the escape of vapors.
-
Crucially, any empty container that once held this compound must be treated as hazardous waste and disposed of through the same protocol.[4]
Step 3: Comprehensive Labeling
Clear and accurate labeling prevents accidental mishandling.
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of waste generation.[3]
-
Relevant hazard information (e.g., "Toxic," "Irritant").
-
Step 4: Interim Storage
Proper storage while awaiting pickup is a critical control point.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
This area should be inaccessible to unauthorized personnel and segregated from incompatible materials like strong acids and oxidizing agents.[4][9]
Step 5: Final Disposal Arrangement
The final step completes the chain of custody for the hazardous waste.
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
The standard and recommended disposal method for pyridine-based compounds is controlled incineration, which ensures the complete thermal destruction of the hazardous material.[5][8]
Spill Management Protocol
In the event of an accidental spill, a swift and systematic response is required to mitigate exposure and contamination.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and the laboratory safety officer.
-
Don Appropriate PPE: Before approaching the spill, don the required PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[7]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to cover and contain the spill.[3]
-
Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a new, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including wipes, pads, and contaminated PPE, must be placed in the hazardous waste container for disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and disposing of waste containing this compound.
References
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BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem Technical Support. 3
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BenchChem. (2025). Safe handling and storage procedures for aminopyridines. BenchChem Technical Support. 1
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. 5
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University of Washington. Standard Operating Procedure: 4-Aminopyridine. Environmental Health & Safety. 7
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Washington State University. Pyridine Standard Operating Procedure. Environmental Health & Safety. 9
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Alpha Chemika. Safety Data Sheet: 2-AMINO PYRIDINE For Synthesis. Alpha Chemika. 2
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University of Georgia (UGA). Standard Operating Procedure: 4-Aminopyridine. Office of Research Safety. 4
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Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. 8
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Sigma-Aldrich. Product Page: 3-Amino-5-methylpyridine. 6
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Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet. 10
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A Practical Guide to Personal Protective Equipment for Handling 3-Amino-5-methylpyridin-2(1H)-one
Fostering a Culture of Safety in Your Laboratory
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of 3-Amino-5-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[1][2] Our commitment extends beyond supplying high-quality reagents; we aim to be your preferred partner in laboratory safety, building deep trust by providing comprehensive guidance for your critical operations.
Understanding the Hazard Landscape: An Immediate Safety Overview
Before commencing any work with this compound, a thorough understanding of its hazard profile is crucial. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4] These classifications, derived from comprehensive safety data, form the basis for the specific personal protective equipment (PPE) recommendations outlined in this guide. Always consult the Safety Data Sheet (SDS) as the primary source of detailed safety information before handling this compound.[5]
A Multi-Faceted Approach to Protection: Core Principles
The selection of appropriate PPE is not a static protocol but a dynamic risk assessment that considers the scale of the experiment and the potential for exposure. The following sections provide a detailed breakdown of the necessary protective measures.
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure to this compound is through the use of engineering controls. All manipulations of this compound should be conducted within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
The table below summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale for each item.
| Area of Protection | Required PPE | Key Specifications and Best Practices |
| Hands | Nitrile or Butyl Rubber Gloves | Check manufacturer's compatibility chart. Double-gloving is recommended for handling the neat compound.[5] |
| Eyes/Face | Safety Goggles or a Face Shield | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard.[3][7] |
| Body | Flame-Retardant Laboratory Coat | Should be fully buttoned to provide maximum coverage.[5][7] |
| Respiratory | NIOSH-Approved Respirator | Required only if working outside of a fume hood or in the event of a large spill.[8] |
Given its classification as a skin irritant, robust hand protection is non-negotiable.[3] While nitrile gloves are a common choice, butyl rubber gloves may offer superior protection for prolonged contact.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.
To mitigate the risk of serious eye irritation, chemical safety goggles are mandatory.[3] In situations where splashing is a possibility, such as during solution transfers or quenching reactions, a full-face shield worn over safety goggles provides the highest level of protection.[3][7]
A flame-retardant lab coat, kept fully buttoned, is essential to protect against accidental skin contact.[5][7] Remember that lab coats are a form of PPE and should not be worn outside of the laboratory to prevent the spread of chemical contaminants.
Under normal operating conditions within a chemical fume hood, respiratory protection is not required.[6] However, in the event of a significant spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is essential.[8]
Operational and Disposal Plans: A Step-by-Step Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Responsible Waste Management: A Comprehensive Disposal Plan
Adherence to proper waste disposal protocols is a critical aspect of laboratory safety and environmental stewardship.
-
Solid Waste : All contaminated solid materials, such as gloves, weigh paper, and paper towels, must be collected in a designated and clearly labeled solid chemical waste container.[5]
-
Liquid Waste : Solutions containing this compound should be disposed of in a sealed container for non-halogenated organic waste. This material should never be poured down the drain.[7]
-
Empty Containers : Empty reagent bottles should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By following these guidelines, you can ensure a safe and productive research environment. Should you have any further questions, our team of application scientists is available to provide expert support.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University. Pyridine Safety Data Sheet.
- Fisher Scientific. (2023, February 1). Pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). 3-Amino-5-methyl-2-pyridone Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Fisher Scientific. (2024, February 11). 3-Amino-2-chloro-6-methylpyridine Safety Data Sheet.
- Sigma-Aldrich. (2024, August 7). 1-Methylpyridine-2-one Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MySkinRecipes. (n.d.). This compound.
- CDH Fine Chemical. (n.d.). 2-AMINO-5-METHYLPYRIDINE Material Safety Data Sheet.
- TCI Chemicals. (2024, December 13). 3-Amino-2-methylpyridine Safety Data Sheet.
- ECHEMI. (n.d.). 3-Amino-1-methyl-1H-pyridin-2-one Safety Data Sheet.
- AK Scientific. (n.d.). 4-Amino-5-methylpyridin-2-ol Safety Data Sheet.
- BLDpharm. (n.d.). 3-Amino-1-methylpyridin-2(1H)-one.
- Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
- Advanced ChemBlocks. (n.d.). 3-amino-5-chloro-1-methylpyridin-2(1H)-one 97%.
- Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyridine 97%.
- ChemicalBook. (2025, July 26). 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.
- Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
